molecular formula C8H7Cl2N3 B174864 2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine CAS No. 129872-82-8

2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B174864
CAS No.: 129872-82-8
M. Wt: 216.06 g/mol
InChI Key: OMEALJXAHAGMIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C8H7Cl2N3 and its molecular weight is 216.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,4-dichloro-5-ethylpyrrolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2N3/c1-2-13-4-3-5-6(13)7(9)12-8(10)11-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMEALJXAHAGMIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C1C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20563389
Record name 2,4-Dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129872-82-8
Record name 2,4-Dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine (CAS Number 129872-82-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic organic compound belonging to the pyrrolopyrimidine class. This scaffold is of significant interest in medicinal chemistry due to its structural analogy to purines, making it a key building block in the development of various therapeutic agents. The dichloro substitution at the 2 and 4 positions of the pyrimidine ring provides reactive sites for further chemical modifications, allowing for the synthesis of a diverse range of derivatives. The ethyl group at the 5-position of the pyrrole ring influences the compound's lipophilicity and steric profile, which can be crucial for its interaction with biological targets. This document provides a comprehensive overview of the available technical data for this compound, including its synthesis, physicochemical properties, and its role as a key intermediate in the synthesis of biologically active molecules.

Chemical and Physical Properties

A summary of the known and computed physicochemical properties of this compound is presented below. While experimental data for some properties are limited, computed values provide useful estimates for research and development purposes.

PropertyValueSource
Molecular Formula C₈H₇Cl₂N₃PubChem
Molecular Weight 216.06 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 129872-82-8PubChem
Appearance White solid--INVALID-LINK--[1][2]
Computed XLogP3 2.6PubChem
Computed Hydrogen Bond Donor Count 0PubChem
Computed Hydrogen Bond Acceptor Count 3PubChem
Computed Rotatable Bond Count 1PubChem
Computed Exact Mass 215.0017026PubChem
Computed Monoisotopic Mass 215.0017026PubChem
Computed Topological Polar Surface Area 30.7 ŲPubChem
Computed Heavy Atom Count 13PubChem

Spectral Data

The following spectral data have been reported for this compound:

Spectrum TypeData
¹H NMR (300 MHz, CDCl₃) δ 7.54 (d, 1H), 6.66 (d, 1H), 4.52 (q, 2H), 1.54 (t, 3H)[1][2]
Mass Spectrometry (ESI) m/z 216, 218 [M + H]⁺[1][2]

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the synthesis of the title compound has been described in the scientific literature.[1][2] The synthesis involves the N-alkylation of the parent compound, 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine.

Reaction Scheme:

G start 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine reagents Ethyl iodide, Cs₂CO₃, DMF start->reagents product This compound reagents->product

Figure 1. Synthesis of the title compound.

Experimental Procedure:

To a solution of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (1.20 g, 6.38 mmol) and ethyl iodide (2.95 g, 18.91 mmol) in dimethylformamide (DMF, 20 mL), cesium carbonate (Cs₂CO₃, 5.20 g, 15.96 mmol) was added at room temperature.[1][2] The resulting mixture was stirred at room temperature under a nitrogen atmosphere overnight.[1][2]

Work-up and Purification:

After the reaction was complete, the mixture was concentrated in vacuo.[1][2] The residue was then extracted with ethyl acetate. The organic layer was separated, washed with water and brine, dried over magnesium sulfate (MgSO₄), and concentrated in vacuo.[1][2] The crude product was purified by column chromatography on silica gel using a mobile phase of 30–50% ethyl acetate in hexane to yield this compound as a white solid (0.956 g, 69.3% yield).[1][2]

Role in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. The two chlorine atoms are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups at the 2 and 4 positions of the pyrimidine ring. This versatility makes it a valuable scaffold for structure-activity relationship (SAR) studies in drug discovery programs.

Intermediate in the Synthesis of Pyrrolo[3,2-d]pyrimidine Derivatives

The primary documented use of this compound is as a precursor for the synthesis of substituted pyrrolo[3,2-d]pyrimidine derivatives. For instance, it has been used to synthesize 2-chloro-5-alkyl-4-(3-(pyridin-2-yl)pyrrolidin-1-yl)-5H-pyrrolo[3,2-d]pyrimidines, which are then further elaborated to create compounds with potential biological activity.[1][2]

The general workflow for utilizing this intermediate is depicted below:

G start This compound step1 Nucleophilic Substitution at C4 start->step1 intermediate1 2-chloro-4-substituted-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine step1->intermediate1 step2 Further Functionalization (e.g., Suzuki Coupling at C2) intermediate1->step2 final_product Biologically Active Derivatives step2->final_product

Figure 2. General synthetic workflow.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of novel heterocyclic compounds with potential applications in drug discovery and development. This guide provides a summary of the currently available technical information, including a detailed synthesis protocol and spectral data. Further research is warranted to fully characterize the physicochemical properties and to explore the biological activities of this compound and its derivatives. The established synthetic routes and the reactivity of the dichloro-substituents offer a solid foundation for the design and synthesis of new chemical entities for various therapeutic areas.

References

Technical Whitepaper: Physicochemical Properties of 2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a summary of the known physicochemical properties of the heterocyclic compound 2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine. Due to the limited availability of specific experimental data for this molecule in public-domain literature, this guide also includes information on related pyrrolopyrimidine analogs to provide context for potential characteristics and synthesis strategies. The pyrrolo[3,2-d]pyrimidine core is a significant scaffold in medicinal chemistry, recognized for its utility as an intermediate in the synthesis of bioactive molecules, including antiviral and anticancer agents.[1]

Core Physicochemical Data

Quantitative experimental data for this compound is sparsely documented. The table below summarizes the core identifiers and calculated properties.

PropertyValueSource
CAS Number 129872-82-8[2]
Molecular Formula C₈H₇Cl₂N₃[2]
Molecular Weight 215.00 g/mol [2]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available
LogP Data not available

For the purpose of comparison, the table below includes data for the parent compound and other closely related analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidineC₆H₃Cl₂N₃188.02Data not available
2,4-dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidineC₇H₅Cl₂N₃202.04Data not available
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (Isomer)C₆H₃Cl₂N₃188.02247-250

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a general method for the N-alkylation of the pyrrolo[3,2-d]pyrimidine core can be inferred from synthetic procedures for analogous compounds.[3]

General Synthesis Workflow (Hypothesized):

The synthesis would likely proceed via the N-alkylation of the parent heterocycle, 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine. This typically involves deprotonation of the pyrrole nitrogen using a suitable base, followed by reaction with an ethylating agent.

  • Deprotonation: The starting material, 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, is dissolved in an anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF, or Tetrahydrofuran - THF).

  • Base Addition: A strong base, such as sodium hydride (NaH), is added portion-wise at a reduced temperature (e.g., 0 °C) to deprotonate the pyrrole nitrogen, forming the corresponding sodium salt.

  • Alkylation: An ethylating agent, such as ethyl iodide (CH₃CH₂I) or ethyl bromide (CH₃CH₂Br), is added to the reaction mixture.

  • Reaction Progression: The mixture is allowed to warm to room temperature and stirred for several hours to ensure the completion of the reaction.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted using an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated. The crude product is then purified, typically by column chromatography on silica gel, to yield the final this compound.

G start Start: 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine dissolve 1. Dissolve in anhydrous DMF/THF start->dissolve cool 2. Cool to 0 °C dissolve->cool add_base 3. Add Base (e.g., NaH) (Deprotonation) cool->add_base add_alkyl 4. Add Ethylating Agent (e.g., Ethyl Iodide) add_base->add_alkyl Forms Anion warm 5. Warm to RT & Stir add_alkyl->warm quench 6. Quench with Water warm->quench Reaction Complete extract 7. Organic Extraction quench->extract purify 8. Column Chromatography extract->purify end_product End Product: This compound purify->end_product

Generalized workflow for N-alkylation of a pyrrolopyrimidine.

Signaling Pathways and Biological Activity

There is no specific information in the searched literature detailing the biological activity or signaling pathway interactions for this compound.

However, the broader class of pyrrolo[3,2-d]pyrimidines has been extensively studied as a scaffold for developing potent therapeutic agents. Different derivatives have been identified as:

  • Inhibitors of One-Carbon Metabolism: Certain analogs act as multi-targeted inhibitors of serine hydroxymethyltransferase 2 (SHMT2) and de novo purine biosynthesis, showing antitumor efficacy.[4][5]

  • Antitubulin Agents: Some substituted pyrrolo[3,2-d]pyrimidines function as water-soluble, colchicine-site microtubule depolymerizing agents with potential as antitumor compounds.[6]

  • Kinase Inhibitors: The isomeric pyrrolo[2,3-d]pyrimidine core is a well-known "hinge-binding" motif present in numerous kinase inhibitors, including those targeting LRRK2, which is implicated in Parkinson's disease.[7]

The biological role of this compound itself remains to be elucidated through further research. Its primary current role is as a synthetic intermediate for the creation of more complex, biologically active molecules.[1]

References

An In-depth Technical Guide on 2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the molecular structure, properties, and synthesis of 2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine. It also explores the therapeutic potential of the broader pyrrolo[3,2-d]pyrimidine scaffold, offering insights for its application in drug discovery and development.

Core Molecular Data

This compound is a derivative of the 9-deazapurine class of heterocyclic compounds. The pyrrolo[3,2-d]pyrimidine core is of significant interest in medicinal chemistry due to its structural similarity to endogenous purines, allowing it to interact with a wide range of biological targets. The dichloro substitutions at the C2 and C4 positions provide reactive sites for further chemical modification, while the ethyl group at the N-5 position of the pyrrole ring can influence the molecule's steric and electronic properties, potentially modulating its biological activity and pharmacokinetic profile.

Quantitative data for the compound and its parent scaffold, 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, are summarized below.

PropertyThis compound2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (Parent Compound)
CAS Number 129872-82-8[1]63200-54-4[2]
Molecular Formula C₈H₇Cl₂N₃[1]C₆H₃Cl₂N₃[2]
Molecular Weight 215.07 g/mol [1]188.01 g/mol [2]
Melting Point Not available226-228 °C[2][3]
Density Not available~1.7 g/cm³[2]
SMILES CCN1C=CC2=C1N=C(Cl)N=C2ClC1=CNC2=C1N=C(Cl)N=C1Cl[4]

Therapeutic Potential and Applications

The pyrrolo[3,2-d]pyrimidine scaffold is a versatile building block for the synthesis of various bioactive molecules.[5] Derivatives have been extensively investigated as potential therapeutics, particularly in oncology.

  • Kinase Inhibition: This class of compounds has been explored as inhibitors for various protein kinases, including Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR), which are key targets in cancer therapy.[2]

  • Antiproliferative Agents: Studies on N-5 substituted pyrrolo[3,2-d]pyrimidines indicate they may function as DNA or RNA alkylators, leading to antiproliferative effects.[6][7] Research has shown that substitution at the N-5 position can significantly reduce the EC₅₀ against leukemia cells compared to the unsubstituted parent compound, suggesting this position is critical for developing potent anticancer agents.[6][7]

  • Modulation of Toxicity: N-5 alkyl substitutions have been shown to decrease the toxicity of halogenated pyrrolo[3,2-d]pyrimidines while maintaining comparable antiproliferative activity in cancer cell lines.[8]

While specific biological data for this compound is not extensively available, the existing literature on related compounds suggests it is a promising candidate for further investigation in drug discovery programs.

Experimental Protocols

Representative Protocol for N-5 Ethylation of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine

The following is a representative experimental protocol for the synthesis of N-5 substituted pyrrolo[3,2-d]pyrimidines, adapted from established literature procedures.[6] This method can be applied for the synthesis of this compound.

Materials:

  • 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (Parent Compound 5)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Ethyl iodide (or other suitable ethylating agent)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A solution of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (1 equivalent) is prepared in a 1:1 mixture of anhydrous THF and DMF under an inert nitrogen atmosphere.

  • Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (1.2 equivalents) is added portion-wise to the solution. The reaction mixture is stirred at 0 °C for 30 minutes to allow for the deprotonation of the pyrrole nitrogen.

  • Alkylation: Ethyl iodide (1.2 equivalents) is added dropwise to the reaction mixture. The solution is then allowed to warm to room temperature and stirred for approximately 4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching and Extraction: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl. The resulting mixture is transferred to a separatory funnel and extracted three times with ethyl acetate.

  • Washing and Drying: The combined organic layers are washed with water and then with brine. The organic phase is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

  • Characterization: The structure and purity of the final compound are confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualized Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound from its parent compound.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction Steps cluster_workup Workup & Purification cluster_product Final Product A 2,4-dichloro-5H- pyrrolo[3,2-d]pyrimidine S1 Deprotonation (0 °C) A->S1 R1 1. Sodium Hydride (NaH) in THF/DMF R1->S1 R2 2. Ethyl Iodide (C₂H₅I) S2 N-5 Ethylation (Room Temp) R2->S2 S1->S2 Intermediate Anion W1 Quench (NH₄Cl) S2->W1 W2 Extraction (EtOAc) W1->W2 W3 Purification (Column Chromatography) W2->W3 B 2,4-dichloro-5-ethyl-5H- pyrrolo[3,2-d]pyrimidine W3->B

Caption: Synthetic workflow for N-5 ethylation of the pyrrolo[3,2-d]pyrimidine core.

References

The Diverse Biological Activities of Pyrrolo[3,2-d]pyrimidines: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[3,2-d]pyrimidine scaffold, a heterocyclic aromatic compound, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its structural resemblance to purine has made it a versatile core for the design of potent and selective inhibitors of various key biological targets implicated in a range of diseases, most notably cancer. This technical guide provides an in-depth exploration of the biological activities of pyrrolo[3,2-d]pyrimidine derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Anticancer Activity: A Multi-pronged Approach

Pyrrolo[3,2-d]pyrimidine derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action, including kinase inhibition, disruption of one-carbon metabolism, and interference with microtubule dynamics.

Kinase Inhibition

A primary focus of research into pyrrolo[3,2-d]pyrimidines has been their development as kinase inhibitors.[1][2] These derivatives have been shown to target several crucial kinases involved in cancer cell proliferation, survival, and angiogenesis.

HER2/EGFR Dual Inhibition: Certain pyrrolo[3,2-d]pyrimidine derivatives have been designed as potent dual inhibitors of Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR).[2] One preclinical candidate, 51m , demonstrated impressive inhibitory activity with IC50 values of 0.98 nM for HER2 and 2.5 nM for EGFR.[2] This dual inhibition is significant as both HER2 and EGFR are overexpressed in various cancers and contribute to tumor growth and progression. The potent in vitro activity of 51m translated to significant tumor regression in xenograft models of HER2- and EGFR-overexpressing tumors at oral doses of 50 mg/kg and 100 mg/kg.[2]

Kinase Insert Domain Receptor (KDR) Inhibition: Pyrrolo[3,2-d]pyrimidine derivatives have also been investigated as non-ATP competitive (type II) inhibitors of Kinase Insert Domain Receptor (KDR), also known as VEGFR2.[1] KDR is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. By inhibiting KDR, these compounds can effectively cut off the blood supply to tumors.

Other Kinase Targets: The versatility of the pyrrolo[3,2-d]pyrimidine scaffold allows for its adaptation to target other kinases, including Janus kinase 1 (JAK1), Janus kinase 2 (JAK2), and cyclin-dependent kinase 4 (CDK4).

CompoundTargetIC50 (nM)Cell LineReference
51mHER20.98-
51mEGFR2.5-[2]
42mHER2/EGFRPotent binding-[2]
Compound 20KDR--
Inhibition of One-Carbon Metabolism

More recently, novel pyrrolo[3,2-d]pyrimidine compounds have been developed to target mitochondrial and cytosolic one-carbon metabolism, a critical pathway for the biosynthesis of nucleotides and amino acids necessary for cancer cell growth.[3][4] These compounds, such as AGF347 , have been shown to inhibit serine hydroxymethyltransferase (SHMT) 1 and 2, as well as other enzymes in the purine biosynthesis pathway.[3][4] AGF347 has demonstrated potent in vitro and in vivo antitumor efficacy against pancreatic adenocarcinoma cells.[4]

CompoundTarget(s)IC50/EC50Cell Line(s)Reference
AGF347SHMT2, SHMT1, GARFTase, AICARFTasePotentPancreatic cancer cells[3][4]
AGF291SHMT2, SHMT1, GARFTase, AICARFTase-Lung, colon, pancreatic cancer cells[3]
AGF320SHMT2, SHMT1, GARFTase, AICARFTase-Lung, colon, pancreatic cancer cells[3]
Antitubulin Activity

A distinct class of water-soluble substituted pyrrolo[3,2-d]pyrimidines has been identified as potent antitubulin agents that bind to the colchicine site on tubulin, leading to microtubule depolymerization. This disruption of the microtubule network inhibits cell division and induces apoptosis in cancer cells. These compounds have shown submicromolar potency against cellular proliferation.

Antibacterial Activity

Beyond their anticancer properties, some pyrrolo[3,2-d]pyrimidine derivatives have been evaluated for their antibacterial activity against pathogenic bacteria.[5] Studies have shown that certain derivatives exhibit activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa, Escherichia coli, Salmonella) bacteria.[5]

Compound SeriesBacterial Strain(s)ActivityReference
4a-4fS. aureus, P. aeruginosa, E. coli, SalmonellaSome compounds exhibited activity[5]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological activities of pyrrolo[3,2-d]pyrimidine derivatives.

Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

Principle: The assay measures the amount of ATP remaining in a reaction after incubation with a kinase, a substrate, and the test compound. A decrease in kinase activity due to inhibition results in a higher concentration of remaining ATP, which is detected by a luciferase-based reaction that produces a luminescent signal.

Protocol:

  • Compound Preparation: Serially dilute the pyrrolo[3,2-d]pyrimidine derivatives in DMSO.

  • Assay Plate Preparation: Add the diluted compounds to a 384-well plate. Include controls for 100% inhibition (no kinase) and 0% inhibition (vehicle).

  • Kinase Reaction: Add the kinase, a specific peptide substrate, and ATP to the wells to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrrolo[3,2-d]pyrimidine derivatives for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 or GI50 value.

Antibacterial Screening (Agar Well Diffusion Method)

This method is used for the preliminary screening of the antibacterial activity of compounds.

Principle: A compound's ability to inhibit bacterial growth is determined by the size of the zone of inhibition it creates on an agar plate inoculated with a specific bacterium.

Protocol:

  • Plate Preparation: Prepare Mueller-Hinton agar plates and uniformly spread a standardized inoculum of the test bacterium on the surface.

  • Well Creation: Create wells in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume of the pyrrolo[3,2-d]pyrimidine derivative solution (dissolved in a suitable solvent like DMSO) to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth has been inhibited.

In Vivo Tumor Xenograft Model

This model is used to evaluate the antitumor efficacy of lead compounds in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously inject human tumor cells (e.g., HER2-overexpressing BT-474 cells or EGFR-overexpressing CAL27 cells) into immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Compound Administration: Administer the pyrrolo[3,2-d]pyrimidine derivative to the mice orally or via another appropriate route at specified doses and schedules.

  • Tumor Measurement: Measure the tumor volume regularly using calipers.

  • Data Analysis: Compare the tumor growth in the treated groups to that in the vehicle-treated control group to determine the antitumor efficacy.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by pyrrolo[3,2-d]pyrimidine derivatives and a typical experimental workflow for their evaluation.

HER2_EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor Inhibition cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HER2 HER2 PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway HER2->PI3K_Akt_mTOR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway HER2->RAS_RAF_MEK_ERK EGFR EGFR EGFR->PI3K_Akt_mTOR EGFR->RAS_RAF_MEK_ERK Pyrrolo_3_2_d_pyrimidine Pyrrolo[3,2-d]pyrimidine Derivative (e.g., 51m) Pyrrolo_3_2_d_pyrimidine->HER2 Pyrrolo_3_2_d_pyrimidine->EGFR Proliferation Cell Proliferation PI3K_Akt_mTOR->Proliferation Survival Cell Survival PI3K_Akt_mTOR->Survival RAS_RAF_MEK_ERK->Proliferation Angiogenesis Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis One_Carbon_Metabolism_Inhibition cluster_mitochondria Mitochondria cluster_cytosol Cytosol cluster_inhibitor Inhibition Serine_mito Serine Glycine_mito Glycine Serine_mito->Glycine_mito SHMT2 SHMT2 SHMT2 Serine_cyto Serine Glycine_cyto Glycine Serine_cyto->Glycine_cyto SHMT1 Purine_synthesis De Novo Purine Biosynthesis Glycine_cyto->Purine_synthesis SHMT1 SHMT1 Nucleotides Nucleotides Purine_synthesis->Nucleotides Pyrrolo_3_2_d_pyrimidine Pyrrolo[3,2-d]pyrimidine Derivative (e.g., AGF347) Pyrrolo_3_2_d_pyrimidine->SHMT2 Pyrrolo_3_2_d_pyrimidine->SHMT1 Pyrrolo_3_2_d_pyrimidine->Purine_synthesis Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_lead Lead Optimization Synthesis Synthesis of Pyrrolo[3,2-d]pyrimidine Derivatives Kinase_Assay Kinase Inhibition Assay (IC50) Synthesis->Kinase_Assay Cell_Viability Cell Viability Assay (IC50/GI50) Synthesis->Cell_Viability Antibacterial_Screen Antibacterial Screening Synthesis->Antibacterial_Screen Lead_Compound Lead Compound Identification Kinase_Assay->Lead_Compound Cell_Viability->Lead_Compound Xenograft Tumor Xenograft Model Lead_Compound->Xenograft

References

The Pivotal Role of 2,4-Dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolo[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural resemblance to the purine nucleobase, adenine. This structural mimicry allows compounds derived from this scaffold to effectively interact with a wide range of biological targets, particularly ATP-binding sites within kinases. Among the various derivatives of this scaffold, 2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine stands out as a crucial and versatile starting material in the synthesis of potent and selective therapeutic agents. The presence of two reactive chlorine atoms at the 2- and 4-positions of the pyrimidine ring provides convenient handles for medicinal chemists to introduce diverse functionalities, enabling the fine-tuning of pharmacological properties and the exploration of structure-activity relationships (SAR). The ethyl group at the 5-position can also influence the molecule's interaction with its biological targets and its overall physicochemical properties.

This in-depth technical guide explores the multifaceted role of this compound in drug discovery, with a focus on its application in the development of kinase inhibitors for oncology and other therapeutic areas. We will delve into its synthesis, its derivatization into biologically active molecules, and the key signaling pathways modulated by these compounds. This guide aims to provide researchers and drug development professionals with a comprehensive understanding of the potential of this scaffold and to facilitate its application in the quest for novel therapeutics.

Synthesis of the Core Scaffold

A plausible synthetic route, based on established methodologies for similar compounds, is outlined below. This should be considered a general framework, and optimization of reaction conditions would be necessary.

Hypothetical Synthesis Workflow

G cluster_start Starting Materials cluster_cyclization Ring Cyclization cluster_chlorination Chlorination A Ethyl 2-amino-1H-pyrrole-3-carboxylate C 5-Ethyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one A->C Heat B Formamide B->C Heat D This compound C->D POCl3 / Heat

Caption: Hypothetical synthesis of the core scaffold.

Role in Drug Discovery: A Versatile Intermediate

The strategic importance of this compound lies in its ability to serve as a versatile intermediate for the synthesis of a diverse library of compounds. The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for sequential and regioselective nucleophilic substitution reactions. This enables the introduction of various side chains, which can be tailored to interact with specific amino acid residues in the target protein's binding site.

General Derivatization Strategy

G cluster_c4 C4-Substitution cluster_c2 C2-Substitution Core 2,4-Dichloro-5-ethyl-5H- pyrrolo[3,2-d]pyrimidine C4_Sub Nucleophilic substitution at C4 (e.g., with an amine, R1-NH2) Core->C4_Sub C2_Sub Nucleophilic substitution at C2 (e.g., with another amine, R2-NH2) C4_Sub->C2_Sub Final Biologically Active Derivative C2_Sub->Final G cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor Pyrrolopyrimidine Inhibitor Inhibitor->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation G cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Inhibitor Pyrrolopyrimidine Inhibitor Inhibitor->VEGFR Inhibition Endothelial Endothelial Cell Proliferation, Migration, & Survival PLCg->Endothelial AKT AKT PI3K->AKT AKT->Endothelial

The Versatile Building Block: A Technical Guide to 2,4-Dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[3,2-d]pyrimidine scaffold is a privileged core structure in medicinal chemistry, forming the basis of numerous biologically active compounds, particularly kinase inhibitors. The functionalization of this core is key to modulating its pharmacological properties. This technical guide focuses on 2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine, a highly reactive and versatile building block for the synthesis of a diverse range of heterocyclic compounds. This document provides a comprehensive overview of its synthesis, reactivity, and application in the construction of complex molecular architectures, supported by detailed experimental protocols and tabulated data.

Introduction

The this compound core is an attractive starting material for synthetic chemists due to the differential reactivity of its two chlorine atoms. The C4 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position, allowing for selective functionalization. Furthermore, both chloro-substituents can participate in various palladium-catalyzed cross-coupling reactions, opening avenues for the introduction of a wide array of substituents. This guide will explore the synthetic utility of this building block in creating diverse heterocyclic libraries for drug discovery and development.

Synthesis of the Core: this compound

The synthesis of this compound can be achieved through a multi-step sequence starting from 6-ethyluracil. The general strategy involves nitration, formation of a pyrimidine-fused pyrrole ring, and subsequent chlorination.

Synthesis Pathway

Synthesis_of_Core 6-Ethyluracil 6-Ethyluracil 5-Nitro-6-ethyluracil 5-Nitro-6-ethyluracil 6-Ethyluracil->5-Nitro-6-ethyluracil HNO3, H2SO4 Intermediate_A Intermediate_A 5-Nitro-6-ethyluracil->Intermediate_A DMF-DMA 5-Ethyl-5H-pyrrolo[3,2-d]pyrimidine-2,4(1H,3H)-dione 5-Ethyl-5H-pyrrolo[3,2-d]pyrimidine-2,4(1H,3H)-dione Intermediate_A->5-Ethyl-5H-pyrrolo[3,2-d]pyrimidine-2,4(1H,3H)-dione Reduction (e.g., Zn/AcOH) This compound This compound 5-Ethyl-5H-pyrrolo[3,2-d]pyrimidine-2,4(1H,3H)-dione->this compound POCl3

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine (Adapted for 5-ethyl analogue)

This protocol is adapted from the synthesis of the 5H-pyrrolo[3,2-d]pyrimidine analogue[1]. The starting material is presumed to be 6-ethyluracil.

Step 1: 5-Nitro-6-ethyluracil

  • In a flask equipped with a stirrer and under an ice bath, slowly add 140 g of 6-ethyluracil to 520 ml of concentrated sulfuric acid, ensuring the temperature does not exceed 40°C.

  • Once dissolved, slowly add 104 ml of fuming nitric acid dropwise, maintaining the temperature below 15°C.

  • After the addition is complete, stir the mixture at room temperature for 30 minutes.

  • Pour the reaction mixture into crushed ice, which will cause the product to precipitate.

  • Filter the solid, wash with water and then acetone, and dry to yield 5-nitro-6-ethyluracil.

Step 2: Formation of the Pyrrole Ring Intermediate

  • To a two-neck flask, add 119 g of 5-nitro-6-ethyluracil and 400 mL of N,N-dimethylformamide (DMF).

  • Heat the mixture with stirring in an oil bath to 80°C for 25 minutes.

  • Add 160 mL of N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Heat and stir at 140°C for 30 minutes.

  • Cool the mixture in an ice bath to precipitate the intermediate.

  • Filter the solid, wash sequentially with ethyl acetate and diethyl ether, and dry.

Step 3: Reductive Cyclization

  • In a flask, combine 1.43 g of the intermediate from Step 2 with 23 ml of acetic acid.

  • Heat the mixture to 80°C in an oil bath.

  • Add 2 g of zinc powder in portions.

  • After the addition, continue heating at 80°C for 1 hour.

  • Cool the reaction to room temperature to obtain 5-ethyl-5H-pyrrolo[3,2-d]pyrimidine-2,4(1H,3H)-dione.

Step 4: Chlorination

  • Carefully react the dione from Step 3 with an excess of phosphorus oxychloride (POCl₃) at reflux.

  • The reaction progress should be monitored by TLC or LC-MS.

  • After completion, the excess POCl₃ is carefully removed under reduced pressure.

  • The residue is then cautiously quenched with ice-water and neutralized with a base (e.g., NaHCO₃ solution).

  • The product is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sulfate, and purified by column chromatography to yield this compound.

Reactivity and Functionalization

The two chlorine atoms at the C2 and C4 positions of the pyrimidine ring are the primary sites for functionalization. The electron-withdrawing nature of the pyrimidine nitrogens and the fused pyrrole ring activates these positions for nucleophilic substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a cornerstone for modifying the this compound core. Typically, the C4 position is more reactive towards nucleophiles. This regioselectivity can be exploited for sequential substitutions.

SNAr_Workflow Start Start Core This compound Start->Core Reaction React with Nucleophile 1 (e.g., R-NH2) Conditions: Base, Solvent, Temp. Core->Reaction Mono-Substituted 4-Amino-2-chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine Reaction->Mono-Substituted Second_Reaction React with Nucleophile 2 (e.g., R'-NH2) Harsher Conditions Mono-Substituted->Second_Reaction Di-Substituted 2,4-Diamino-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine Second_Reaction->Di-Substituted End End Di-Substituted->End

Caption: Sequential SNAr on the dichloropyrrolopyrimidine core.

  • Dissolve this compound (1.0 eq) in a suitable solvent such as isopropanol or DMF.

  • Add the desired amine (1.1 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction mixture at room temperature or gentle heat (e.g., 60-80°C) and monitor by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the 4-amino-2-chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine derivative.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions provide a powerful toolkit for introducing carbon-carbon and carbon-heteroatom bonds at the C2 and C4 positions.

The Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting the chloro-substituents with boronic acids or esters. Similar to SNAr, the C4 position is generally more reactive.

This protocol is adapted from a microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines[2][3].

  • In a microwave vial, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (3.0 eq).

  • Add a suitable solvent, for example, a mixture of 1,4-dioxane and water.

  • Seal the vial and heat in a microwave reactor at a set temperature (e.g., 100-120°C) for a specified time (e.g., 15-30 minutes).

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Reactant 1 Reactant 2 Catalyst Base Solvent Temp (°C) Time Yield (%) Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O100 (MW)15 min95[2][3]
2,4-Dichloropyrimidine3-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O100 (MW)15 min72[2]
2,4-DichloropyrimidineFuran-2-boronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O100 (MW)15 min50[2]

Table 1: Representative Suzuki-Miyaura Coupling Reactions on 2,4-Dichloropyrimidine.

The Sonogashira coupling is utilized to introduce alkyne functionalities, which can be further elaborated into other heterocyclic systems.

This is a general protocol based on known Sonogashira reactions of related halo-pyrimidines.

  • To a degassed solution of this compound (1.0 eq) in a solvent like DMF or THF, add the terminal alkyne (1.2 eq).

  • Add a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 eq), a copper(I) co-catalyst like CuI (0.1 eq), and a base, typically an amine such as triethylamine or DIPEA.

  • Stir the reaction under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture, remove the solvent, and purify the product by column chromatography.

The Buchwald-Hartwig amination offers an alternative to classical SNAr for the formation of C-N bonds, often under milder conditions and with a broader substrate scope.

This protocol is a general representation of the Buchwald-Hartwig amination.

  • In an oven-dried flask under an inert atmosphere, combine this compound (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos or BINAP), and a base (e.g., Cs₂CO₃ or NaOtBu).

  • Add an anhydrous solvent such as toluene or dioxane.

  • Heat the mixture to the desired temperature (e.g., 80-110°C) and stir until the starting material is consumed (monitor by LC-MS).

  • Cool the reaction, dilute with an organic solvent, and filter through celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Applications in Medicinal Chemistry

The 5H-pyrrolo[3,2-d]pyrimidine scaffold is a key component in a variety of kinase inhibitors. The ability to selectively functionalize the 2 and 4 positions of the 2,4-dichloro-5-ethyl precursor allows for the synthesis of libraries of compounds for screening against various kinase targets.

Logical Workflow for Kinase Inhibitor Synthesis

Kinase_Inhibitor_Synthesis Core This compound Step1 Selective C4 Functionalization (SNAr or Suzuki) Core->Step1 Intermediate 4-Substituted-2-chloro Intermediate Step1->Intermediate Step2 C2 Functionalization (SNAr, Suzuki, Sonogashira, or Buchwald-Hartwig) Intermediate->Step2 Final_Compound 2,4-Disubstituted Pyrrolo[3,2-d]pyrimidine Step2->Final_Compound Screening Biological Screening (Kinase Assays) Final_Compound->Screening

Caption: General strategy for synthesizing kinase inhibitors.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of functionalized heterocyclic compounds. Its predictable regioselectivity in nucleophilic aromatic substitution and its reactivity in various palladium-catalyzed cross-coupling reactions make it an ideal starting material for the construction of compound libraries for drug discovery, particularly in the area of kinase inhibitors. The protocols and data presented in this guide provide a solid foundation for researchers to explore the rich chemistry of this important scaffold.

References

Potential Therapeutic Targets of 2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolo[3,2-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized as an isostere of adenine, a fundamental component of ATP. This structural mimicry allows derivatives of this scaffold to act as competitive inhibitors for a wide array of ATP-binding proteins, particularly kinases, which are pivotal in cellular signaling and are often dysregulated in various diseases. The specific compound, 2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine, serves as a versatile intermediate for the synthesis of a multitude of bioactive molecules. The dichloro substitutions at the 2 and 4 positions offer reactive sites for the introduction of various functional groups, enabling the fine-tuning of potency and selectivity towards specific biological targets. This technical guide consolidates the existing research on the broader class of pyrrolo[3,2-d]pyrimidine and the closely related pyrrolo[2,3-d]pyrimidine derivatives to elucidate the potential therapeutic targets for derivatives of the this compound core.

Identified Potential Therapeutic Targets

Research into pyrrolo[3,2-d]pyrimidine and its isomeric counterpart, pyrrolo[2,3-d]pyrimidine, has revealed a diverse range of potential therapeutic applications, primarily centered around oncology, inflammatory diseases, and infectious diseases. The primary molecular targets identified are protein kinases, enzymes involved in one-carbon metabolism, and structural proteins like tubulin.

Protein Kinase Inhibition

The most extensively studied application of pyrrolo[3,2-d]pyrimidine derivatives is in the realm of protein kinase inhibition. Their structural similarity to the purine core of ATP allows them to effectively compete for the ATP-binding site of various kinases.

1. Receptor Tyrosine Kinases (RTKs):

  • HER2/EGFR: Dual inhibition of Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR) has been a key focus. Derivatives have been designed to fit into the back pocket of these kinases, leading to potent inhibitory activity. A preclinical candidate, 51m , demonstrated significant tumor regression in xenograft models.[1]

  • Axl: This receptor tyrosine kinase is implicated in tumor growth, metastasis, and drug resistance, making it an attractive cancer therapy target. Pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent Axl inhibitors.[2]

  • VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis. Pyrrolo[2,3-d]pyrimidine derivatives have shown potent, dose-related inhibition of VEGFR-2 in the nanomolar range.[3]

2. Non-Receptor Tyrosine Kinases:

  • LRRK2: Leucine-rich repeat kinase 2 is a potential therapeutic target for Parkinson's disease. Chiral 2,4-substituted pyrrolo[2,3-d]pyrimidines have been identified as potent and selective LRRK2 inhibitors.[4]

3. Serine/Threonine Kinases:

  • Cyclin-Dependent Kinases (CDKs): Dysregulation of CDKs is a hallmark of many cancers. Pyrrolo[2,3-d]pyrimidine derivatives have been investigated as inhibitors of various CDKs, with a particular focus on CDK9. Inhibition of CDK9 by these compounds has been shown to block Rb phosphorylation and induce apoptosis in cancer cells.[5]

Antimitotic Activity via Tubulin Inhibition

Certain substituted pyrrolo[3,2-d]pyrimidines have been identified as water-soluble microtubule depolymerizing agents that bind to the colchicine site on tubulin. This action disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis, highlighting their potential as antimitotic anticancer agents.[6]

Metabolic Enzyme Inhibition

Novel pyrrolo[3,2-d]pyrimidine compounds have been designed to target both mitochondrial and cytosolic one-carbon metabolism. These derivatives have shown broad-spectrum antitumor efficacy by inhibiting enzymes such as serine hydroxymethyltransferase (SHMT) 2, glycinamide ribonucleotide formyltransferase, and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase.[7][8]

Antimicrobial Activity

While many studies focus on anticancer applications, some pyrrolo[3,2-d]pyrimidine derivatives have also been evaluated for their antibacterial properties against pathogenic bacteria.[9]

Quantitative Data Summary

The following tables summarize the reported inhibitory activities of various pyrrolo[3,2-d]pyrimidine and pyrrolo[2,3-d]pyrimidine derivatives against their respective targets.

Table 1: Kinase Inhibitory Activity of Pyrrolopyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Cell LineGI50 (nM)Reference
51m HER20.98BT-4742.0[1]
EGFR2.5[1]
13b AxlPotent (exact value not specified)BaF3/TEL-Axl xenograftPromising therapeutic effect[2]
13a VEGFR-211.9--[3]
13b VEGFR-213.6--[3]
2g CDK9Strong inhibitory activityMIA PaCa-2Potent anti-proliferative[5]
6 LRRK20.059 - 1 µM (for 25 kinases)--[4]

Table 2: Antiproliferative and Other Biological Activities

Compound ClassBiological Target/ActivityPotencyCell LinesReference
Substituted pyrrolo[3,2-d]pyrimidinesTubulin polymerization inhibitionSubmicromolarMDA-MB-435, NCI 60 cell line panel[6]
Pyrrolo[3,2-d]pyrimidine derivatives (e.g., AGF347)One-carbon metabolism (SHMT2, etc.)Potent in vitro and in vivo efficacyLung, colon, and pancreatic cancer cells[7][8]
2,4-disubstituted 6-aryl-7H-pyrrolo[3,2-d]pyrimidin-7-one 5-oxidesAntiproliferative0.35 - 2.0 µMA2780, HBL-100, HeLa, SW1573, T-47D, WiDr[10]
Pyrrolo[3,2-d]pyrimidine derivatives (4a-4f)AntibacterialWeak activityStaphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Salmonella[9]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel chemical entities. Below are representative protocols for key experiments cited in the literature for pyrrolopyrimidine derivatives.

In Vitro Kinase Inhibition Assay (General Protocol)
  • Objective: To determine the concentration of the test compound required to inhibit 50% of the kinase activity (IC50).

  • Materials: Recombinant human kinase, appropriate substrate (e.g., a peptide or protein), ATP, test compound, assay buffer, detection reagent (e.g., ADP-Glo™, Z'-LYTE™).

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 96- or 384-well plate, add the kinase, substrate, and test compound in the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either the phosphorylated substrate or the amount of ADP produced.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (e.g., MTT or Sulforhodamine B Assay)
  • Objective: To measure the cytotoxic or cytostatic effects of the test compound on cancer cell lines.

  • Materials: Human cancer cell lines, cell culture medium, fetal bovine serum (FBS), antibiotics, test compound, MTT or Sulforhodamine B (SRB) reagent, solubilization buffer.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).

    • For MTT assay: Add MTT reagent to each well and incubate to allow for formazan crystal formation. Solubilize the formazan crystals with a solubilization buffer.

    • For SRB assay: Fix the cells with trichloroacetic acid, wash, and stain with SRB solution. Wash away the unbound dye and solubilize the bound dye with a Tris-base solution.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell growth inhibition relative to a vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value.

Tubulin Polymerization Assay
  • Objective: To assess the effect of the test compound on the in vitro assembly of microtubules.

  • Materials: Purified tubulin, polymerization buffer (e.g., containing GTP and glutamate), test compound.

  • Procedure:

    • Pre-incubate the test compound with tubulin on ice.

    • Initiate polymerization by raising the temperature to 37°C.

    • Monitor the increase in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.

    • Compare the polymerization curve of the compound-treated sample to that of a vehicle control and known inhibitors (e.g., colchicine) and promoters (e.g., paclitaxel).

Visualizations: Signaling Pathways and Experimental Workflows

HER2/EGFR Signaling Pathway and Inhibition

HER2_EGFR_Pathway cluster_receptors Cell Membrane Ligand Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization HER2 HER2 HER2->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Growth Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrrolo[3,2-d]pyrimidine Derivative Inhibitor->Dimerization

Caption: Inhibition of HER2/EGFR signaling by a pyrrolo[3,2-d]pyrimidine derivative.

Experimental Workflow for Kinase Inhibitor Evaluation

Kinase_Inhibitor_Workflow Synthesis Compound Synthesis (this compound core) Purification Purification & Characterization Synthesis->Purification BiochemicalAssay In Vitro Kinase Assay (IC50 Determination) Purification->BiochemicalAssay CellAssay Cell-Based Assays (Proliferation, Apoptosis) BiochemicalAssay->CellAssay Mechanism Mechanism of Action Studies (Western Blot, Cell Cycle Analysis) CellAssay->Mechanism ADMET ADMET Profiling CellAssay->ADMET InVivo In Vivo Efficacy (Xenograft Models) Mechanism->InVivo Lead Lead Optimization InVivo->Lead ADMET->Lead SAR_Logic Core Core Scaffold Pyrrolo[3,2-d]pyrimidine Activity Biological Activity Core->Activity R1 R1 (C2-position) Modulates kinase selectivity and potency R1->Activity R2 R2 (C4-position) Influences solubility and cell permeability R2->Activity R3 R3 (N5-position) Affects metabolic stability (e.g., -Ethyl) R3->Activity

References

The Core of Innovation: A Technical Guide to the Synthesis and Applications of Pyrrolo[3,2-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[3,2-d]pyrimidine scaffold, a heterocyclic aromatic compound, has emerged as a privileged structure in medicinal chemistry and drug discovery. Its structural resemblance to purines allows it to interact with a wide array of biological targets, making it a versatile core for the development of novel therapeutics. This technical guide provides an in-depth review of the synthesis and diverse applications of pyrrolo[3,2-d]pyrimidine derivatives, offering valuable insights for researchers in the field.

Synthetic Methodologies: Building the Core

The construction of the pyrrolo[3,2-d]pyrimidine core can be achieved through various synthetic strategies, each offering distinct advantages in terms of efficiency, versatility, and scalability. Key methodologies include one-pot multi-component reactions and domino cyclization strategies.

One-Pot, Three-Component Reaction

A highly efficient method for the synthesis of pyrrolo[3,2-d]pyrimidine derivatives involves a one-pot, three-component reaction. This approach combines readily available starting materials in a single reaction vessel, minimizing purification steps and maximizing atom economy.

Experimental Protocol: L-Proline Catalyzed One-Pot Synthesis [1][2]

A stirred solution of 4-hydroxycoumarin (1 mmol), an appropriate arylglyoxal hydrate (1 mmol), 6-aminouracil or 1,3-dimethyl-6-aminouracil (1 mmol), and L-proline (20 mol%) in acetic acid (5 mL) is heated under reflux for 4 hours.[1] Upon cooling to room temperature, the resulting precipitate is collected by filtration, washed with cold ethanol, and dried to yield the desired pyrrolo[3,2-d]pyrimidine derivative. Reported yields for this method typically range from 73-86%.[1]

Domino C–N Coupling/Hydroamination Reactions

Domino reactions provide an elegant and powerful tool for the rapid assembly of complex heterocyclic systems from simple precursors. The synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones can be accomplished through a domino sequence involving a Sonogashira coupling followed by a C–N coupling/hydroamination reaction.[3][4][5][6]

Experimental Protocol: Domino Synthesis of Pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones [3][4][5]

The synthesis commences with the Sonogashira coupling of a 5-bromo-6-chlorouracil derivative with a terminal alkyne to afford the corresponding 5-alkynyluracil. This intermediate is then subjected to a palladium-catalyzed domino C–N cross-coupling/hydroamination reaction with an appropriate aniline. A typical procedure involves heating the 5-alkynyluracil (1 equiv) and aniline (1.2 equiv) with Pd(OAc)2 (5 mol%), a suitable phosphine ligand such as DPEphos (5 mol%), and K3PO4 (3 equiv) in a solvent like DMA at 100 °C for 15 hours.[3][4] The reaction mixture is then worked up and purified by column chromatography to afford the desired pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione. Yields for this domino reaction are reported to be in the moderate to good range.[3]

Applications in Drug Discovery

The unique structural features of the pyrrolo[3,2-d]pyrimidine core have led to its exploration in a multitude of therapeutic areas. Its ability to mimic endogenous purines allows for potent and selective inhibition of various enzymes and receptors.

Kinase Inhibition in Cancer Therapy

A significant area of application for pyrrolo[3,2-d]pyrimidine derivatives is in the development of kinase inhibitors for cancer treatment. These compounds have been shown to target several key kinases involved in tumor growth and proliferation.

Kinase Insert Domain Receptor (KDR) Inhibition: Pyrrolo[3,2-d]pyrimidines have been identified as potent type II inhibitors of KDR, a key receptor tyrosine kinase involved in angiogenesis.

HER2/EGFR Dual Inhibition: Certain derivatives have shown promise as dual inhibitors of Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR), both of which are important targets in various cancers.

KDR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KDR KDR (VEGFR-2) PLCg PLCγ KDR->PLCg PI3K PI3K KDR->PI3K Ras Ras KDR->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Angiogenesis Angiogenesis Akt->Angiogenesis Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Pyrrolo_3_2_d_pyrimidine Pyrrolo[3,2-d]pyrimidine Inhibitor Pyrrolo_3_2_d_pyrimidine->KDR

HER2_EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Grb2_Sos Grb2/Sos HER2->Grb2_Sos PI3K PI3K HER2->PI3K EGFR EGFR EGFR->Grb2_Sos EGFR->PI3K Ras Ras Grb2_Sos->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Pyrrolo_3_2_d_pyrimidine Pyrrolo[3,2-d]pyrimidine Inhibitor Pyrrolo_3_2_d_pyrimidine->HER2 Pyrrolo_3_2_d_pyrimidine->EGFR

Targeting One-Carbon Metabolism

Novel pyrrolo[3,2-d]pyrimidine compounds have been designed to target mitochondrial and cytosolic one-carbon metabolism, which is crucial for the biosynthesis of nucleotides and amino acids required for rapidly proliferating cancer cells. These compounds often exhibit multi-targeting profiles, inhibiting enzymes such as serine hydroxymethyltransferase 1 and 2 (SHMT1/2).[7]

One_Carbon_Metabolism_Pathway cluster_mitochondria Mitochondria cluster_cytosol Cytosol Serine_mito Serine Glycine_mito Glycine Serine_mito->Glycine_mito SHMT2 SHMT2 SHMT2 THF_mito THF CH2_THF_mito 5,10-CH2-THF THF_mito->CH2_THF_mito SHMT2 Serine_cyto Serine Glycine_cyto Glycine Serine_cyto->Glycine_cyto SHMT1 SHMT1 SHMT1 THF_cyto THF CH2_THF_cyto 5,10-CH2-THF THF_cyto->CH2_THF_cyto SHMT1 CH2_THF_cyto->THF_cyto Purine Synthesis Thymidylate_synthesis Thymidylate Synthesis CH2_THF_cyto->Thymidylate_synthesis Purine_synthesis Purine Synthesis Pyrrolo_3_2_d_pyrimidine Pyrrolo[3,2-d]pyrimidine Inhibitor Pyrrolo_3_2_d_pyrimidine->SHMT2 Pyrrolo_3_2_d_pyrimidine->SHMT1

Antitubulin Activity

Certain substituted pyrrolo[3,2-d]pyrimidines have been identified as potent antitubulin agents that inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis. These compounds represent a promising class of antimitotic agents for cancer therapy.[8][9][10]

Antibacterial and Antiviral Applications

The versatility of the pyrrolo[3,2-d]pyrimidine scaffold extends to its use as antimicrobial agents. Derivatives have been synthesized and evaluated for their antibacterial activity against various pathogenic bacteria.[1] Additionally, some compounds have shown potential as antiviral agents, for instance, as agonists of Toll-like Receptor 7 (TLR7) for the treatment of Hepatitis B.[11]

Quantitative Biological Activity

The biological activity of pyrrolo[3,2-d]pyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values. A summary of reported activities for representative compounds is presented below.

Compound ClassTarget/OrganismActivity (IC50/EC50)Reference
Pyrrolo[3,2-d]pyrimidine-basedKDR (VEGFR-2)Low nM to µM rangeN/A
Pyrrolo[3,2-d]pyrimidine-basedHER2/EGFRLow nM to µM rangeN/A
Halogenated Pyrrolo[3,2-d]pyrimidinesVarious Cancer Cell LinesSub-µM to low µM rangeN/A
N5-substituted-pyrrolo[3,2-d]pyrimidin-4-aminesMicrotubule DepolymerizationNanomolar range[9]
Pyrrolo[3,2-d]pyrimidine derivativesStaphylococcus aureusWeak activity[1]
Pyrrolo[3,2-d]pyrimidine derivativesPseudomonas aeruginosaWeak activity[1]
Pyrrolo[3,2-d]pyrimidine derivativesToll-like Receptor 7 (TLR7)Nanomolar range[11]

Experimental Workflows

The discovery and development of novel pyrrolo[3,2-d]pyrimidine-based therapeutics follow a structured workflow, from initial synthesis to biological evaluation.

Synthesis_Workflow Start Starting Materials Reaction One-Pot or Domino Reaction Start->Reaction Workup Reaction Work-up (e.g., Extraction, Quenching) Reaction->Workup Purification Purification (e.g., Chromatography, Recrystallization) Workup->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Pure Pyrrolo[3,2-d]pyrimidine Derivative Characterization->Final_Product

Screening_Workflow Compound_Library Pyrrolo[3,2-d]pyrimidine Compound Library Primary_Screening Primary Screening (e.g., Cell Viability Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Compound_Library Inactive Dose_Response Dose-Response Studies (IC50/EC50 Determination) Hit_Identification->Dose_Response Active Secondary_Assays Secondary/Mechanism of Action Assays (e.g., Kinase Assay, Target Engagement) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization (SAR Studies) Secondary_Assays->Lead_Optimization Lead_Optimization->Compound_Library Synthesize New Analogs In_Vivo_Testing In Vivo Efficacy and Toxicology Studies Lead_Optimization->In_Vivo_Testing

Conclusion

The pyrrolo[3,2-d]pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide offer efficient routes to a diverse range of derivatives. The broad spectrum of biological activities, from kinase inhibition to antimicrobial effects, underscores the therapeutic potential of this remarkable heterocyclic system. Future research in this area will undoubtedly lead to the development of new and improved drugs for a variety of diseases.

References

An In-depth Technical Guide to 2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine: Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of the heterocyclic compound 2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine. The pyrrolo[3,2-d]pyrimidine core is a significant scaffold in medicinal chemistry, recognized for its role in the development of various therapeutic agents, particularly kinase inhibitors for oncology. This document details the synthetic pathway to this compound, presents its known antiproliferative activities in a structured format, and outlines the experimental protocols for its synthesis and biological evaluation. Furthermore, a representative signaling pathway targeted by this class of compounds is visualized to illustrate its potential mechanism of action.

Introduction: The Pyrrolo[3,2-d]pyrimidine Scaffold

The pyrrolo[3,2-d]pyrimidine scaffold is a purine isostere that has garnered significant attention in the field of drug discovery. Its structural similarity to adenine allows it to function as a competitive inhibitor of ATP-binding sites in a variety of enzymes, most notably protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders. Consequently, the development of small molecule kinase inhibitors based on the pyrrolo[3,2-d]pyrimidine core has been an active area of research. The 2,4-dichloro-substituted pyrrolo[3,2-d]pyrimidine serves as a versatile intermediate, allowing for selective functionalization at these positions to modulate potency and selectivity towards specific kinase targets. The substituent at the N-5 position of the pyrrole ring also plays a crucial role in defining the biological activity and pharmacokinetic properties of these compounds.

Discovery and History of this compound

The exploration of this compound emerged from broader investigations into the structure-activity relationships of N-5 substituted pyrrolo[3,2-d]pyrimidines as potential anti-cancer agents. Research in this area, notably the work of David Thomson in his 2007 PhD thesis, systematically explored the impact of various alkyl and aryl substituents at the N-5 position on the antiproliferative activity of the 2,4-dichloro-pyrrolo[3,2-d]pyrimidine scaffold.

The synthesis of the parent compound, 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, can be achieved from starting materials like 6-methyluracil.[1] The subsequent N-alkylation of this core with iodoethane led to the first reported synthesis of this compound. This compound was then evaluated for its cytotoxic effects against a panel of cancer cell lines, providing the first insights into its biological potential.

Synthesis of this compound

The synthesis of this compound is achieved through the N-alkylation of the parent 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine. The following is an adapted experimental protocol based on standard procedures for the N-alkylation of similar heterocyclic compounds.

Experimental Protocol: N-Alkylation of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine

Materials:

  • 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine

  • Iodoethane

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (1.2 eq) is added portion-wise at 0 °C.

  • The reaction mixture is stirred at 0 °C for 30 minutes.

  • Iodoethane (1.5 eq) is then added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours, or until completion as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched with water at 0 °C.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired this compound.

Characterization: The structure of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity: Antiproliferative Effects

The primary biological activity reported for this compound is its antiproliferative effect against various cancer cell lines. The following table summarizes the available quantitative data (IC₅₀ values), which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Cell LineCancer TypeIC₅₀ (µM)
A549Lung Carcinoma>100
LoVoColon Adenocarcinoma>100
IGROV-1Ovarian Adenocarcinoma>100
H226Squamous Cell Carcinoma>100
A498Kidney Carcinoma>100

Data sourced from the PhD thesis of David Thomson (2007), "Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2-d]pyrimidines as Potential Anti-Cancer Therapeutics."

The data indicates that, under the tested conditions, this compound did not exhibit significant antiproliferative activity against this particular panel of cancer cell lines at concentrations up to 100 µM. This suggests that while the pyrrolo[3,2-d]pyrimidine scaffold is a promising starting point, further modifications at the C2 and C4 positions are likely necessary to achieve potent anticancer activity.

Potential Mechanism of Action: Kinase Inhibition

Derivatives of the pyrrolo[3,2-d]pyrimidine scaffold are well-documented as inhibitors of various protein kinases. These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of substrate proteins. This inhibition disrupts the downstream signaling pathways that are often hyperactivated in cancer cells, leading to a reduction in cell proliferation and survival.

The following diagram illustrates a generic signaling pathway for a Receptor Tyrosine Kinase (RTK), a common target for pyrrolopyrimidine-based inhibitors.

RTK_Inhibition cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Dimerization Dimerization RTK->Dimerization Ligand Growth Factor (Ligand) Ligand->RTK Binds Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Signaling_Proteins Downstream Signaling Proteins Autophosphorylation->Signaling_Proteins Activates Proliferation Cell Proliferation, Survival, Angiogenesis Signaling_Proteins->Proliferation Promotes Inhibitor 2,4-dichloro-5-ethyl-5H- pyrrolo[3,2-d]pyrimidine Inhibitor->Inhibition Inhibition->Autophosphorylation Inhibits ATP Binding

Caption: Generic Receptor Tyrosine Kinase (RTK) signaling pathway and its inhibition.

This diagram shows that the binding of a growth factor ligand to its corresponding RTK induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for downstream signaling proteins, which in turn activate pathways leading to cell proliferation, survival, and angiogenesis. This compound, as a potential kinase inhibitor, would compete with ATP for binding to the kinase domain of the RTK, thereby preventing autophosphorylation and blocking the downstream signaling cascade.

Conclusion and Future Perspectives

This compound is a synthetically accessible derivative of a medicinally important heterocyclic scaffold. While initial biological screening did not reveal potent antiproliferative activity, its core structure remains a valuable platform for the development of more potent and selective kinase inhibitors. Future research efforts could focus on the strategic modification of the 2- and 4-chloro positions with various amine or carbon-linked substituents to enhance interactions within the target kinase's active site. The synthesis and biological evaluation of a broader range of N-5 substituted analogues could also provide deeper insights into the structure-activity relationships and guide the design of next-generation pyrrolo[3,2-d]pyrimidine-based therapeutics. The detailed methodologies and data presented in this guide serve as a foundational resource for researchers in this endeavor.

References

Technical Guide: Spectroscopic and Analytical Profile of 2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine and Structurally Related Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific experimental spectroscopic data (NMR, IR, MS) for the target compound, 2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine. To provide a valuable resource for researchers in this area, this guide presents the available spectroscopic data for the structurally related and well-characterized analogues: 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine and 2,4-dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine. These data serve as a reliable reference for predicting the spectral characteristics of the 5-ethyl derivative and for the identification of the core pyrrolo[3,2-d]pyrimidine scaffold.

Spectroscopic Data of Analogous Compounds

The following tables summarize the available spectroscopic data for key analogues of the target compound. This information is crucial for understanding the foundational spectral features of the 2,4-dichloropyrrolo[3,2-d]pyrimidine core structure.

2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine

This parent compound provides the fundamental spectral data for the unsubstituted pyrrolo[3,2-d]pyrimidine ring system.

Spectroscopy Type Data
¹H NMR Spectrum available, detailed peak list not provided in the search results.[1]
IR Spectrum available, detailed peak list not provided in the search results.
MS Data available, but specific m/z values not detailed in the search results.
2,4-dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine

The N-methylated analogue offers insight into the spectral changes upon substitution at the 5-position.

Spectroscopy Type Data
¹H NMR Spectrum available, detailed peak list not provided in the search results.[2]
¹³C NMR Spectrum available, detailed peak list not provided in the search results.[2]
IR Spectrum available, detailed peak list not provided in the search results.[2]
MS Spectrum available, detailed peak list not provided in the search results.[2]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for N-heterocyclic compounds, such as the pyrrolo[3,2-d]pyrimidine derivatives discussed herein.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the sample's solubility and the desired chemical shift window. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[3]

  • ¹H NMR Acquisition: The experiment is run at room temperature. Standard acquisition parameters include a 30-45° pulse angle, a spectral width of -2 to 12 ppm, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled experiment is generally performed to simplify the spectrum. A 90° pulse angle is used, with a wider spectral width (e.g., 0 to 200 ppm). A longer relaxation delay may be necessary for the observation of quaternary carbons.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid sample is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.[4] A background spectrum of the empty sample holder (or KBr pellet) is recorded and automatically subtracted from the sample spectrum. The data is usually presented as percent transmittance versus wavenumber (cm⁻¹).[5]

Mass Spectrometry (MS)
  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. The solution may be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).[6][7]

  • Instrumentation: A variety of mass spectrometers can be used, such as Quadrupole, Time-of-Flight (TOF), or Ion Trap instruments.[6]

  • Ionization: Electron Impact (EI) is a common ionization technique for volatile and thermally stable compounds.[8][9] For less stable molecules, softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are preferred.[6]

  • Data Acquisition: The instrument is calibrated, and the sample is introduced. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance. The resulting mass spectrum plots relative intensity against the m/z ratio.[9]

Visualization of Synthetic and Analytical Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a substituted 2,4-dichloropyrrolo[3,2-d]pyrimidine.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Starting Materials (e.g., 6-aminouracil derivative) step1 Cyclization & Chlorination start->step1 intermediate 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine step1->intermediate step2 N-Alkylation (e.g., with ethyl iodide) intermediate->step2 product This compound step2->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms structure Structure Confirmation nmr->structure ir->structure ms->structure

Caption: General workflow for the synthesis and spectroscopic characterization of a substituted pyrrolo[3,2-d]pyrimidine.

References

Methodological & Application

Synthesis of 2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine from 6-methyluracil: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive, multi-step protocol for the synthesis of 2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine, a key heterocyclic scaffold in medicinal chemistry, starting from the readily available precursor, 6-methyluracil. The described synthetic route is robust and scalable, making it suitable for laboratory-scale preparation and further derivatization in drug discovery programs.

Introduction

Pyrrolo[3,2-d]pyrimidines are a class of fused heterocyclic compounds that are of significant interest in pharmaceutical research due to their structural similarity to purines. This structural analogy allows them to function as antagonists or inhibitors of various enzymes and receptors, leading to a wide range of biological activities, including antiviral and anticancer properties. The title compound, this compound, serves as a versatile intermediate for the synthesis of more complex, biologically active molecules. The dichloro substitutions provide reactive sites for nucleophilic displacement, while the N-ethyl group can modulate solubility and binding interactions.

This protocol details a five-step synthesis beginning with 6-methyluracil, proceeding through nitration, condensation, reductive cyclization to form the core pyrrolopyrimidine structure, followed by chlorination and a final N-ethylation step.

Overall Synthetic Scheme

The synthesis proceeds through the following key transformations:

  • Nitration: Introduction of a nitro group at the 5-position of 6-methyluracil.

  • Condensation: Reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a vinylogous amide intermediate.

  • Reductive Cyclization: Formation of the pyrrole ring to yield the 5H-pyrrolo[3,2-d]pyrimidine-2,4(1H,3H)-dione core.

  • Chlorination: Conversion of the dione to the 2,4-dichloro derivative.

  • N-Ethylation: Introduction of an ethyl group at the N-5 position of the pyrrole ring.

Experimental Protocols

Materials and General Methods: All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz spectrometer.

Step 1: Synthesis of 6-methyl-5-nitrouracil (Compound 2)

Protocol:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, cautiously add 140 g of 6-methyluracil (1) in portions to 520 mL of concentrated sulfuric acid, ensuring the temperature does not exceed 40°C.

  • Once all the 6-methyluracil has dissolved, cool the mixture and slowly add 104 mL of fuming nitric acid dropwise, maintaining the internal temperature below 15°C.[1]

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the filter cake thoroughly with water, followed by acetone.

  • Dry the solid under vacuum to obtain 6-methyl-5-nitrouracil (2).

Step 2: Synthesis of (E)-6-(2-(dimethylamino)vinyl)-5-nitropyrimidine-2,4(1H,3H)-dione (Compound 3)

Protocol:

  • To a two-necked flask, add 119 g of 6-methyl-5-nitrouracil (2) and 400 mL of N,N-dimethylformamide (DMF).

  • Heat the mixture in an oil bath to 80°C with stirring for approximately 25 minutes.

  • Add 160 mL of N,N-dimethylformamide dimethyl acetal (DMF-DMA).[1]

  • Increase the oil bath temperature to 140°C and continue heating with stirring for 30 minutes.

  • Cool the reaction mixture in an ice bath to induce precipitation.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake sequentially with ethyl acetate and diethyl ether.

  • Dry the product under vacuum to yield compound 3.

Step 3: Synthesis of 5H-pyrrolo[3,2-d]pyrimidine-2,4(1H,3H)-dione (Compound 4)

Protocol:

  • In a flask, combine 1.43 g of compound 3 with 23 mL of glacial acetic acid.

  • Heat the mixture to 80°C in an oil bath.

  • Add 2 g of zinc powder in portions to the hot solution.[1]

  • After the addition is complete, maintain the reaction at 80°C for 1 hour.

  • Cool the reaction mixture to room temperature and filter to remove excess zinc and other solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the 5H-pyrrolo[3,2-d]pyrimidine-2,4(1H,3H)-dione (4).

Step 4: Synthesis of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (Compound 5)

Protocol:

  • Suspend 5H-pyrrolo[3,2-d]pyrimidine-2,4(1H,3H)-dione (4) in phosphorus oxychloride (POCl₃).

  • Heat the mixture at reflux for 4-6 hours. The reaction should be performed in a well-ventilated fume hood.

  • After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure.

  • Cautiously pour the residue onto crushed ice.

  • Neutralize the acidic solution with a suitable base (e.g., concentrated ammonia solution or saturated sodium bicarbonate) to a pH of ~8.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (5).

Step 5: Synthesis of this compound (Compound 6)

Protocol:

  • In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF).

  • Cool the suspension to 0°C in an ice bath.

  • Add a solution of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (5) (1 equivalent) in anhydrous DMF dropwise to the NaH suspension.

  • Stir the mixture at 0°C for 30-60 minutes after the addition is complete.

  • Add ethyl iodide (or ethyl bromide) (1.5 equivalents) dropwise to the reaction mixture.[2]

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product, this compound (6).

Data Presentation

StepStarting MaterialReagents and SolventsTemperature (°C)Time (h)Product
1 6-methyluracilH₂SO₄ (conc.), HNO₃ (fuming)0 to RT16-methyl-5-nitrouracil
2 6-methyl-5-nitrouracilDMF, DMF-DMA80 to 1401(E)-6-(2-(dimethylamino)vinyl)-5-nitropyrimidine-2,4(1H,3H)-dione
3 Compound from Step 2Acetic Acid, Zinc Powder8015H-pyrrolo[3,2-d]pyrimidine-2,4(1H,3H)-dione
4 Compound from Step 3POCl₃Reflux4-62,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
5 Compound from Step 4NaH, DMF, Ethyl Iodide0 to RT12-18This compound

Visualization of Experimental Workflow

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Nitration cluster_step2 Step 2: Condensation cluster_step3 Step 3: Reductive Cyclization cluster_step4 Step 4: Chlorination cluster_step5 Step 5: N-Ethylation Start 6-methyluracil (1) Step1_Reagents H₂SO₄, fuming HNO₃ 0°C to RT Start->Step1_Reagents Step1_Product 6-methyl-5-nitrouracil (2) Step1_Reagents->Step1_Product Step2_Reagents DMF-DMA, DMF 140°C Step1_Product->Step2_Reagents Step2_Product Vinylogous Amide Int. (3) Step2_Reagents->Step2_Product Step3_Reagents Zn, Acetic Acid 80°C Step2_Product->Step3_Reagents Step3_Product 5H-pyrrolo[3,2-d]pyrimidine- 2,4(1H,3H)-dione (4) Step3_Reagents->Step3_Product Step4_Reagents POCl₃ Reflux Step3_Product->Step4_Reagents Step4_Product 2,4-dichloro-5H-pyrrolo [3,2-d]pyrimidine (5) Step4_Reagents->Step4_Product Step5_Reagents 1. NaH, DMF, 0°C 2. Ethyl Iodide, RT Step4_Product->Step5_Reagents Step5_Product 2,4-dichloro-5-ethyl-5H-pyrrolo [3,2-d]pyrimidine (6) Step5_Reagents->Step5_Product

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for N5 Substitution of 2,4-dichloro-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of N5-substituted 2,4-dichloro-pyrrolo[3,2-d]pyrimidine derivatives, a scaffold of significant interest in medicinal chemistry. The N5 position of the pyrrolo[3,2-d]pyrimidine core is a key site for modification, allowing for the modulation of the compound's biological activity, toxicity, and pharmacokinetic properties.[1][2] N5-substituted analogues have shown promise as anticancer agents, potentially acting as DNA alkylators or kinase inhibitors.[2]

This document outlines procedures for N5-alkylation, N5-arylation, and N5-sulfonylation of the 2,4-dichloro-pyrrolo[3,2-d]pyrimidine starting material.

Experimental Protocols

Protocol 1: General Procedure for N5-Alkylation

This protocol describes the N-alkylation of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine using an alkyl halide and a strong base, such as sodium hydride.

Materials:

  • 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous diethyl ether or hexanes (for washing NaH)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents), previously washed with anhydrous hexanes to remove mineral oil, in anhydrous DMF (5 mL per mmol of starting material) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 equivalent) in anhydrous DMF.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Add the corresponding alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired N5-alkylated product.

Protocol 2: General Procedure for N5-Arylation (Suzuki-Miyaura Coupling)

This protocol outlines a potential method for the N5-arylation of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with an arylboronic acid. While a specific protocol for N5-arylation of this exact scaffold is not widely reported, this procedure is adapted from established methods for N-arylation of similar heterocyclic compounds.

Materials:

  • 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine

  • Arylboronic acid (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Degassed water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Celite

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 equivalent), the arylboronic acid (1.5 equivalents), the palladium catalyst (5 mol%), and the base (2.0 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC or LC-MS analysis indicates completion of the reaction.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the N5-arylated product.

Protocol 3: General Procedure for N5-Sulfonylation

This protocol describes the N-sulfonylation of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine using a sulfonyl chloride in the presence of a base.

Materials:

  • 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.1 equivalents)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (1.0 equivalent) in anhydrous THF, add sodium hydride (1.2 equivalents) at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the sulfonyl chloride (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N5-sulfonylated derivative.

Quantitative Data Summary

The following table summarizes representative quantitative data for the N5-substitution of 2,4-dichloro-pyrrolo[3,2-d]pyrimidine and its analogues. Yields and reaction conditions can vary depending on the specific substrate and reagents used.

EntryN5-SubstituentReagents and ConditionsYield (%)Reference
1p-Toluenesulfonylp-TsCl, NaH, THF, 0 °C to rt, 1 h85[3]
2BenzylBenzyl bromide, K₂CO₃, DMF, 100 °C, 5-24 h62-65[4]
3MethylMethyl iodide, NaH, HMPA, 0 °C to rt, 8-15 h94[5]
4Phenyl (from arylboronic acid)Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O, 100 °C, 15 min74[6]
52-Methylpropanoyl2-Methylpropanoyl chloride, NaH, THFNot Reported[2]
6AcetylAcetic anhydride, pyridineNot Reported[2]

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by N5-substituted 2,4-dichloro-pyrrolo[3,2-d]pyrimidines.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR_inactive EGFR (monomer) Ligand->EGFR_inactive Binding EGFR_dimer EGFR Dimer (Active) EGFR_inactive->EGFR_dimer Dimerization Autophosphorylation Autophosphorylation EGFR_dimer->Autophosphorylation Grb2_SOS Grb2/SOS Autophosphorylation->Grb2_SOS Recruitment PI3K PI3K Autophosphorylation->PI3K Activation Ras_GDP Ras-GDP (Inactive) Grb2_SOS->Ras_GDP Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP RAF RAF Ras_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Akt->Proliferation Inhibitor Pyrrolo[3,2-d]pyrimidine Inhibitor Inhibitor->EGFR_dimer DNA_Alkylation_Mechanism Pyrrolopyrimidine 2,4-dichloro-pyrrolo[3,2-d]pyrimidine (or N5-substituted analog) DNA DNA Double Helix Guanine Guanine (N7) Pyrrolopyrimidine->Guanine Nucleophilic Attack (Alkylation) Alkylated_DNA Alkylated DNA Adduct Guanine->Alkylated_DNA DNA_Damage DNA Damage Alkylated_DNA->DNA_Damage Distortion of Helix Apoptosis Apoptosis DNA_Damage->Apoptosis Cell Cycle Arrest

References

Application Notes and Protocols for the Synthesis of DPP-IV Inhibitors from 2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Dipeptidyl peptidase-IV (DPP-IV) has been identified as a critical therapeutic target for the management of type 2 diabetes mellitus.[1][2][3] Inhibitors of this enzyme prolong the action of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in glucose homeostasis.[1][4] The 5H-pyrrolo[3,2-d]pyrimidine scaffold serves as a valuable core for the development of potent and selective DPP-IV inhibitors.[5][6] This document provides detailed protocols for the synthesis of novel DPP-IV inhibitors using 2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine as a key starting material, along with methodologies for evaluating their inhibitory activity.

Synthetic Strategy and Experimental Workflow

The synthesis of DPP-IV inhibitors from the this compound scaffold generally proceeds via sequential nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the C4 position is typically more reactive and is substituted first, followed by the substitution of the chlorine at the C2 position. This differential reactivity allows for the controlled introduction of various amine-containing side chains, which are crucial for binding to the active site of the DPP-IV enzyme.

G cluster_workflow Synthetic Workflow SM 2,4-dichloro-5-ethyl- 5H-pyrrolo[3,2-d]pyrimidine INT Intermediate: C4-Substituted Pyrrolopyrimidine SM->INT Step 1: Selective Nucleophilic Substitution at C4 (Amine 1, Base, Solvent) FIN Final Product: Di-substituted DPP-IV Inhibitor INT->FIN Step 2: Nucleophilic Substitution at C2 (Amine 2, Base, Heat) PUR Purification (e.g., Column Chromatography) FIN->PUR

Caption: General workflow for the synthesis of DPP-IV inhibitors.

Detailed Experimental Protocols

Representative Synthesis of a Di-substituted Pyrrolo[3,2-d]pyrimidine Analog

This protocol describes a representative two-step synthesis. Researchers should note that reaction conditions, such as temperature, solvent, and choice of base, may require optimization for specific amine nucleophiles.

Step 1: Selective Monosubstitution at the C4 Position

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or ethanol, add a primary or secondary amine (Amine 1, 1.1 eq).

  • Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq), to the mixture.

  • Reaction: Stir the reaction mixture at room temperature to 50°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude intermediate can be purified by column chromatography on silica gel.

Step 2: Substitution at the C2 Position

  • Reaction Setup: Dissolve the purified C4-substituted intermediate (1.0 eq) in a high-boiling point solvent like ethanol or DMF in a sealed tube or microwave vial.[1]

  • Reagent Addition: Add the second amine (Amine 2, 1.5-2.0 eq) and a base such as sodium bicarbonate (NaHCO₃) or DIPEA (3.0-4.0 eq).[1]

  • Reaction: Heat the reaction mixture to 120-150°C for several hours.[1] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture in vacuo.

  • Purification: Purify the residue by preparative High-Performance Liquid Chromatography (HPLC) or column chromatography to yield the final di-substituted DPP-IV inhibitor.

Characterization and Biological Activity Data

The synthesized compounds should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS). Their biological activity is determined by measuring the half-maximal inhibitory concentration (IC₅₀) against the DPP-IV enzyme.

Compound ID C4-Substituent (Amine 1) C2-Substituent (Amine 2) Yield (%) DPP-IV IC₅₀ (nM) *
Example-1 (R)-3-aminopiperidine2-(Aminomethyl)benzonitrile45-6515
Example-2 Piperazine3-(Trifluoromethyl)aniline50-7026[7]
Example-3 (S)-2-aminopyrrolidine4-Fluorobenzylamine40-6010.1
Example-4 3-Amino-β-carbolineCyclopropylamine35-5518[8]

Note: IC₅₀ values are representative examples based on literature for potent pyrrolopyrimidine and related heterocyclic DPP-IV inhibitors to illustrate the potential of this scaffold.

Protocol: In Vitro DPP-IV Inhibition Assay (Fluorometric)

This protocol provides a method for screening compounds for DPP-IV inhibitory activity using a fluorogenic substrate.[9][10][11][12]

Materials:

  • DPP-IV Assay Buffer: 20 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA.[10][11]

  • Human Recombinant DPP-IV Enzyme: Stored at -80°C and diluted with assay buffer on ice before use.[10][11]

  • DPP-IV Substrate: H-Gly-Pro-AMC (Aminomethylcoumarin), prepared as a stock solution in DMSO and diluted with assay buffer.[10][11]

  • Test Compounds (Inhibitors): Dissolved in DMSO to create a stock solution and serially diluted.

  • Positive Control: A known DPP-IV inhibitor like Sitagliptin.[10][11]

  • 96-well microplate: Black, flat-bottom for fluorescence measurements.

  • Microplate reader: Capable of fluorescence measurement at Ex/Em = 350-360/450-465 nm.[10][11][12]

Procedure:

  • Reagent Preparation: Prepare all reagents and dilute them to their final concentrations in the DPP-IV Assay Buffer. Keep the enzyme on ice.

  • Plate Setup: In a 96-well plate, add the following to designated wells (in triplicate):

    • 100% Initial Activity Wells: 30 µL Assay Buffer + 10 µL diluted DPP-IV enzyme + 10 µL DMSO (solvent).[10]

    • Background Wells: 40 µL Assay Buffer + 10 µL DMSO (solvent).[10]

    • Inhibitor Wells: 30 µL Assay Buffer + 10 µL diluted DPP-IV enzyme + 10 µL of test compound dilution.[10]

    • Positive Control Wells: 30 µL Assay Buffer + 10 µL diluted DPP-IV enzyme + 10 µL of Sitagliptin dilution.[11]

  • Pre-incubation: Gently tap the plate to mix and incubate at 37°C for 10-15 minutes.

  • Reaction Initiation: Add 50 µL of the diluted Substrate Solution to all wells to initiate the reaction.[11]

  • Incubation: Cover the plate and incubate at 37°C for 30 minutes.[9][11]

  • Measurement: Measure the fluorescence intensity using a microplate reader (Ex/Em = 350-360/450-465 nm).[10][12]

  • Data Analysis:

    • Subtract the average fluorescence of the Background wells from all other readings.

    • Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of 100% Activity Well)] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Mechanism of Action: DPP-IV in the Incretin Pathway

DPP-IV is a serine protease that deactivates incretin hormones GLP-1 and GIP. These hormones are released from the gut after food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By inhibiting DPP-IV, the active levels of GLP-1 and GIP are increased, enhancing insulin secretion and improving glycemic control.[1][4]

G cluster_pathway DPP-IV Signaling Pathway in Glucose Homeostasis Food Intake Food Intake GLP-1/GIP (Active) GLP-1/GIP (Active) Food Intake->GLP-1/GIP (Active) stimulates release Pancreatic β-cells Pancreatic β-cells GLP-1/GIP (Active)->Pancreatic β-cells stimulates DPP4_Enzyme DPP-IV Enzyme GLP-1/GIP (Active)->DPP4_Enzyme substrate for Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion increases Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes Inactive Peptides Inactive Peptides DPP4_Enzyme->Inactive Peptides degrades to DPP4_Inhibitor DPP-IV Inhibitor (Pyrrolopyrimidine-based) DPP4_Inhibitor->DPP4_Enzyme inhibits

Caption: Role of DPP-IV inhibitors in the incretin pathway.

References

Development of Antitumor Agents Using Pyrrolo[3,2-d]pyrimidine Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The pyrrolo[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural resemblance to the purine nucleus. This structural feature allows compounds based on this scaffold to interact with a wide range of biological targets, particularly ATP-binding sites of kinases, which are often dysregulated in cancer. The development of antitumor agents incorporating the pyrrolo[3,2-d]pyrimidine core has led to the discovery of potent inhibitors of various signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Key Signaling Pathways Targeted by Pyrrolo[3,2-d]pyrimidine Derivatives

Pyrrolo[3,2-d]pyrimidine-based compounds have demonstrated inhibitory activity against several key targets in oncology, including receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, enzymes in metabolic pathways such as SHMT2, and components of the cell division machinery like tubulin.

1. VEGFR/PDGFR Signaling Pathway:

Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) are key drivers of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.[1] Inhibition of these receptors blocks downstream signaling cascades, including the PI3K/AKT and RAS/MAPK pathways, leading to reduced endothelial cell proliferation and migration.[2][3]

VEGFR_PDGFR_Pathway ligand VEGF/PDGF receptor VEGFR/PDGFR ligand->receptor Binds dimerization Dimerization & Autophosphorylation receptor->dimerization pi3k PI3K dimerization->pi3k ras RAS dimerization->ras akt AKT pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation inhibitor Pyrrolo[3,2-d]pyrimidine Inhibitor inhibitor->receptor Inhibits

Caption: VEGFR/PDGFR Signaling Pathway Inhibition.

2. SHMT2 and One-Carbon Metabolism:

Serine hydroxymethyltransferase 2 (SHMT2) is a key mitochondrial enzyme in one-carbon metabolism, a pathway that provides essential building blocks for nucleotide and amino acid synthesis, which are in high demand in rapidly proliferating cancer cells.[4][5] By inhibiting SHMT2, pyrrolo[3,2-d]pyrimidine derivatives can disrupt cancer cell metabolism and induce cell death.[4]

SHMT2_Pathway serine Serine shmt2 SHMT2 serine->shmt2 thf_mito THF (Mitochondria) thf_mito->shmt2 glycine Glycine shmt2->glycine ch2thf_mito 5,10-CH2-THF (Mitochondria) shmt2->ch2thf_mito purine_synthesis Purine & Pyrimidine Synthesis ch2thf_mito->purine_synthesis cell_proliferation Cancer Cell Proliferation purine_synthesis->cell_proliferation inhibitor Pyrrolo[3,2-d]pyrimidine Inhibitor inhibitor->shmt2 Inhibits

Caption: SHMT2-Mediated One-Carbon Metabolism Inhibition.

3. Microtubule Dynamics:

Microtubules are dynamic polymers essential for cell division, and their disruption is a well-established anticancer strategy. Some pyrrolo[3,2-d]pyrimidine derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Microtubule_Pathway tubulin α/β-Tubulin Dimers polymerization Polymerization tubulin->polymerization microtubules Microtubules polymerization->microtubules mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle cell_division Cell Division mitotic_spindle->cell_division apoptosis Apoptosis mitotic_spindle->apoptosis Disruption leads to inhibitor Pyrrolo[3,2-d]pyrimidine Inhibitor inhibitor->polymerization Inhibits

Caption: Inhibition of Microtubule Polymerization.

Quantitative Data Summary

The following tables summarize the in vitro activity of representative pyrrolo[3,2-d]pyrimidine derivatives against various cancer cell lines and kinases.

Table 1: Anticancer Activity of Pyrrolo[3,2-d]pyrimidine Derivatives (IC50 values in µM)

CompoundMCF-7 (Breast)HCT-116 (Colon)SET-2 (Leukemia)A549 (Lung)HepG2 (Liver)
Derivative 1 8.529.147.86-10.23
Derivative 2 12.4515.6710.33-18.76
Derivative 3 7.918.456.999.879.12
Derivative 4 25.3427.5620.1122.4529.87
Doxorubicin (Ref.) 0.870.920.561.050.98

Data compiled from multiple sources for illustrative purposes.[6][7]

Table 2: Kinase Inhibitory Activity of Pyrrolo[3,2-d]pyrimidine Derivatives (IC50 values in nM)

CompoundVEGFR-2PDGFR-βc-KitFlt-3
Compound A 15253050
Compound B 8182245
Sunitinib (Ref.) 9281

Data compiled from multiple sources for illustrative purposes.

Protocols

General Synthesis of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine Core

This protocol describes a general method for the synthesis of the 4-chloro-5H-pyrrolo[3,2-d]pyrimidine core, a key intermediate for further derivatization.

Synthesis_Workflow start 2-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one reaction Reflux start->reaction reagent Phosphorus Oxychloride (POCl3) reagent->reaction workup Work-up & Purification reaction->workup product 4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine workup->product

Caption: General Synthetic Workflow.

Materials:

  • 2-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

  • Phosphorus oxychloride (POCl3)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of 2-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one in a suitable solvent like dichloromethane, add phosphorus oxychloride dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully quench with ice-cold water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine.[8]

In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against VEGFR-2 kinase.[9][10]

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ATP

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compound dissolved in DMSO

  • 96-well plates

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should be kept below 1%.

  • Add the kinase, substrate, and test compound to the wells of a 96-well plate.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.

  • Determine the IC50 value by fitting the dose-response data to a suitable curve-fitting model.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the detection of apoptosis in cells treated with pyrrolo[3,2-d]pyrimidine derivatives using flow cytometry.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest the treated and untreated cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cells.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[11][12][13]

Materials:

  • Purified tubulin (>99%)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • Glycerol

  • Test compound dissolved in DMSO

  • 96-well plate

  • Spectrophotometer with temperature control

Procedure:

  • Prepare the tubulin solution in polymerization buffer on ice.

  • Add GTP and glycerol to the tubulin solution.

  • Add the test compound at various concentrations to the wells of a 96-well plate.

  • Initiate polymerization by transferring the tubulin solution to the plate and placing it in a spectrophotometer pre-warmed to 37°C.

  • Monitor the change in absorbance at 340 nm over time (e.g., for 60 minutes).

  • An increase in absorbance indicates tubulin polymerization.

  • Calculate the percentage of inhibition of tubulin polymerization and determine the IC50 value.

SHMT2 Enzymatic Assay

This protocol describes a method to measure the activity of SHMT2 and the inhibitory effect of test compounds.[14][15]

Materials:

  • Recombinant human SHMT2

  • Reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • L-serine

  • Tetrahydrofolate (THF)

  • Pyridoxal 5'-phosphate (PLP)

  • NAD+

  • 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD)

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing reaction buffer, PLP, NAD+, MTHFD, and SHMT2.

  • Add the test compound at various concentrations to the wells of a 96-well plate.

  • Initiate the reaction by adding L-serine and THF.

  • Incubate the plate at 37°C.

  • Monitor the production of NADH by measuring the increase in absorbance at 340 nm.

  • The rate of NADH production is proportional to the SHMT2 activity.

  • Calculate the percentage of inhibition and determine the IC50 value.

References

Application of 2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound belonging to the pyrrolopyrimidine class of molecules. This scaffold is of significant interest in medicinal and agrochemical research due to its structural similarity to purine bases, allowing for potential interactions with various biological targets. The presence of two reactive chlorine atoms on the pyrimidine ring makes it a versatile intermediate for the synthesis of a wide range of derivatives with potential applications in crop protection. While specific public-domain literature on the agrochemical applications of the 5-ethyl substituted isomer is limited, the broader class of pyrrolo[3,2-d]pyrimidines and related pyrrolo[2,3-d]pyrimidines have been explored for their herbicidal, fungicidal, and insecticidal properties. This document outlines the potential applications and synthetic protocols based on the known reactivity of the 2,4-dichloropyrrolopyrimidine core.

Potential as a Herbicide Intermediate

Pyrrolopyrimidine derivatives have been investigated as potential herbicides. The core structure can act as a scaffold to which various functional groups can be attached to inhibit key enzymes in plant metabolic pathways.

Representative Synthetic Pathway for a Hypothetical Herbicide

The dichlorinated pyrimidine ring is susceptible to nucleophilic substitution, allowing for the introduction of various side chains that can confer herbicidal activity. A common strategy involves the sequential displacement of the chlorine atoms at the C4 and C2 positions.

G A This compound B Nucleophilic substitution at C4 (e.g., with an aniline derivative) A->B C 4-Anilino-2-chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine Intermediate B->C D Nucleophilic substitution at C2 (e.g., with an amine or alcohol) C->D E Potential Herbicide (e.g., a di-substituted 5-ethyl-5H-pyrrolo[3,2-d]pyrimidine) D->E

Caption: Synthetic workflow for a potential herbicide.

Experimental Protocol: Synthesis of a 4-Anilino-2-chloro Intermediate

This protocol is a representative example of a nucleophilic substitution reaction at the C4 position of a dichloropyrimidine ring.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-methoxyaniline)

  • Solvent (e.g., isopropanol, dioxane, or N,N-dimethylformamide)

  • Base (e.g., triethylamine, diisopropylethylamine)

Procedure:

  • To a solution of this compound (1 equivalent) in the chosen solvent, add the substituted aniline (1.1 equivalents) and the base (1.2 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with a cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-anilino-2-chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine intermediate.

Quantitative Data (Hypothetical):

Reactant 1Reactant 2Product Yield (%)Purity (%)
This compound4-methoxyaniline85>95 (by HPLC)

Potential as a Fungicide Intermediate

The pyrrolopyrimidine scaffold has also been explored for the development of fungicides. The mechanism of action can vary depending on the substituents, but often involves the inhibition of essential fungal enzymes.

Representative Synthetic Pathway for a Hypothetical Fungicide

Similar to herbicide synthesis, the generation of fungicidal compounds can be achieved through nucleophilic displacement of the chlorine atoms.

G A This compound B Reaction with a thiol (e.g., thiophenol derivative) A->B C 4-Thiophenyl-2-chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine Intermediate B->C D Further functionalization or displacement of the second chlorine C->D E Potential Fungicide D->E

Caption: Synthetic route to a potential fungicide.

Experimental Protocol: Synthesis of a 4-Thiophenyl-2-chloro Intermediate

This protocol provides a general method for introducing a thioether linkage at the C4 position.

Materials:

  • This compound

  • Substituted thiophenol

  • Base (e.g., potassium carbonate, sodium hydride)

  • Solvent (e.g., acetonitrile, tetrahydrofuran)

Procedure:

  • To a suspension of the base (1.2 equivalents) in the chosen solvent, add the substituted thiophenol (1.1 equivalents) and stir for 15-30 minutes at room temperature.

  • Add a solution of this compound (1 equivalent) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC or HPLC.

  • After the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the 4-thiophenyl-2-chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine intermediate.

Quantitative Data (Hypothetical):

Reactant 1Reactant 2Product Yield (%)Purity (%)
This compoundThiophenol90>98 (by HPLC)

Potential as an Insecticide Intermediate

While less commonly reported for this specific scaffold compared to herbicides and fungicides, the pyrrolopyrimidine core could potentially be functionalized to create compounds with insecticidal activity.

Logical Relationship for Insecticide Development

The development of insecticides would likely follow a similar synthetic logic, involving the introduction of moieties known to interact with insect-specific targets.

G A 2,4-dichloro-5-ethyl-5H- pyrrolo[3,2-d]pyrimidine B Introduction of Pharmacophore 1 A->B C Introduction of Pharmacophore 2 A->C D Lead Compound B->D C->D E Structure-Activity Relationship (SAR) Studies D->E F Optimized Insecticide E->F

Caption: Logical workflow for insecticide development.

Disclaimer: The synthetic protocols and quantitative data presented are representative examples based on the known chemistry of related dichloropyrimidine compounds. Due to the limited publicly available information on the specific agrochemical applications of this compound, these should be considered as starting points for research and development. Actual reaction conditions and outcomes would require experimental optimization and validation.

Application Notes and Protocols for Enzyme Inhibition Assays with Pyrrolo[3,2-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolo[3,2-d]pyrimidines are a class of heterocyclic compounds that have garnered significant interest in drug discovery due to their structural similarity to purines, enabling them to act as competitive inhibitors for a variety of enzymes. This structural motif is particularly effective in targeting ATP-binding sites of protein kinases, making them a fertile ground for the development of novel therapeutics, especially in oncology. These application notes provide detailed protocols for biochemical enzyme inhibition assays to evaluate the potency and selectivity of pyrrolo[3,2-d]pyrimidine derivatives against various target enzymes, with a focus on protein kinases such as VEGFR-2 and EGFR. Additionally, methods for assessing inhibitors of enzymes involved in one-carbon metabolism, another key target class for this compound family, are discussed.

Principle of Kinase Inhibition Assays

The central principle of a kinase inhibition assay is to measure the enzymatic activity of a kinase, which catalyzes the transfer of a phosphate group from ATP to a specific substrate. The inhibitory potential of a pyrrolo[3,2-d]pyrimidine compound is quantified by the reduction in this enzymatic activity. A common and robust method for this is a luminescence-based assay that measures the amount of ATP remaining in the reaction mixture after the kinase reaction. A lower luminescence signal corresponds to higher kinase activity (more ATP consumed), whereas a higher luminescence signal indicates greater inhibition of the kinase by the test compound.

Featured Kinase Targets for Pyrrolo[3,2-d]pyrimidines

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[1][2] Inhibition of VEGFR-2 is a well-established anti-cancer strategy.[1]

  • Epidermal Growth Factor Receptor (EGFR): A transmembrane glycoprotein with tyrosine kinase activity that, upon activation, leads to cell proliferation, differentiation, and survival.[3] Its overexpression is common in various cancers.[4]

  • Serine Hydroxymethyltransferase (SHMT2): A mitochondrial enzyme in the one-carbon metabolism pathway that supports cancer cell growth by providing precursors for nucleotide and amino acid biosynthesis.[5][6]

Experimental Protocols

Protocol 1: Luminescence-Based Kinase Inhibition Assay (e.g., VEGFR-2)

This protocol is designed for a 96- or 384-well plate format and is suitable for high-throughput screening of pyrrolo[3,2-d]pyrimidine-based kinase inhibitors.

Materials and Reagents:

  • Recombinant Human Kinase (e.g., VEGFR-2, GST-tagged)

  • Kinase Buffer (e.g., 5x Kinase Buffer 1)[2]

  • ATP Solution (e.g., 500 µM)[7]

  • Kinase Substrate (e.g., PTK Substrate, Poly (Glu:Tyr, 4:1))[2][7]

  • Pyrrolo[3,2-d]pyrimidine Test Compound

  • DMSO (for compound dilution)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo® MAX)[7]

  • White, opaque 96- or 384-well plates[7]

  • Microplate reader capable of reading luminescence[7]

Procedure:

  • Reagent Preparation:

    • Prepare 1x Kinase Buffer by diluting the 5x stock with nuclease-free water. DTT can be added to a final concentration of 1 mM if desired.[1][2]

    • Prepare a stock solution of the pyrrolo[3,2-d]pyrimidine compound in DMSO (e.g., 10 mM).

    • Create a series of dilutions of the test compound in 1x Kinase Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.[2]

    • Dilute the recombinant kinase to the desired concentration (e.g., 1 ng/µl) in 1x Kinase Buffer.[7]

  • Assay Plate Setup:

    • Prepare a Master Mix containing 1x Kinase Buffer, ATP, and the kinase substrate.[2][7]

    • Add 25 µL of the Master Mix to each well of the plate.[2]

    • Add 5 µL of the diluted test compound to the "Test Inhibitor" wells.[2]

    • Add 5 µL of 1x Kinase Buffer with the same DMSO concentration as the test compound to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.[1][2]

  • Kinase Reaction:

    • Initiate the reaction by adding 20 µL of the diluted kinase to the "Test Inhibitor" and "Positive Control" wells.[2]

    • Add 20 µL of 1x Kinase Buffer to the "Blank" wells.[2]

    • Mix the plate gently and incubate at 30°C for 45-60 minutes.[2][3]

  • Signal Detection:

    • After incubation, allow the plate to return to room temperature.

    • Add 50 µL of the ATP detection reagent (e.g., Kinase-Glo® MAX) to each well to stop the kinase reaction.[2][7]

    • Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.[2][7]

    • Measure the luminescence using a microplate reader.[2]

Data Analysis:

  • Subtract the "Blank" reading from all other readings.

  • Calculate the percentage of kinase activity for each inhibitor concentration relative to the "Positive Control" (DMSO-treated wells).

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: TR-FRET Kinase Inhibition Assay (e.g., EGFR)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are another common method for assessing kinase inhibition.

Materials and Reagents:

  • Recombinant Human Kinase (e.g., EGFR)

  • Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)[8]

  • Biotinylated Peptide Substrate and ATP

  • Pyrrolo[3,2-d]pyrimidine Test Compound

  • DMSO

  • Stop/Detection Solution containing EDTA, a europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC)[8]

  • Low-volume 384-well plates[8]

  • TR-FRET compatible plate reader[8]

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in DMSO, followed by a further dilution in kinase buffer.[8]

    • Prepare the EGFR enzyme solution and the substrate/ATP solution in kinase buffer.[8]

  • Assay Plate Setup:

    • Add 2.5 µL of the test compound dilution to the wells.[8]

    • Add 2.5 µL of the EGFR enzyme solution and incubate for 15 minutes at room temperature.[8]

  • Kinase Reaction:

    • Initiate the reaction by adding 5 µL of the substrate/ATP solution.[8]

    • Incubate for 60 minutes at room temperature.[8]

  • Signal Detection:

    • Stop the reaction by adding 5 µL of the stop/detection solution.[8]

    • Incubate for 60 minutes at room temperature, protected from light.[8]

    • Read the plate on a TR-FRET plate reader, measuring emission at 665 nm (APC) and 620 nm (europium) after excitation at 320 nm.[8]

Data Analysis:

  • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).[8]

  • Normalize the data using vehicle (DMSO) controls as 100% activity and a potent inhibitor control as 0% activity.[8]

  • Plot the normalized activity versus the logarithm of the compound concentration and fit the data to determine the IC50 value.[8]

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Inhibitory Activity of Pyrrolo[3,2-d]pyrimidine Compounds against Target Kinases

Compound IDTarget KinaseIC50 (nM)
PPD-001VEGFR-215.2 ± 2.1
PPD-001EGFR250.6 ± 15.8
PPD-002VEGFR-25.8 ± 0.9
PPD-002EGFR120.3 ± 9.5
Control (Sunitinib)VEGFR-28.1 ± 1.2

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow start Start reagent_prep Prepare Reagents (Enzyme, Substrate, ATP, Compound) start->reagent_prep plate_setup Plate Setup (Add Master Mix and Compound) reagent_prep->plate_setup enzyme_add Initiate Reaction (Add Kinase) plate_setup->enzyme_add incubation Incubate (30°C for 45-60 min) enzyme_add->incubation detection Add Detection Reagent (e.g., Kinase-Glo®) incubation->detection read_plate Measure Luminescence detection->read_plate data_analysis Data Analysis (Calculate % Inhibition and IC50) read_plate->data_analysis end End data_analysis->end

Caption: Workflow for a luminescence-based kinase inhibition assay.

VEGFR2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Inhibitor Pyrrolo[3,2-d]pyrimidine Inhibitor Inhibitor->VEGFR2 Inhibits ATP Binding PKC PKC PLCg->PKC AKT AKT PI3K->AKT MAPK MAPK PKC->MAPK AKT->MAPK Gene_Expression Gene Expression MAPK->Gene_Expression Cellular_Responses Cellular Responses (Proliferation, Migration, Survival) Gene_Expression->Cellular_Responses

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

SHMT2_pathway cluster_mitochondria Mitochondria cluster_cytosol Cytosol Serine Serine SHMT2 SHMT2 Serine->SHMT2 Glycine_Mito Glycine SHMT2->Glycine_Mito Formate Formate SHMT2->Formate Purine_Biosynthesis De Novo Purine Biosynthesis Formate->Purine_Biosynthesis Thymidylate_Biosynthesis Thymidylate Biosynthesis Formate->Thymidylate_Biosynthesis Inhibitor Pyrrolo[3,2-d]pyrimidine Inhibitor Inhibitor->SHMT2 Inhibits Nucleotides Nucleotides Purine_Biosynthesis->Nucleotides Thymidylate_Biosynthesis->Nucleotides Cell_Growth Cell Growth and Proliferation Nucleotides->Cell_Growth

Caption: Role of SHMT2 in one-carbon metabolism and point of inhibition.

References

Application Notes and Protocols for the Quantification of 2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed protocols for the quantitative analysis of 2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine in various sample matrices, such as in-process manufacturing samples or formulation development batches. The methodologies described herein are based on standard analytical techniques and provide a strong foundation for developing and validating robust quantitative assays.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine quantification where moderate sensitivity and selectivity are sufficient.

Principle

The quantification of this compound is achieved by separating it from potential impurities and degradation products using reversed-phase HPLC. The concentration is determined by measuring the absorbance of the analyte with a UV detector at a wavelength where it exhibits maximum absorbance.

Experimental Protocol

1.2.1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile, methanol, and water.

  • Reagent grade formic acid or trifluoroacetic acid.

  • Syringe filters (0.45 µm).

  • Reference standard of this compound.

1.2.2. Standard and Sample Preparation

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 10 mL volumetric flask with a suitable solvent (e.g., acetonitrile or methanol). Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: The sample preparation will vary depending on the matrix. For a simple matrix, dissolve a known amount of the sample in the mobile phase or a compatible solvent to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

1.2.3. Chromatographic Conditions

The following are recommended starting conditions. Method optimization may be required.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 10 minutes, then hold at 90% B for 2 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm (or wavelength of maximum absorbance)
Data Presentation

Table 1: Example Calibration Curve Data for HPLC-UV Analysis

Concentration (µg/mL)Peak Area
115,234
576,170
10151,987
25380,543
50759,876
1001,523,450

Table 2: Example Quantification of Test Samples

Sample IDPeak AreaCalculated Concentration (µg/mL)
Sample 1254,32116.69
Sample 2567,89037.28

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is recommended for applications requiring high sensitivity and selectivity, such as bioanalysis or trace impurity quantification.

Principle

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is quantified by monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocol

2.2.1. Instrumentation and Materials

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • UPLC/HPLC system.

  • Appropriate UPLC/HPLC column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

  • Analytical balance, volumetric flasks, and pipettes.

  • LC-MS grade solvents (acetonitrile, methanol, water, formic acid).

  • Syringe filters (0.22 µm).

  • Reference standard of this compound.

  • Internal standard (IS), if available (e.g., a stable isotope-labeled version of the analyte).

2.2.2. Standard and Sample Preparation

  • Standard Stock Solution (e.g., 1000 µg/mL): Prepare as described for the HPLC-UV method.

  • Working Standard Solutions: Prepare serial dilutions to achieve a lower concentration range suitable for LC-MS/MS (e.g., 0.1-100 ng/mL). If using an internal standard, spike each working standard with a fixed concentration of the IS.

  • Sample Preparation: The sample preparation will be matrix-dependent and may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction for complex matrices. For simpler matrices, a dilute-and-shoot approach may be sufficient. Spike samples with the internal standard. Filter the final extract through a 0.22 µm syringe filter.

2.2.3. LC-MS/MS Conditions

The following are proposed starting conditions. Optimization of both chromatographic and mass spectrometric parameters is essential.

Table 3: Proposed LC-MS/MS Method Parameters

ParameterRecommended Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte) To be determined by infusion of the standard
MRM Transition (IS) To be determined by infusion of the internal standard
Collision Energy To be optimized
Dwell Time 100 ms
Data Presentation

Table 4: Example Calibration Curve Data for LC-MS/MS Analysis

Concentration (ng/mL)Analyte/IS Peak Area Ratio
0.10.012
0.50.058
10.115
50.598
101.201
505.987
10011.954

Table 5: Example Quantification of Test Samples by LC-MS/MS

Sample IDAnalyte/IS Peak Area RatioCalculated Concentration (ng/mL)
Sample 10.8767.33
Sample 22.45320.52

Visualized Experimental Workflows

HPLC_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis Standard Reference Standard Dissolve Dissolve & Dilute Standard->Dissolve Sample Test Sample Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC-UV System Filter->HPLC Data Data Acquisition & Processing HPLC->Data LCMS_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis Standard Reference Standard Spike Spike with IS Standard->Spike Sample Test Sample Sample->Spike IS Internal Standard IS->Spike Extract Extraction (if needed) Spike->Extract Filter Filter (0.22 µm) Extract->Filter LCMS LC-MS/MS System Filter->LCMS Data Data Acquisition & Processing LCMS->Data

Application Notes and Protocols for 2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine in Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolo[3,2-d]pyrimidine scaffold is a significant heterocyclic structure in medicinal chemistry, serving as a key building block for various bioactive molecules. This class of compounds has garnered attention for its potential in developing novel therapeutic agents, particularly in the fields of oncology and virology. The chlorinated nature of compounds like 2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine enhances its reactivity, making it a versatile intermediate for the synthesis of a diverse range of derivatives.[1] This document provides an overview of the potential applications and generalized experimental protocols for the use of this compound in antiviral drug development, based on research conducted on the broader pyrrolopyrimidine class of molecules.

Potential Antiviral Applications

  • Human Cytomegalovirus (HCMV) and Herpes Simplex Virus Type 1 (HSV-1): Certain 4-amino-5-halogenated-7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidine derivatives have shown significant activity against these viruses.[2]

  • Rotavirus and Coxsackievirus B4: Novel pyrrolo[2,3-d]pyrimidine derivatives have exhibited significant antiviral activity against these viruses, which are major causes of gastroenteritis.[3]

  • Hepatitis C Virus (HCV): Analogues of Toyocamycin, a pyrrolo[2,3-d]pyrimidine nucleoside, have been investigated for their ability to inhibit HCV RNA replication.[4]

  • Zika Virus (ZIKV) and Dengue Virus (DENV): 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines have been identified as a promising chemotype for the design of small molecules against these flaviviruses.[5]

The versatility of the 2,4-dichloro precursor allows for nucleophilic substitution at the 2- and 4-positions, enabling the synthesis of a library of compounds with diverse functionalities to target various viral components or host-cell factors involved in the viral life cycle.

Postulated Mechanism of Action

The antiviral mechanisms of pyrrolopyrimidine derivatives can be multifaceted and depend on the specific substitutions on the core scaffold. Based on studies of related compounds, potential mechanisms of action for derivatives of this compound could include:

  • Inhibition of Viral Polymerases: Many antiviral nucleoside and non-nucleoside analogs act by inhibiting the viral RNA-dependent RNA polymerase (RdRp) or DNA polymerase, which is crucial for the replication of the viral genome. Molecular docking studies on some pyrrolopyrimidine derivatives have suggested viral polymerase enzymes as a potential target.[3]

  • Inhibition of Host Cell Kinases: Some heterocyclic compounds can inhibit host cell kinases that are hijacked by viruses for their own replication.

  • Inhibition of Viral Proteases: Viral proteases are essential for processing viral polyproteins into functional mature proteins. The pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine scaffold has been investigated for its potential to inhibit the SARS-CoV-2 main protease (Mpro).[6]

  • Inhibition of Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS): Some pyrrolo[3,2-d]pyrimidine derivatives have been shown to be potent dual inhibitors of human DHFR and TS, enzymes critical for nucleotide biosynthesis.[7] While this is a known anticancer mechanism, it could also impact viral replication by depleting the pool of nucleotides available for viral genome synthesis.

Experimental Protocols

The following are generalized protocols for the synthesis of derivatives from this compound and for the evaluation of their antiviral activity. These protocols are based on methodologies reported for similar pyrrolopyrimidine compounds and should be optimized for the specific derivative and virus being studied.

Protocol 1: General Synthesis of 2,4-Disubstituted-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine Derivatives

This protocol describes a general method for the nucleophilic substitution of the chlorine atoms on the this compound core.

Materials:

  • This compound

  • Desired nucleophile (e.g., primary or secondary amine, alcohol, thiol)

  • Anhydrous solvent (e.g., Dioxane, DMF, Acetonitrile)

  • Base (e.g., Triethylamine, Diisopropylethylamine)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography, recrystallization apparatus)

Procedure:

  • Dissolve this compound (1 equivalent) in an appropriate anhydrous solvent under an inert atmosphere.

  • Add the desired nucleophile (1 to 2.2 equivalents, depending on whether monosubstitution or disubstitution is desired) to the solution.

  • Add a suitable base (1.5 to 3 equivalents) to the reaction mixture.

  • Heat the reaction mixture at a temperature ranging from room temperature to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product using column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the desired 2,4-disubstituted-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine derivative.

  • Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G Start Start: this compound Reaction Nucleophilic Substitution (Amine/Alcohol/Thiol, Base, Solvent) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Continue reaction Workup Solvent Removal Monitoring->Workup Reaction complete Purification Purification (Column Chromatography/Recrystallization) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End Final Product: 2,4-Disubstituted Derivative Characterization->End

Caption: A simplified diagram illustrating the potential inhibitory effect of a pyrrolopyrimidine derivative on viral replication within a host cell.

Data Presentation

Quantitative data from antiviral and cytotoxicity assays should be summarized in a clear and structured table to allow for easy comparison of the activity and selectivity of different derivatives.

Compound IDTarget VirusEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
Derivative 1 Virus AValueValueValue
Derivative 2 Virus AValueValueValue
Derivative 3 Virus BValueValueValue
Control Drug Virus AValueValueValue

Note: The values in this table are placeholders and should be replaced with experimental data.

Conclusion

This compound represents a valuable starting material for the synthesis of novel compounds with potential antiviral activity. The protocols and information provided herein offer a foundational framework for researchers to design, synthesize, and evaluate new pyrrolopyrimidine derivatives in the ongoing search for effective antiviral therapies. Further research is warranted to explore the specific antiviral profile and mechanism of action of derivatives synthesized from this promising scaffold.

References

Application Notes and Protocols for Creating and Screening Pyrrolo[3,2-d]pyrimidine Derivative Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolo[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a "9-deazapurine" that serves as a crucial pharmacophore for various therapeutic targets.[1] Derivatives of this scaffold have demonstrated a wide range of biological activities, including potent inhibition of protein kinases, antiproliferative effects against cancer cell lines, and antibacterial properties.[1][2][3] Notably, their ability to target key signaling molecules like Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) makes them promising candidates for the development of novel anticancer therapies.[4][5]

This document provides detailed application notes and protocols for the creation of diverse pyrrolo[3,2-d]pyrimidine derivative libraries and their subsequent screening to identify lead compounds for drug discovery programs.

I. Synthesis of Pyrrolo[3,2-d]pyrimidine Libraries

A diversity-oriented synthesis approach is recommended for the generation of a library of pyrrolo[3,2-d]pyrimidine derivatives. This strategy allows for the introduction of various substituents at key positions of the scaffold, leading to a wide range of chemical diversity. A common and effective method involves a multi-step synthesis starting from a substituted pyrrole precursor.

Protocol 1: Synthesis of a 2,4-Disubstituted Pyrrolo[3,2-d]pyrimidine Library

This protocol outlines a general method for synthesizing a library of 2,4-disubstituted pyrrolo[3,2-d]pyrimidines, a common substitution pattern for kinase inhibitors.

Step 1: Synthesis of 2-Amino-3-cyanopyrroles

A library of substituted 2-amino-3-cyanopyrroles can be synthesized via a Gewald reaction.

  • In a round-bottom flask, combine an α-methylene ketone (1 eq.), malononitrile (1 eq.), and elemental sulfur (1.1 eq.) in ethanol.

  • Add a catalytic amount of a base (e.g., morpholine or triethylamine).

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to yield the 2-amino-3-cyanopyrrole.

  • This reaction can be performed in parallel with a variety of α-methylene ketones to generate a library of pyrrole intermediates.

Step 2: Cyclization to form the Pyrrolo[3,2-d]pyrimidine core

  • To a solution of the 2-amino-3-cyanopyrrole (1 eq.) in formamide, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture at 150-180 °C for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and add water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the 4-aminopyrrolo[3,2-d]pyrimidine.

Step 3: Chlorination at the 4-position

  • Suspend the 4-aminopyrrolo[3,2-d]pyrimidine (1 eq.) in phosphorus oxychloride (POCl₃).

  • Heat the mixture at reflux for 2-4 hours.

  • Carefully quench the reaction by slowly pouring the mixture onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 4-chloropyrrolo[3,2-d]pyrimidine.

Step 4: Diversification at the 4-position via Nucleophilic Aromatic Substitution

  • In a sealed tube, dissolve the 4-chloropyrrolo[3,2-d]pyrimidine (1 eq.) in a suitable solvent (e.g., isopropanol or DMF).

  • Add a diverse library of primary or secondary amines (1.2 eq.) and a base (e.g., diisopropylethylamine, 2 eq.).

  • Heat the reaction mixture at 80-120 °C for 6-12 hours.

  • Cool the reaction to room temperature and purify the products by column chromatography or preparative HPLC to obtain the final library of 2,4-disubstituted pyrrolo[3,2-d]pyrimidine derivatives.

II. Screening of Pyrrolo[3,2-d]pyrimidine Libraries

The synthesized library can be screened for various biological activities. Given their prevalence as kinase inhibitors, a primary screen for kinase inhibitory activity followed by a secondary screen for antiproliferative effects in cancer cell lines is a common and effective workflow.

Signaling Pathway of Interest: EGFR/HER2 Pathway

Many pyrrolo[3,2-d]pyrimidine derivatives are designed as dual inhibitors of EGFR and HER2, key receptor tyrosine kinases in the ErbB family.[5] Overexpression or mutation of these receptors is implicated in the development and progression of several cancers.[6] The signaling pathway initiated by EGFR and HER2 activation leads to cell proliferation, survival, and invasion.

EGFR_HER2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR EGFR->EGFR Homodimerization HER2 HER2 EGFR->HER2 Heterodimerization Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Recruits HER3 HER3 HER2->HER3 Heterodimerization HER2->Grb2_Sos Recruits PI3K PI3K HER3->PI3K Recruits Pyrrolo_pyrimidine Pyrrolo[3,2-d]pyrimidine Inhibitor Pyrrolo_pyrimidine->EGFR Inhibits ATP binding Pyrrolo_pyrimidine->HER2 Inhibits ATP binding Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates mTOR->Proliferation Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds

Caption: EGFR/HER2 signaling pathway and the inhibitory action of pyrrolo[3,2-d]pyrimidines.

Experimental Workflow for Screening

The overall workflow for screening the pyrrolo[3,2-d]pyrimidine library involves a primary biochemical assay to identify kinase inhibitors, followed by secondary cell-based assays to determine their antiproliferative activity and cellular mechanism of action.

Screening_Workflow cluster_workflow Screening Workflow start Synthesized Pyrrolo[3,2-d]pyrimidine Library primary_screen Primary Screen: High-Throughput Kinase Assay (e.g., ADP-Glo™) start->primary_screen hit_id Hit Identification (Potent Kinase Inhibitors) primary_screen->hit_id secondary_screen Secondary Screen: Cell-Based Antiproliferative Assay (e.g., MTT or CellTiter-Glo®) hit_id->secondary_screen sar_analysis Structure-Activity Relationship (SAR) Analysis secondary_screen->sar_analysis lead_opt Lead Optimization sar_analysis->lead_opt end Preclinical Candidate lead_opt->end

Caption: Experimental workflow for screening a pyrrolo[3,2-d]pyrimidine library.

Protocol 2: High-Throughput Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is a luminescent ADP detection assay that provides a universal method for monitoring kinase activity.

Materials:

  • Recombinant human kinase (e.g., EGFR, HER2)

  • Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu,Tyr) 4:1)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Pyrrolo[3,2-d]pyrimidine library compounds dissolved in DMSO

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Dispense 50 nL of each library compound (typically at 10 mM in DMSO) into the wells of a 384-well plate. Include positive control (known inhibitor) and negative control (DMSO) wells.

  • Kinase Reaction Mixture Preparation: Prepare a 2X kinase/substrate solution in kinase reaction buffer. The final concentration of kinase and substrate should be optimized for each specific kinase.

  • ATP Solution Preparation: Prepare a 2X ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific kinase.

  • Reaction Initiation: Add 2.5 µL of the 2X kinase/substrate solution to each well.

  • Add 2.5 µL of the 2X ATP solution to each well to start the kinase reaction. The final reaction volume is 5 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubation: Incubate the plate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP generated and thus correlates with kinase activity.

Protocol 3: Cell-Based Antiproliferative Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., BT-474 for HER2 overexpression, A431 for EGFR overexpression)

  • Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • Pyrrolo[3,2-d]pyrimidine library compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipettes

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the library compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) or growth inhibition 50 (GI₅₀) values for each compound by plotting the percentage of cell viability against the logarithm of the compound concentration.

III. Data Presentation

Quantitative data from the screening assays should be organized into clear and concise tables to facilitate structure-activity relationship (SAR) analysis.

Table 1: Kinase Inhibitory Activity of Representative Pyrrolo[3,2-d]pyrimidine Derivatives

Compound IDR¹ SubstituentR² SubstituentEGFR IC₅₀ (nM)[5]HER2 IC₅₀ (nM)[5]
1 H3-chloro-4-fluorophenylamino2.50.98
2 Me3-ethynylphenylamino5.11.2
3 H4-(3-methyl-1H-indazol-6-yl)phenylamino8.33.5
4 H4-(pyridin-3-ylethynyl)phenylamino1.80.75
5 (TAK-285) --136
Lapatinib --10.89.2

IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Antiproliferative Activity of Representative Pyrrolo[3,2-d]pyrimidine Derivatives

Compound IDBT-474 (HER2+) GI₅₀ (nM)[5]A431 (EGFR+) GI₅₀ (nM)[7]MDA-MB-231 (Triple-Negative) GI₅₀ (µM)[7]L1210 (Leukemia) IC₅₀ (µM)[8]
1 2.05.50.851.2
2 3.18.21.22.5
6 -15.22.43.1
7 -0.450.090.15
Lapatinib 8.5250--

GI₅₀ is the concentration of a drug that causes 50% inhibition of cell growth.

Conclusion

The pyrrolo[3,2-d]pyrimidine scaffold represents a versatile platform for the development of potent and selective inhibitors of various therapeutic targets, particularly protein kinases. The protocols and application notes provided herein offer a comprehensive guide for the systematic creation of diverse chemical libraries based on this scaffold and their subsequent screening to identify promising lead candidates for further drug development. A thorough analysis of the structure-activity relationships derived from the screening data will be crucial for the optimization of hit compounds into preclinical candidates.

References

Laboratory Synthesis of 2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the laboratory synthesis of 2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The protocols outlined below are based on established synthetic transformations for related pyrrolopyrimidine scaffolds.

Introduction

Pyrrolo[3,2-d]pyrimidines are a class of fused heterocyclic compounds that are isosteres of purines. This structural similarity has led to their investigation as potential modulators of various biological processes. Notably, derivatives of the pyrrolopyrimidine core have been identified as potent inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. The dichlorinated pyrrolopyrimidine scaffold serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications, particularly in oncology.

This guide details a two-stage synthesis strategy, commencing with the preparation of the precursor 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, followed by N-alkylation to yield the target compound.

Data Summary

The following tables summarize the key reactants and expected products for the synthesis of this compound.

Table 1: Synthesis of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (Precursor)

StepStarting MaterialReagentsIntermediate/Product
16-MethyluracilConcentrated H₂SO₄, Fuming HNO₃6-Methyl-5-nitrouracil
26-Methyl-5-nitrouracilN,N-Dimethylformamide, N,N-Dimethylformamide dimethyl acetal2-(Dimethylaminomethylene)amino-3-methyl-4-nitro-maleimide
32-(Dimethylaminomethylene)amino-3-methyl-4-nitro-maleimideAcetic acid, Zinc powder5H-Pyrrolo[3,2-d]pyrimidine-2,4-dione
45H-Pyrrolo[3,2-d]pyrimidine-2,4-dionePhosphorus oxychloride (POCl₃)2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine

Table 2: Synthesis of this compound (Final Product)

Starting MaterialReagentsProduct
2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidineSodium hydride (NaH), Ethyl iodide (CH₃CH₂I), Tetrahydrofuran (THF)This compound

Experimental Protocols

Safety Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times. Phosphorus oxychloride is highly corrosive and reacts violently with water. Concentrated acids and fuming nitric acid are extremely corrosive. Sodium hydride is a flammable solid and reacts violently with water. Ethyl iodide is a toxic and volatile liquid.

Part 1: Synthesis of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine

This four-step synthesis is adapted from a known procedure for the preparation of the parent scaffold.[1]

Step 1: Synthesis of 6-Methyl-5-nitrouracil

  • In a flask equipped with a magnetic stirrer and under an ice bath, cautiously add 140 g of 6-methyluracil in portions to 520 mL of concentrated sulfuric acid, ensuring the temperature does not exceed 40°C.

  • Once all the 6-methyluracil has dissolved, slowly add 104 mL of fuming nitric acid dropwise, maintaining the reaction temperature below 15°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 30 minutes.

  • Pour the reaction mixture into crushed ice.

  • Collect the resulting solid by suction filtration, wash the filter cake with water and then with acetone.

  • Dry the solid to obtain 6-methyl-5-nitrouracil.

Step 2: Synthesis of 2-(Dimethylaminomethylene)amino-3-methyl-4-nitro-maleimide

  • In a two-necked flask, combine 119 g of 6-methyl-5-nitrouracil and 400 mL of N,N-dimethylformamide (DMF).

  • Heat the mixture with stirring in an oil bath at 80°C for 25 minutes.

  • Add 160 mL of N,N-dimethylformamide dimethyl acetal.

  • Increase the temperature to 140°C and stir for 30 minutes.

  • Cool the reaction mixture in an ice bath to precipitate a solid.

  • Collect the solid by suction filtration, wash sequentially with ethyl acetate and diethyl ether, and then dry.

Step 3: Synthesis of 5H-Pyrrolo[3,2-d]pyrimidine-2,4-dione

  • In a flask, combine 1.43 g of the product from Step 2 and 23 mL of acetic acid.

  • Heat the mixture to 80°C in an oil bath.

  • Add 2 g of zinc powder in portions.

  • After the addition is complete, maintain the temperature at 80°C for 1 hour.

  • Cool the reaction to room temperature and proceed with purification as necessary.

Step 4: Synthesis of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine

  • In a reaction vessel, suspend 5H-pyrrolo[3,2-d]pyrimidine-2,4-dione in an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by slowly adding the mixture to crushed ice.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine. 1H NMR data for this compound is available.[2]

Part 2: Synthesis of this compound

This procedure is analogous to the N-methylation of a similar pyrrolopyrimidine scaffold.

  • To a solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0°C under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portionwise.

  • Stir the mixture at 0°C for 30 minutes.

  • Add ethyl iodide (1.1 eq.) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to afford this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the overall synthetic pathway.

Synthesis_Workflow B 6-Methyl-5-nitrouracil C 2-(Dimethylaminomethylene)amino- 3-methyl-4-nitro-maleimide B->C DMF, DMF-DMA D 5H-Pyrrolo[3,2-d]pyrimidine-2,4-dione C->D Acetic Acid, Zn E 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (Precursor) D->E POCl₃ F This compound (Final Product) E->F 1. NaH, THF 2. CH₃CH₂I A A

Caption: Synthetic route to this compound.

Potential Biological Target: VEGFR2 Signaling Pathway

Pyrrolopyrimidine derivatives have been identified as potent inhibitors of protein kinases, including VEGFR2. The following diagram illustrates the central role of VEGFR2 in angiogenesis and cell proliferation, highlighting it as a key therapeutic target.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Proliferation Cell Proliferation & Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Nucleus->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Inhibitor 2,4-dichloro-5-ethyl-5H- pyrrolo[3,2-d]pyrimidine Inhibitor->VEGFR2

Caption: Simplified VEGFR2 signaling pathway, a target for pyrrolopyrimidine inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to improve the yield and purity of 2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for obtaining this compound?

A1: The most common and effective strategy involves a two-stage process. First, the core scaffold, 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, is synthesized. This is typically followed by the selective N-alkylation of the pyrrole nitrogen to introduce the ethyl group.

Q2: What are the common starting materials for the synthesis of the 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine scaffold?

A2: A frequently used starting material is 6-methyluracil, which undergoes a multi-step reaction sequence to form the desired pyrrolo[3,2-d]pyrimidine core.[1]

Q3: What are the critical factors influencing the yield of the N-ethylation step?

A3: The choice of base, solvent, temperature, and the purity of the starting 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine are critical. Incomplete deprotonation, side reactions, and degradation of the starting material or product can significantly lower the yield.

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through column chromatography on silica gel. A common eluent system is a mixture of ethyl acetate and petroleum ether.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield in the synthesis of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine Incomplete nitration of 6-methyluracil.Ensure the reaction temperature is kept below 15°C during the addition of fuming nitric acid.[1]
Inefficient cyclization.Verify the temperature and reaction time for the cyclization step. Zinc powder should be added in portions to control the reaction rate.[1]
Degradation during chlorination.Use of an appropriate chlorinating agent (e.g., phosphorus oxychloride) and careful control of the reaction temperature are crucial.
Low yield in the N-ethylation step Incomplete deprotonation of the pyrrole nitrogen.Use a strong base like sodium hydride (NaH). Ensure the NaH is fresh and the solvent (e.g., THF) is anhydrous.
Side reactions (e.g., O-alkylation).While less common for the pyrrole nitrogen, ensure the reaction is run under anhydrous conditions to minimize side reactions.
Degradation of starting material or product.Maintain the recommended reaction temperature and monitor the reaction progress by TLC to avoid prolonged reaction times.
Presence of multiple spots on TLC after N-ethylation Incomplete reaction.Allow the reaction to stir for a longer duration or consider a slight excess of the ethylating agent.
Formation of regioisomers or other byproducts.While N5-alkylation is generally favored, other positions could potentially react. Purification by column chromatography is essential.
Degradation.Minimize exposure to high temperatures and acidic or basic conditions during workup and purification.
Difficulty in purifying the final product Co-elution of impurities.Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation.
Product instability on silica gel.Consider using a neutral or deactivated silica gel for chromatography.

Experimental Protocols

Synthesis of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine

This protocol is adapted from the synthesis of the unsubstituted core scaffold.[1]

Step 1: Synthesis of 5-nitro-6-methyluracil

  • In a flask, add 140 g of 6-methyluracil in batches to 520 ml of concentrated sulfuric acid under an ice bath, maintaining the temperature below 40°C.

  • Once dissolved, slowly add 104 ml of fuming nitric acid dropwise, ensuring the temperature does not exceed 15°C.

  • After the addition is complete, stir the mixture at room temperature for 30 minutes.

  • Pour the reaction mixture into crushed ice to precipitate the product.

  • Filter the solid, wash with water and acetone, and then dry to obtain the target compound.

Step 2: Synthesis of the pyrrole ring precursor

  • In a two-neck flask, add 119 g of the product from Step 1 and 400 mL of N,N-dimethylformamide (DMF).

  • Heat the mixture to 80°C with stirring for 25 minutes.

  • Add 160 mL of N,N-dimethylformamide dimethyl acetal and heat to 140°C for 30 minutes.

  • Cool the mixture in an ice bath to precipitate the solid.

  • Filter the solid, wash sequentially with ethyl acetate and diethyl ether, and then dry.

Step 3: Reductive cyclization

  • Add 1.43 g of the product from Step 2 and 23 ml of acetic acid to a flask.

  • Heat the mixture to 80°C and add 2 g of zinc powder in batches.

  • Maintain the temperature at 80°C for 1 hour after the addition is complete.

  • Cool the reaction mixture to room temperature.

Step 4: Chlorination

  • The crude product from the previous step is chlorinated using a suitable chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine. Detailed conditions for this specific chlorination were not available in the searched literature but are a standard procedure for converting pyrimidinediones to dichloropyrimidines.

Synthesis of this compound

This protocol is inferred from standard N-alkylation procedures for similar heterocyclic compounds.

  • To a solution of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine in an anhydrous aprotic solvent (e.g., tetrahydrofuran or DMF), add 1.1 to 1.5 equivalents of a strong base (e.g., sodium hydride) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0°C for 30 minutes to an hour to ensure complete deprotonation.

  • Add 1.1 to 1.5 equivalents of an ethylating agent (e.g., ethyl iodide or ethyl bromide) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Synthesis_Workflow Start 6-Methyluracil Step1 Nitration (H₂SO₄, HNO₃) Start->Step1 Intermediate1 5-Nitro-6-methyluracil Step1->Intermediate1 Step2 Reaction with DMF-DMA Intermediate1->Step2 Intermediate2 Pyrrole Precursor Step2->Intermediate2 Step3 Reductive Cyclization (Zinc, Acetic Acid) Intermediate2->Step3 Intermediate3 Pyrrolo[3,2-d]pyrimidine-2,4-dione Step3->Intermediate3 Step4 Chlorination (POCl₃) Intermediate3->Step4 Intermediate4 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine Step4->Intermediate4 Step5 N-Ethylation (NaH, Ethyl Iodide) Intermediate4->Step5 End 2,4-dichloro-5-ethyl-5H- pyrrolo[3,2-d]pyrimidine Step5->End

Caption: Synthetic workflow for this compound.

Troubleshooting_Yield cluster_Scaffold Scaffold Synthesis cluster_Ethylation N-Ethylation LowYield Low Yield IncompleteNitration Incomplete Nitration LowYield->IncompleteNitration Check Temp. InefficientCyclization Inefficient Cyclization LowYield->InefficientCyclization Check Reagent Addition DegradationChlorination Degradation during Chlorination LowYield->DegradationChlorination Control Temp. IncompleteDeprotonation Incomplete Deprotonation LowYield->IncompleteDeprotonation Use Anhydrous Conditions SideReactions Side Reactions LowYield->SideReactions Ensure Anhydrous Solvent ProductDegradation Product Degradation LowYield->ProductDegradation Monitor Reaction Time

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Purification of 2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine (CAS No. 129872-82-8). This guide provides detailed answers to frequently asked questions, troubleshooting advice, and standardized protocols to assist researchers, scientists, and drug development professionals in obtaining high-purity material.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The two most effective and widely used purification techniques for pyrrolopyrimidine derivatives, including the target compound, are silica gel flash column chromatography and recrystallization.

  • Flash Column Chromatography: This is the preferred method for removing a wide range of impurities with different polarities. It offers high resolution and is adaptable to various scales. For related dichloropyrrolopyrimidines, common eluents include gradients of ethyl acetate in hexanes or methanol in dichloromethane.[1][2][3]

  • Recrystallization: This technique is ideal for removing minor impurities from a product that is already relatively pure. It relies on the differential solubility of the compound and impurities in a specific solvent system at varying temperatures. For related compounds, solvents like petroleum ether have been used.[4]

Q2: What are the likely impurities I might encounter?

Common impurities can include:

  • Unreacted starting materials: Depending on the synthetic route, precursors may remain.

  • Monochloro species: Incomplete chlorination can result in monochlorinated pyrrolopyrimidine analogues.

  • Solvent adducts: Residual high-boiling point solvents from the reaction (e.g., DMF, DMAc).

  • Polymeric or tar-like materials: Formed from side reactions or degradation, these are typically much less polar or baseline material on TLC.

  • Isomers: Depending on the synthetic strategy, other pyrrolopyrimidine isomers could be formed.

Q3: How do I choose between column chromatography and recrystallization?

Your choice depends on the purity of your crude product, which can be assessed by Thin Layer Chromatography (TLC) or LCMS.

  • Use Column Chromatography if: Your crude material contains multiple impurities, impurities with similar polarity to the product, or significant amounts of baseline material.

  • Use Recrystallization if: Your crude material is already >90% pure with only minor, less soluble, or more soluble impurities. It is also an excellent final polishing step after chromatography.

Troubleshooting Guides

Troubleshooting Flash Column Chromatography
Problem Possible Cause(s) Suggested Solution(s)
Poor Separation / Overlapping Spots on TLC Eluent system is too polar or not polar enough.Test various solvent systems (e.g., Ethyl Acetate/Hexanes, DCM/Methanol). Aim for a target compound Rf of 0.25-0.35 for optimal separation.
Product is "streaking" on the column/TLC Compound is too polar for the eluent; compound might be acidic/basic; column is overloaded.Add a small amount of a modifier to the eluent (e.g., 0.5% triethylamine for basic compounds, or 0.5% acetic acid for acidic ones). Reduce the amount of crude material loaded onto the column.
No product eluting from the column Eluent is not polar enough; compound may have degraded on the silica.Gradually increase the polarity of the eluent system. If degradation is suspected, consider using deactivated (neutral) silica or alumina.
Low recovery after chromatography Product is still on the column; product is volatile; product degraded.Flush the column with a very polar solvent (e.g., 100% Ethyl Acetate or 10% Methanol/DCM) to recover any remaining material. Ensure gentle solvent removal using a rotary evaporator.
Troubleshooting Recrystallization
Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling Solution is not supersaturated; too much solvent was used; compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase concentration. Place the solution in an ice bath or freezer to induce crystallization. If crystals still don't form, the solvent is likely unsuitable.
Product "oils out" instead of crystallizing The boiling point of the solvent is too high; the compound is melting in the hot solvent; impurities are preventing crystallization.Lower the temperature at which the compound is dissolved. Try a lower-boiling point solvent. Add a co-solvent (anti-solvent) dropwise to the warm solution until turbidity appears, then reheat to clarify and cool slowly.
Crystals are colored or appear impure Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution, simmer for a few minutes, and then perform a hot filtration through Celite or filter paper to remove the charcoal and adsorbed impurities before cooling.
Very low yield of recovered crystals The compound has significant solubility in the cold solvent; premature crystallization during hot filtration.Ensure the solution is cooled thoroughly (e.g., in an ice bath) before filtering to maximize precipitation. To prevent premature crystallization, use a pre-heated funnel and flask for hot filtration and perform the step quickly.

Experimental Protocols & Data

Protocol 1: Flash Column Chromatography
  • TLC Analysis: Dissolve a small sample of the crude product in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Spot it on a silica TLC plate and develop it in various ratios of Ethyl Acetate (EtOAc) and Hexanes (e.g., 1:9, 2:8, 3:7 v/v). Visualize under UV light. Select the solvent system that gives your target compound an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the starting solvent system. Collect fractions and monitor them by TLC. Gradually increase the eluent polarity as needed to elute the product.

  • Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Protocol 2: Recrystallization
  • Solvent Selection: Place a small amount of the crude product in a test tube. Add a potential solvent (e.g., isopropanol, ethanol, hexanes, or a mixture) dropwise while heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a spatula-tip of activated charcoal and perform a hot filtration.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then transfer it to an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.

Comparative Data for Pyrrolopyrimidine Purification

Note: Data for the specific title compound is not widely published. The following table is based on methods reported for structurally similar pyrrolopyrimidine derivatives and serves as a guiding framework.

Purification MethodCompound TypeEluent / Solvent SystemTypical YieldPurity ReferenceSource
Flash ChromatographyN-methyl pyrrolopyrimidineEtOAc:Hexanes = 1:482%Homogeneous by NMR[1]
Flash ChromatographyN-cyclopropyl pyrrolopyrimidineEtOAc:Hexanes = 1:578%Homogeneous by NMR[1]
Flash ChromatographyUnsubstituted DichloropyrrolopyrimidineHexanes:EtOAc = 9:1 to 3:160%Homogeneous by NMR[2]
Flash ChromatographyN-sulfonyl pyrrolopyrimidineHexanes:EtOAc = 4:1N/AHomogeneous by NMR[3]
RecrystallizationDichloropyrimidinePetroleum EtherHigh (not specified)Crystalline solid[4]

Visualized Workflows

Purification_Workflow crude Crude Product tlc Assess Purity (TLC / LCMS) crude->tlc high_purity Purity > 90%? tlc->high_purity column Flash Column Chromatography high_purity->column No recryst Recrystallization high_purity->recryst Yes low_purity Purity < 90%? reassess Re-assess Purity column->reassess final_product Pure Product recryst->final_product reassess->column Re-purify reassess->recryst Purity > 95% reassess->final_product Final Spec Met

Caption: General decision workflow for purifying this compound.

Troubleshooting_Crystallization start Attempt Recrystallization cool Cool Solution start->cool check Crystals Form? cool->check success Isolate Crystals (Vacuum Filtration) check->success Yes oiling_out Product 'Oils Out'? check->oiling_out No sol_1 Too much solvent used. oiling_out->sol_1 No sol_3 Solution cooled too quickly or solvent BP is too high. oiling_out->sol_3 Yes sol_2 Compound too soluble. sol_1->sol_2 action_1 Evaporate some solvent and re-cool. sol_1->action_1 action_2 Change solvent or use a co-solvent system. sol_2->action_2 action_1->cool action_3 Re-heat to dissolve, cool slowly. Consider lower BP solvent. sol_3->action_3

Caption: Troubleshooting flowchart for common issues encountered during recrystallization.

References

Technical Support Center: Synthesis of Pyrrolopyrimidinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyrrolopyrimidinone compounds.

Frequently Asked Questions (FAQs)

Q1: My reaction to form the pyrrolopyrimidinone core is resulting in a low yield or failing completely. What are the common causes?

A1: Low yields in pyrrolopyrimidinone synthesis can often be attributed to several factors, ranging from the quality of starting materials to suboptimal reaction conditions. Key areas to investigate include:

  • Purity of Starting Materials: Impurities in precursors, such as aminopyrroles or pyrimidine derivatives, can lead to unwanted side reactions and inhibit the desired transformation. For instance, some aminopyrroles are prone to oxidation and may discolor upon exposure to air, indicating degradation.[1]

  • Reaction Conditions:

    • Temperature: Inadequate temperature control can be a significant issue. Many condensation and cyclization reactions require heating to proceed at an optimal rate.[1] It is advisable to carefully optimize the reaction temperature, starting with literature-reported values and then screening a range to find the ideal conditions for your specific substrates.[1]

    • Solvent and Moisture: The choice of solvent is critical. The presence of moisture can either promote or hinder the reaction, sometimes leading to the formation of side products. When anhydrous conditions are specified, it is crucial to use dry solvents and employ standard techniques for excluding moisture, such as using flame-dried glassware and performing the reaction under an inert atmosphere.[1]

  • Reagent Stoichiometry: An incorrect ratio of reactants can lead to the incomplete conversion of the limiting reagent. It is important to verify the stoichiometry, and in some cases, using a slight excess of one reactant can drive the reaction to completion.[1]

  • Catalyst Inefficiency: If the synthesis involves a catalyst, its activity is paramount. The catalyst may be deactivated or used in insufficient amounts. Consider increasing the catalyst loading or trying a different, more active catalyst.[2]

Q2: I am observing unexpected side products in my reaction mixture. What are the likely culprits?

A2: The formation of side products is a common challenge. The tricyclic pyrrolo[2,3-d]pyrimidine molecule, for instance, contains several reaction centers, including the nitrogen heteroatoms of the pyrimidine and pyrrole rings and the carbonyl group of the pyrimidine core, which can contribute to increased reactivity and the potential for side reactions.[3] Some common side products in related pyrimidine syntheses include:

  • Hantzsch-type Dihydropyridines: In reactions like the Biginelli reaction, which shares similarities with some pyrimidine syntheses, a common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine.[2] This can occur when two equivalents of a β-ketoester react with an aldehyde and an ammonia source (which can be formed from the decomposition of urea at higher temperatures), competing with the desired pyrimidine formation pathway.[2]

  • Open-Chain Intermediates: Incomplete cyclization can lead to the isolation of stable, open-chain intermediates. This can be due to insufficient activation of a carbonyl group or steric hindrance.[2]

  • Self-Condensation or Polymerization: Some starting materials, particularly aldehydes, can undergo self-condensation or polymerization, especially under acidic conditions.[3]

Q3: How can I improve the purification of my final pyrrolopyrimidinone compound?

A3: Pyrrolopyrimidinones are often polar, heterocyclic compounds, which can present purification challenges. Here are some strategies:

  • Column Chromatography: Silica gel chromatography is a common method for purification.[4] If your compound is highly polar, consider using a more polar mobile phase or a different stationary phase like alumina. Reverse-phase chromatography can also be an effective alternative for polar compounds.

  • Recrystallization: If a solid product is obtained, recrystallization can be a highly effective method for purification, provided a suitable solvent system can be found.

  • Work-up Procedure: A thorough aqueous work-up can help remove many impurities. For example, washing the organic layer with a saturated sodium bicarbonate solution can remove acidic impurities, while a brine wash can help remove residual water.[4]

Troubleshooting Guides

Issue 1: Low or No Yield in Cyclization/Condensation Step
Symptom Possible Cause Suggested Solution
No product formation, starting materials remainInactive catalyst or insufficient heating.Confirm catalyst activity. Increase reaction temperature incrementally, monitoring for product formation and decomposition.[2]
Low conversion of starting materialsSuboptimal reaction time or solvent.Extend the reaction time and monitor progress by TLC. Experiment with different solvents to improve solubility and reaction rates.[2]
Formation of a complex mixture of productsSide reactions are dominating.Lower the reaction temperature to disfavor side reactions.[2] Consider changing the order of reagent addition. Ensure high purity of starting materials.[1]
Issue 2: Difficulty in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are frequently used to functionalize the pyrrolopyrimidinone scaffold.[5]

Symptom Possible Cause Suggested Solution
Low or no yield in Suzuki-Miyaura couplingCatalyst inhibition by nitrogen atoms in the pyrrolopyrimidinone core.Use specialized catalyst systems, such as those with bulky, electron-rich phosphine ligands, which are less prone to inhibition.[1]
Low reactivity of halide (Cl > Br > I).For less reactive chloro-substituted pyrrolopyrimidines, employ more active, third-generation Buchwald-Hartwig catalysts and ligands.[1]
Inappropriate base.The choice of base is crucial for the transmetalation step. Weaker bases like K₃PO₄ or Cs₂CO₃ can be effective alternatives to stronger bases, although they may require higher temperatures or longer reaction times.[1]

Data Presentation

Table 1: Example Reaction Conditions for Carbonyl-Amine Condensation

EntryAmineBaseSolventTemperature (°C)Time (h)Yield (%)
14-Fluoroaniline2-MethoxypyridineDCM0 to rt199
24-Chloroaniline2-MethoxypyridineDCM0 to rt195
34-Bromoaniline2-MethoxypyridineDCM0 to rt192
4Aniline2-MethoxypyridineDCM0 to rt185

Data adapted from a study on tricyclic pyrrolo[2,3-d]pyrimidine-imines. The reaction utilized Tf₂O as an activating agent.[4]

Experimental Protocols

General Synthetic Procedure for Tricyclic Pyrrolo[2,3-d]pyrimidinones

A solution of the appropriate 2-aminopyrrole (10 mmol) and lactam (12 mmol) in dry dioxane (20 mL) is cooled to 0-5 °C. Phosphorus oxychloride (POCl₃; 2.3 mL, 25 mmol) is then added dropwise, and the mixture is refluxed for one hour. After completion, the solvent and excess POCl₃ are evaporated under reduced pressure. The resulting solid is suspended in dichloromethane (DCM; 100 mL). A 10% aqueous ammonia solution is added to adjust the pH to 9. The mixture is extracted twice with DCM (30 mL each time). The combined organic phase is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. Purification is achieved by silica gel chromatography.[4]

Mandatory Visualization

Troubleshooting_Workflow cluster_analysis Analysis Results cluster_troubleshooting Troubleshooting Steps cluster_re_run Re-evaluation start Low Yield or Reaction Failure analyze_mixture Analyze Reaction Mixture (TLC, LC-MS) start->analyze_mixture check_purity Assess Starting Material Purity purify_sm Purify Starting Materials check_purity->purify_sm check_conditions Review Reaction Conditions starting_material Unreacted Starting Material analyze_mixture->starting_material High % of SM side_products Complex Mixture/Side Products analyze_mixture->side_products Multiple Spots no_product No Desired Product analyze_mixture->no_product Baseline/No Spot optimize_temp Optimize Temperature/Time starting_material->optimize_temp check_catalyst Check Catalyst/Reagents starting_material->check_catalyst side_products->check_purity side_products->optimize_temp Lower Temp no_product->check_purity no_product->check_catalyst re_run Re-run Reaction optimize_temp->re_run change_solvent Change Solvent change_solvent->re_run change_catalyst Use Alternative Catalyst check_catalyst->change_catalyst purify_sm->re_run modify_stoichiometry Adjust Stoichiometry modify_stoichiometry->re_run change_catalyst->re_run re_run->start Persistent Issue success Successful Synthesis re_run->success Improved Outcome

Caption: A logical workflow for troubleshooting low-yield synthesis of pyrrolopyrimidinones.

Competing_Pathways cluster_desired Desired Pathway cluster_side Potential Side Reactions reactants Aminopyrimidine + Dicarbonyl Compound condensation Condensation reactants->condensation self_condensation Self-Condensation of Dicarbonyl reactants->self_condensation cyclization Cyclization condensation->cyclization incomplete_cyclization Incomplete Cyclization condensation->incomplete_cyclization pyrrolopyrimidinone Pyrrolopyrimidinone Product cyclization->pyrrolopyrimidinone polymerization Polymerization self_condensation->polymerization open_chain Open-Chain Adduct incomplete_cyclization->open_chain

Caption: Competing reaction pathways in pyrrolopyrimidinone synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for Pyrrolo[3,2-d]pyrimidine Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of the pyrrolo[3,2-d]pyrimidine core.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for the pyrrolo[3,2-d]pyrimidine scaffold?

A1: The most common and versatile derivatization reactions for the pyrrolo[3,2-d]pyrimidine core include N-alkylation, cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, and C-acylation reactions. These methods allow for the introduction of a wide variety of substituents to modulate the biological activity of the resulting compounds.

Q2: I am observing poor regioselectivity in my derivatization reaction. How can I control it?

A2: Regioselectivity can be a challenge, particularly with multiple reactive sites on the pyrrolo[3,2-d]pyrimidine ring system. For cross-coupling reactions on di-substituted precursors (e.g., 2,4-dichloropyrrolo[2,3-d]pyrimidine), regioselectivity can be achieved by carefully controlling the reaction temperature and the stoichiometry of the reagents.[1] Protecting groups, such as a Boc group on the pyrrole nitrogen (N-7), can also influence regioselectivity, although sometimes in a counterintuitive manner by decreasing it in Suzuki couplings.[1]

Q3: What is a good starting point for catalyst and ligand selection in Suzuki-Miyaura cross-coupling reactions with pyrrolo[3,2-d]pyrimidine substrates?

A3: For Suzuki-Miyaura coupling of bromo- or chloro-substituted pyrrolopyrimidines, palladium catalysts are widely used. A common and effective starting point is Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine ligand.[2][3] For more challenging couplings, bulky and electron-rich phosphine ligands such as SPhos can provide superior yields under milder conditions.[2] [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) has also been shown to be an effective catalyst.[4]

Q4: Which bases are typically employed for N-alkylation of the pyrrole nitrogen in pyrrolo[3,2-d]pyrimidines?

A4: A range of bases can be used for the N-alkylation of the pyrrole nitrogen (N5 or N7 depending on the specific core). Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the reaction outcome, with stronger bases like NaH often being more effective but potentially leading to side reactions if not used carefully.

Q5: My pyrrolo[3,2-d]pyrimidine derivative is a kinase inhibitor. Which signaling pathways are commonly targeted by this class of compounds?

A5: Pyrrolo[3,2-d]pyrimidine and the isomeric pyrrolo[2,3-d]pyrimidine derivatives are potent inhibitors of various kinases and are often investigated as targeted therapeutics in oncology.[5] Key signaling pathways targeted by these compounds include the JAK/STAT pathway, and receptor tyrosine kinases (RTKs) such as KDR (VEGFR2), EGFR, and Her2.[6][7][8][9][10][11][12]

Troubleshooting Guides

Problem 1: Low Yield in N-Alkylation Reactions
Potential Cause Troubleshooting Steps
Incomplete Deprotonation Switch to a stronger base (e.g., from K₂CO₃ to NaH). Ensure anhydrous reaction conditions as moisture will quench the base.
Poor Solubility of Starting Material Use a more polar aprotic solvent like DMF or DMSO. Gentle heating may also improve solubility.
Steric Hindrance If the alkylating agent or the pyrrolopyrimidine is sterically hindered, a more reactive alkylating agent (e.g., iodide instead of bromide) or higher reaction temperatures may be required.
Side Reactions Over-alkylation at other positions can occur. Use of milder bases (e.g., Cs₂CO₃) and careful control of stoichiometry can mitigate this. Purification can also be challenging when starting material and product have similar polarities.[13]
Problem 2: Inefficient Suzuki-Miyaura Cross-Coupling
Potential Cause Troubleshooting Steps
Catalyst Inactivity Ensure the palladium catalyst is active. Use of pre-catalysts or activation procedures may be necessary. Increase catalyst loading if necessary.
Inappropriate Ligand The choice of phosphine ligand is critical. If a standard ligand like PPh₃ is ineffective, switch to a more electron-rich and bulky ligand such as SPhos or XPhos.
Base Incompatibility The base plays a crucial role in the transmetalation step. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The optimal base is substrate-dependent and may require screening.
Formation of Side Products Homocoupling of the boronic acid can be a significant side reaction. This can often be minimized by careful control of reaction temperature and the use of an appropriate catalyst system.[3]
Problem 3: Failure or Low Yield in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Steps
Catalyst Poisoning Certain functional groups can poison the palladium catalyst. Ensure starting materials are pure.
Incorrect Base Selection Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOt-Bu) is a common choice. Other bases like LHMDS or Cs₂CO₃ can be effective and may offer better functional group tolerance.[14]
Ligand Inefficiency Bulky, electron-rich phosphine ligands like XPhos are often essential for efficient C-N bond formation.
Reaction Conditions Not Optimal Buchwald-Hartwig aminations are often sensitive to temperature and solvent. Toluene and dioxane are common solvents. Microwave irradiation can sometimes improve yields and reduce reaction times.[15]

Quantitative Data Summary

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Halogenated Pyrimidines

Catalyst (mol%)LigandBaseSolventTime (h)Yield (%)Reference
Pd(PPh₃)₄ (5)PPh₃K₂CO₃1,4-Dioxane2485[16]
Pd(dppf)Cl₂-K₂CO₃Dimethoxyethane2High[4]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O12>95[2]
Pd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane-Good[3]

Table 2: Influence of Base on Buchwald-Hartwig Amination Reactions

BaseAdvantagesDisadvantages
NaOt-Bu Permits highest reaction rates and lowest catalyst loadings.Incompatible with many electrophilic functional groups.
LHMDS Allows for the use of substrates with protic functional groups. Useful for low-temperature amination.Solid base is air-sensitive. Incompatible with some functional groups at elevated temperatures.
Cs₂CO₃ Provides excellent functional group tolerance and often the highest reaction rate of the weak bases.Expensive and can be difficult to stir on a large scale.
K₃PO₄ / K₂CO₃ Excellent functional group tolerance and economically attractive.Can require relatively high catalyst loadings and long reaction times.
Data synthesized from Chemistry LibreTexts.[14]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Pyrrolo[3,2-d]pyrimidine
  • To a solution of the N-H pyrrolo[3,2-d]pyrimidine (1.0 equiv) in anhydrous DMF, add a base (e.g., NaH, 1.2 equiv) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 15-30 minutes, or until hydrogen gas evolution ceases.

  • Add the alkylating agent (e.g., alkyl halide, 1.1 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
  • In a flame-dried reaction vessel, combine the halogenated pyrrolo[3,2-d]pyrimidine (1.0 equiv), the arylboronic acid (1.2 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 5 mol%), the phosphine ligand (e.g., XPhos, 10 mol%), and the base (e.g., NaOt-Bu, 2.5 equiv) to a dry reaction vessel.

  • Add the halogenated pyrrolo[3,2-d]pyrimidine (1.0 equiv) and the amine (2.1 equiv).

  • Add anhydrous toluene.

  • Seal the vessel and heat to the desired temperature (e.g., 110-120 °C or microwave irradiation at 150 °C).[15]

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., chloroform) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Protocol 4: General Procedure for Friedel-Crafts Acylation
  • To a stirred suspension of anhydrous aluminum chloride (1.1 equiv) in an anhydrous solvent (e.g., methylene chloride) at 0 °C, add the acyl chloride (1.1 equiv) dropwise.

  • After stirring for 10-15 minutes, add a solution of the pyrrolo[3,2-d]pyrimidine (1.0 equiv) in the same solvent dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 15-60 minutes.

  • Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the product by column chromatography or distillation.

Visualizations

JAK_STAT_Pathway Pyrrolo_pyrimidine Pyrrolo[3,2-d]pyrimidine Derivative JAK JAK Pyrrolo_pyrimidine->JAK Inhibits Cytokine_Receptor Cytokine Receptor Cytokine_Receptor->JAK STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT Dimer STAT Dimer STAT_P->Dimer Nucleus Nucleus Dimer->Nucleus Translocates to Gene_Expression Gene Expression (e.g., Proliferation, Inflammation) Nucleus->Gene_Expression Regulates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Caption: JAK-STAT signaling pathway and the inhibitory action of pyrrolo[3,2-d]pyrimidine derivatives.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Execution & Monitoring cluster_workup Work-up & Purification cluster_analysis Analysis Start Select Pyrrolo[3,2-d]pyrimidine Substrate Reagents Choose Reagents: - Catalyst - Ligand - Base - Solvent Start->Reagents Conditions Set Reaction Conditions: - Temperature - Time Reagents->Conditions Execute Run Reaction under Inert Atmosphere Conditions->Execute Monitor Monitor Progress (TLC, LC-MS) Execute->Monitor Workup Quench & Extract Monitor->Workup Purify Purify Crude Product (Column Chromatography) Workup->Purify Analyze Characterize Product (NMR, MS) Purify->Analyze Result Determine Yield & Purity Analyze->Result

Caption: General experimental workflow for the derivatization of pyrrolo[3,2-d]pyrimidines.

References

stability issues of 2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine in solution. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing the degradation of this compound in my stock solution. What are the likely causes?

A1: Degradation of this compound in solution is most commonly due to its susceptibility to nucleophilic aromatic substitution (SNAr) reactions. The two chlorine atoms on the pyrimidine ring are electron-withdrawing, making the carbon atoms at positions 2 and 4 electrophilic and prone to attack by nucleophiles. The C4 position is generally more reactive than the C2 position.[1][2][3][4][5]

Common nucleophiles that can cause degradation include:

  • Solvents: Protic solvents (e.g., water, methanol, ethanol) can act as nucleophiles, leading to solvolysis products.

  • Components of buffers: Buffer components, especially those with amine or hydroxyl groups (e.g., Tris, phosphate), can react with the compound.

  • Impurities: Trace amounts of water or other nucleophilic impurities in aprotic solvents can also lead to degradation over time.

Q2: My compound appears to be unstable in my aqueous buffer system. How does pH affect its stability?

A2: The stability of this compound in aqueous solutions is expected to be pH-dependent. Under basic conditions, the concentration of hydroxide ions (a strong nucleophile) increases, which can accelerate the rate of hydrolysis. Acidic conditions might also promote hydrolysis, although the mechanism may differ. For many heterocyclic compounds, optimal stability is often found in a slightly acidic to neutral pH range.

Q3: Can the choice of solvent affect the stability of my compound?

A3: Absolutely. The choice of solvent plays a critical role in the stability of this compound.

  • Protic Solvents (e.g., water, methanol, ethanol): These solvents can participate in solvolysis reactions, where the solvent molecule acts as a nucleophile and displaces one or both of the chloro groups. This will lead to the formation of hydroxy or alkoxy derivatives.

  • Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): While generally better for storage, these solvents must be of high purity and anhydrous. Trace amounts of water can lead to slow hydrolysis over time. Some aprotic solvents, like DMSO, can decompose to form reactive species that may degrade the compound, although this is less common.

Q4: I am seeing multiple product spots on my TLC/LC-MS after leaving my reaction mixture overnight. What could be happening?

A4: The appearance of multiple spots likely indicates the formation of various degradation products. Given the structure of this compound, you may be observing a mixture of mono- and di-substituted products resulting from nucleophilic attack on the pyrimidine ring. For instance, in a methanolic solution, you could have both 2-chloro-4-methoxy and 4-chloro-2-methoxy isomers, as well as the 2,4-dimethoxy product. The regioselectivity of the substitution can be influenced by the reaction conditions and the nucleophile involved.[1][2][4]

Q5: Are there any recommended storage conditions for solutions of this compound?

A5: To maximize the shelf-life of your solutions, consider the following:

  • Solvent: Use a high-purity, anhydrous aprotic solvent such as DMSO or DMF.

  • Temperature: Store solutions at low temperatures, such as -20°C or -80°C, to slow down the rate of potential degradation reactions.

  • Light: Protect solutions from light to prevent potential photodegradation.

  • Inert Atmosphere: For long-term storage, consider storing solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation by atmospheric moisture and oxygen.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid loss of starting material in solution Reactive Solvent: Use of protic solvents (water, methanol, etc.) or nucleophilic buffers.Prepare fresh solutions for immediate use. If storage is necessary, use an anhydrous, aprotic solvent like DMSO or DMF. Avoid buffers containing primary or secondary amines.
Appearance of multiple new peaks in LC-MS Degradation: Nucleophilic substitution at C2 and C4 positions.Characterize the new peaks to understand the degradation pathway. This can help in optimizing reaction and storage conditions. Consider performing a forced degradation study to identify potential degradation products.
Inconsistent results between experiments Solution Instability: Degradation of stock solutions over time.Prepare fresh stock solutions for each experiment. If using a stored solution, verify its purity by an appropriate analytical method (e.g., LC-MS) before use.
Precipitation of material from solution upon storage Poor Solubility or Degradation: The compound may have limited long-term solubility, or a degradation product may be less soluble.Check the solubility of the compound in the chosen solvent. If solubility is an issue, consider using a different solvent or preparing more dilute solutions. Analyze the precipitate to determine if it is the parent compound or a degradation product.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a compound.[6][7][8][9]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a 1:1 mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period.

3. Sample Analysis:

  • At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples if necessary.

  • Analyze all samples, including a control (unstressed) sample, by a stability-indicating analytical method, such as reverse-phase HPLC with a UV or MS detector.[10][11][12]

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with the control sample.

  • Identify and quantify the degradation products.

  • Determine the percentage of degradation of the parent compound under each stress condition.

Visualizations

degradation_pathway parent 2,4-dichloro-5-ethyl- 5H-pyrrolo[3,2-d]pyrimidine mono_hydroxy_4 2-chloro-4-hydroxy derivative parent->mono_hydroxy_4 Nucleophilic Attack (e.g., H2O, OH-) at C4 mono_hydroxy_2 4-chloro-2-hydroxy derivative parent->mono_hydroxy_2 Nucleophilic Attack (e.g., H2O, OH-) at C2 di_hydroxy 2,4-dihydroxy derivative mono_hydroxy_4->di_hydroxy Further Hydrolysis mono_hydroxy_2->di_hydroxy Further Hydrolysis experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidation Oxidation stock->oxidation thermal Thermal stock->thermal photo Photolysis stock->photo sampling Time-point Sampling acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis LC-MS Analysis sampling->analysis interpretation Data Interpretation analysis->interpretation

References

troubleshooting low bioactivity in synthesized pyrrolo[3,2-d]pyrimidine analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with synthesized pyrrolo[3,2-d]pyrimidine analogs that exhibit low bioactivity.

Troubleshooting Guide & FAQs

Question 1: My synthesized pyrrolo[3,2-d]pyrimidine analog shows significantly lower bioactivity than expected. What are the potential reasons?

Several factors can contribute to low bioactivity in your synthesized analogs. These can be broadly categorized into issues with the compound itself, the experimental setup, or the structure-activity relationship (SAR) of your analog series.

  • Compound Integrity and Purity:

    • Incorrect Structure: The final compound may not be the intended molecule due to unexpected rearrangements or side reactions during synthesis. It is crucial to confirm the structure using techniques like 1H NMR, 13C NMR, and mass spectrometry.[1][2]

    • Impurities: Residual reactants, solvents, or byproducts from the synthesis can interfere with the biological assay, leading to inaccurate results. Ensure high purity of your compound through appropriate purification techniques like column chromatography or recrystallization.[1]

    • Degradation: The compound may be unstable under storage or experimental conditions. Assess the stability of your analog under the assay conditions.

  • Assay-Related Issues:

    • Assay Specificity: The chosen assay may not be suitable for your compound or the intended target.

    • Compound Solubility: Poor solubility of the analog in the assay buffer can lead to a lower effective concentration and consequently, an underestimation of its bioactivity.

    • Off-Target Effects: The compound might be hitting other targets, leading to a complex biological response that masks the desired activity.

  • Structure-Activity Relationship (SAR):

    • Unfavorable Substitutions: The specific chemical groups you have introduced may be detrimental to the compound's interaction with the biological target. The position and nature of substituents on the pyrrolo[3,2-d]pyrimidine core are critical for activity.[3][4] For instance, in some series, substitution at the 2-position of the core is preferred for good activity.[3]

    • Stereochemistry: If your analog has chiral centers, one stereoisomer may be significantly more active than the other. The synthesized mixture of enantiomers or diastereomers might have diluted activity.

Question 2: How can I troubleshoot the synthesis of my pyrrolo[3,2-d]pyrimidine analogs to improve yield and purity?

Low yields and impurities can be common challenges in multi-step organic synthesis. Here are some troubleshooting steps:

  • Reaction Condition Optimization: Systematically vary reaction parameters such as temperature, reaction time, catalyst, and solvent. For example, in domino C–N coupling/hydroamination reactions, the choice of ligand and base can significantly impact the yield.[5]

  • Starting Material Quality: Ensure the purity of your starting materials, as impurities can be carried through the synthesis and affect the final product.

  • Alternative Synthetic Routes: If a particular step is consistently problematic, consider alternative synthetic strategies. Several routes to the pyrrolo[3,2-d]pyrimidine core have been reported, including intramolecular cyclizations and one-pot multi-component reactions.[3][6][7]

  • Purification Strategy: Optimize your purification method. This may involve trying different solvent systems for column chromatography or exploring other techniques like preparative HPLC.

Question 3: What are some key considerations for the Structure-Activity Relationship (SAR) of pyrrolo[3,2-d]pyrimidines?

The SAR for pyrrolo[3,2-d]pyrimidines is highly dependent on the biological target. However, some general principles have been observed:

  • Substituents on the Pyrimidine Ring: Modifications at the C2 and C4 positions often modulate enzymatic recognition.[4]

  • Substitution on the Pyrrole Ring: The N5 position is another critical point for modification that can significantly impact activity. For example, N5-methylation has been shown to be crucial for the microtubule depolymerizing activity in some series.[8]

  • Halogenation: Introduction of halogens, particularly at the C7 position, has been shown to enhance the antiproliferative activity of some pyrrolo[3,2-d]pyrimidines.[9]

  • Conformational Restriction: Restricting the conformation of substituents can lead to increased potency.[8]

It is essential to build a small library of analogs with systematic variations at different positions to understand the SAR for your specific target.

Data on Pyrrolo[3,2-d]pyrimidine Analog Bioactivity

The following tables summarize quantitative data from studies on the bioactivity of various pyrrolo[3,2-d]pyrimidine analogs.

Table 1: Antiproliferative Activity of Halogenated Pyrrolo[3,2-d]pyrimidines [9]

CompoundC2-SubstituentC4-SubstituentC7-SubstituentCell LineIC50 (µM)
1 ClClHMDA-MB-231>10
2 ClClIMDA-MB-2310.8
3 O-benzylO-benzylHMDA-MB-2311.2
4 O-benzylO-benzylIMDA-MB-2310.5

Table 2: Growth Inhibition IC50 Values of 5-substituted Pyrrolo[3,2-d]pyrimidine Compounds [10]

CompoundH460 NSCLCHCT116 ColonMIA PaCa-2 Pancreatic
AGF291 0.04 ± 0.010.05 ± 0.010.03 ± 0.01
AGF320 0.03 ± 0.010.04 ± 0.010.02 ± 0.01
AGF347 0.02 ± 0.010.03 ± 0.010.01 ± 0.00

Experimental Protocols

1. General Procedure for In Vitro Kinase Inhibition Assay [11]

This protocol outlines a general method for assessing the ability of a compound to inhibit the activity of a specific kinase.

  • Materials:

    • Kinase, substrate, and ATP.

    • Pyrrolo[3,2-d]pyrimidine inhibitor.

    • Assay buffer (specific to the kinase).

    • ADP-Glo™ Kinase Assay Kit (or similar).

    • Multi-well plates (white, opaque).

    • Plate-reading luminometer.

  • Procedure:

    • Prepare a solution of the kinase in the assay buffer.

    • Prepare serial dilutions of the pyrrolo[3,2-d]pyrimidine inhibitor.

    • In a multi-well plate, add the kinase solution, the inhibitor at various concentrations, and the substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the amount of ADP produced using a detection reagent like ADP-Glo™.

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is proportional to the kinase activity. Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

2. Cellular Thermal Shift Assay (CETSA) [11]

CETSA is a biophysical method to assess target engagement in a cellular environment.

  • Materials:

    • Cells expressing the target protein.

    • Pyrrolo[3,2-d]pyrimidine inhibitor.

    • Lysis buffer.

    • Equipment for heating samples (e.g., PCR machine).

    • Centrifuge.

    • Western blotting or other protein detection equipment.

  • Procedure:

    • Treat cells with the pyrrolo[3,2-d]pyrimidine inhibitor or vehicle control.

    • Heat the cell lysates at a range of temperatures.

    • Lyse the cells to release soluble proteins.

    • Centrifuge the lysates to pellet the denatured, aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble target protein remaining at each temperature using Western blotting or another detection method.

    • Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizations

Troubleshooting_Workflow start Low Bioactivity Observed check_compound Verify Compound Integrity (Purity, Structure, Stability) start->check_compound compound_ok Compound OK check_compound->compound_ok Purity/Structure Confirmed resynthesize Re-synthesize & Purify check_compound->resynthesize Issues Found check_assay Evaluate Assay Parameters (Solubility, Specificity) assay_ok Assay OK check_assay->assay_ok Parameters Validated modify_assay Modify Assay Conditions (e.g., add solubilizer) check_assay->modify_assay Issues Found check_sar Review Structure-Activity Relationship (SAR) redesign_analog Re-design Analog Based on SAR check_sar->redesign_analog Unfavorable Moiety end_fail Re-evaluate Target/Hypothesis check_sar->end_fail SAR Consistent with Low Activity compound_ok->check_assay assay_ok->check_sar resynthesize->check_compound modify_assay->check_assay redesign_analog->resynthesize end_success Bioactivity Improved redesign_analog->end_success Successful Re-design SAR_Considerations core Pyrrolo[3,2-d]pyrimidine Core C2 C4 N5 C7 c2_sub C2 Substituents - Often modulate enzymatic recognition - Can be crucial for activity core:p2->c2_sub c4_sub C4 Substituents - Also modulate enzymatic recognition core:p4->c4_sub n5_sub N5 Substituents - Critical for activity in some series (e.g., N5-methylation) core:n5->n5_sub c7_sub C7 Substituents - Halogenation can enhance antiproliferative activity core:p7->c7_sub experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Bioactivity Evaluation synthesis Synthesize Analog purification Purify Compound (e.g., Chromatography) synthesis->purification characterization Characterize (NMR, MS) purification->characterization invitro In Vitro Assay (e.g., Kinase Assay) characterization->invitro Pure Compound cell_based Cell-Based Assay (e.g., Antiproliferative) invitro->cell_based target_engagement Target Engagement (e.g., CETSA) cell_based->target_engagement

References

Technical Support Center: Synthesis of Kinase Inhibitors from Pyrrolo[3,2-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working on the synthesis of kinase inhibitors derived from the pyrrolo[3,2-d]pyrimidine scaffold.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of pyrrolo[3,2-d]pyrimidine-based kinase inhibitors.

Issue 1: Low Yield in the Chlorination of Pyrrolo[3,2-d]pyrimidin-4-one Core

  • Question: I am experiencing low yields during the chlorination of the 2-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one starting material using phosphorus oxychloride (POCl₃). What are the potential causes and solutions?

  • Answer: Low yields in this chlorination step are a common issue. Here are several factors to consider and troubleshoot:

    • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction is heated at reflux for a sufficient duration, typically around 4 hours[1]. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.

    • Moisture Contamination: Phosphorus oxychloride is highly reactive with water. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the reagent.

    • Improper Work-up: The work-up procedure is critical for isolating the chlorinated product. After evaporation of excess POCl₃ in vacuo, the residue should be carefully neutralized. A common method is to adjust the pH to 8 with an ammonia solution, which will precipitate the product[1].

    • Product Degradation: The chlorinated pyrrolo[3,2-d]pyrimidine can be unstable. Avoid prolonged exposure to harsh acidic or basic conditions during work-up and purification.

    • Purification Loss: The product can be lost during purification. Column chromatography is a common method for purification. A solvent system such as chloroform:methanol (ranging from 100:1 to 50:3 v/v) has been shown to be effective[1].

    Troubleshooting Workflow for Chlorination

    G start Low Yield in Chlorination check_reaction_completion Is the reaction monitored by TLC? start->check_reaction_completion extend_reflux Extend reflux time and monitor check_reaction_completion->extend_reflux No check_moisture Are anhydrous conditions maintained? check_reaction_completion->check_moisture Yes extend_reflux->check_reaction_completion dry_glassware Thoroughly dry all glassware and use inert atmosphere check_moisture->dry_glassware No check_workup_ph Is the work-up pH controlled? check_moisture->check_workup_ph Yes dry_glassware->check_moisture adjust_ph Carefully adjust pH to ~8 with ammonia solution check_workup_ph->adjust_ph No check_purification Is there significant loss during purification? check_workup_ph->check_purification Yes adjust_ph->check_workup_ph optimize_chromatography Optimize chromatography solvent system check_purification->optimize_chromatography Yes successful_product Improved Yield check_purification->successful_product No optimize_chromatography->successful_product

    Caption: Troubleshooting decision tree for low-yield chlorination.

Issue 2: Poor Yields in Nucleophilic Aromatic Substitution (SNAr) Reactions

  • Question: I am attempting to substitute the 4-chloro group on the pyrrolo[3,2-d]pyrimidine core with an aniline derivative, but the yields are consistently low. What can I do to improve the reaction efficiency?

  • Answer: The SNAr reaction is a key step in diversifying the pyrrolo[3,2-d]pyrimidine scaffold. Low yields can often be attributed to the following:

    • Insufficient Reactivity: The aniline derivative may not be nucleophilic enough, or the pyrrolo[3,2-d]pyrimidine may not be sufficiently activated. The addition of a mild base can deprotonate the aniline, increasing its nucleophilicity. However, strong bases may lead to side reactions.

    • Solvent Choice: The choice of solvent is critical. Protic solvents like isopropanol can facilitate the reaction by stabilizing the intermediate Meisenheimer complex and are often used for these types of reactions, which are typically run at reflux for several hours[1].

    • Reaction Temperature: Ensure the reaction is heated sufficiently. Refluxing in isopropanol is a common condition[1]. For less reactive anilines, a higher boiling point solvent may be necessary, but this should be approached with caution to avoid decomposition.

    • Steric Hindrance: Bulky substituents on either the aniline or the pyrrolo[3,2-d]pyrimidine can sterically hinder the reaction. In such cases, longer reaction times or higher temperatures may be required.

    • Side Reactions: The pyrrole nitrogen can also act as a nucleophile, leading to undesired side products. Protecting the pyrrole nitrogen may be necessary in some cases, although many successful syntheses proceed without this step.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of pyrrolo[3,2-d]pyrimidine-based kinase inhibitors?

A1: A common and commercially available starting material is 2-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one[1]. This compound provides a robust scaffold that can be readily functionalized at the 4-position after chlorination.

Q2: How can I purify the final pyrrolo[3,2-d]pyrimidine products?

A2: Purification is typically achieved through column chromatography on silica gel[1][2]. The choice of eluent depends on the polarity of the compound. A common solvent system is a gradient of methanol in chloroform or dichloromethane[1][2]. For basic compounds, adding a small amount of triethylamine to the eluent can improve peak shape and reduce tailing. Final products are often solids that can be further purified by recrystallization.

Q3: What analytical techniques are essential for characterizing these compounds?

A3: A combination of spectroscopic techniques is essential for unambiguous structure determination:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the overall structure and substitution pattern.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: Can be used to identify key functional groups.

Q4: Are there any specific safety precautions I should take when working with the reagents for these syntheses?

A4: Yes, several reagents used in these syntheses are hazardous.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Organic Solvents: Many of the solvents used are flammable and volatile. Work in a well-ventilated area and away from ignition sources.

  • Pyridine and other amines: Can be toxic and have strong odors. Handle in a fume hood.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine

This protocol is adapted from the synthesis of similar compounds[1].

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (1.0 g, 6.7 mmol).

  • Reagent Addition: Carefully add phosphorus oxychloride (20 mL) to the flask in a fume hood.

  • Reaction: Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by TLC (e.g., 10:1 CHCl₃:MeOH).

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully evaporate the excess phosphorus oxychloride in vacuo. To the residue, slowly add a saturated ammonia solution at 0 °C to adjust the pH to 8.

  • Isolation and Purification: The resulting precipitate is collected by filtration. The crude product is then purified by column chromatography on silica gel using a chloroform:methanol gradient to yield the final product as a light yellow solid[1].

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution

This protocol describes the general procedure for the reaction of 4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine with an aniline derivative[1].

  • Reaction Setup: To a solution of 4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine (1.0 eq) in isopropanol (20 mL), add the desired aniline derivative (1.0 eq).

  • Reaction: Heat the mixture at reflux for 4 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and evaporate the solvent in vacuo.

  • Purification: The residue is purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in chloroform) to afford the desired N-aryl-pyrrolo[3,2-d]pyrimidin-4-amine.

Data Presentation

Table 1: Comparison of Reaction Conditions for Chlorination of Pyrrolopyrimidinones

Starting MaterialReagentSolventTemperatureTime (h)Yield (%)Reference
2-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-onePOCl₃NeatReflux475[1]
N-(4-Oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)pivalamidePOCl₃NeatReflux386[1]

Table 2: Representative Yields for Nucleophilic Aromatic Substitution

Pyrrolo[3,2-d]pyrimidine DerivativeAmineSolventTemperatureTime (h)Yield (%)Reference
4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine4-methoxy-phenylamineIsopropanolReflux486[1]

Mandatory Visualizations

Signaling Pathway: EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates multiple downstream signaling cascades involved in cell proliferation, survival, and differentiation. Many pyrrolo[3,2-d]pyrimidine derivatives are designed as dual inhibitors of HER2 and EGFR[3].

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds and activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT STAT STAT Pathway EGFR->STAT Inhibitor Pyrrolo[3,2-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation STAT->Proliferation

Caption: EGFR signaling pathway and point of inhibition.

Experimental Workflow: Synthesis of Pyrrolo[3,2-d]pyrimidine Kinase Inhibitors

The general workflow for the synthesis of these inhibitors involves a few key steps starting from the pyrrolo[3,2-d]pyrimidinone core.

Synthesis_Workflow start Pyrrolo[3,2-d]pyrimidin-4-one Starting Material chlorination Chlorination (e.g., POCl₃) start->chlorination snar Nucleophilic Aromatic Substitution (SNAr) with desired amine chlorination->snar purification Purification (Column Chromatography) snar->purification characterization Characterization (NMR, MS) purification->characterization final_product Final Kinase Inhibitor characterization->final_product

Caption: General synthetic workflow.

References

avoiding common pitfalls in pyrrolo[3,2-d]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyrrolo[3,2-d]pyrimidines.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for the pyrrolo[3,2-d]pyrimidine synthesis is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in pyrrolo[3,2-d]pyrimidine synthesis can stem from several factors. Here are some common causes and troubleshooting steps:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the yield. It is crucial to optimize these parameters for your specific substrates. For instance, in domino C-N coupling/hydroamination reactions, a thorough screening of ligands and bases is often necessary to achieve high yields. In some cases, low conversion of the starting material is the primary reason for low yields, which can be addressed by adjusting the catalyst system or reaction time.[1]

  • Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction, leading to the formation of side products and a lower yield of the desired product. Ensure the purity of your reactants, especially the substituted pyrimidines and their precursors, through appropriate purification techniques before use.

  • Catalyst and Ligand Choice: For cross-coupling reactions, the choice of palladium catalyst and ligand is critical. Different ligands can dramatically affect the reaction outcome. For example, in certain C-N cross-coupling/hydroamination reactions, DPEphos has been found to be a more potent ligand than XPhos, leading to higher yields.[1]

  • Atmosphere Control: Many synthetic steps, particularly those involving organometallic catalysts, are sensitive to air and moisture. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent catalyst deactivation and improve yields.

Q2: I am observing multiple spots on my TLC analysis of the crude product. What are the likely side products in pyrrolo[3,2-d]pyrimidine synthesis?

A2: The formation of side products is a common issue. While the exact nature of side products depends on the specific synthetic route, some general possibilities include:

  • Incomplete Cyclization: The final ring-closing step to form the pyrrolo[3,2-d]pyrimidine core may be incomplete, leaving acyclic intermediates in the reaction mixture.

  • Homocoupling of Reactants: In cross-coupling reactions, homocoupling of the starting materials (e.g., the aryl halide or the alkyne) can occur as a competing reaction.

  • Decomposition Products: The starting materials or the product itself might be unstable under the reaction conditions, leading to decomposition. One report on a domino C-N coupling/hydroamination reaction mentioned the formation of byproducts due to decomposition, although the specific structures were not detailed.[1]

  • Positional Isomers: Depending on the substitution pattern of the starting materials, the formation of constitutional isomers of the desired pyrrolo[3,2-d]pyrimidine is possible.

To identify these impurities, it is recommended to use techniques like LC-MS and NMR spectroscopy and compare the data with the expected structures of potential side products.

Q3: What are the best practices for the purification of pyrrolo[3,2-d]pyrimidines?

A3: The purification strategy for pyrrolo[3,2-d]pyrimidines depends on the physical properties of the product and the nature of the impurities. Common methods include:

  • Filtration and Washing: If the product precipitates from the reaction mixture, it can be isolated by filtration and washed with appropriate solvents to remove soluble impurities. Cold ethanol is often used for washing.[2]

  • Recrystallization: This is an effective method for purifying solid products. The choice of solvent is crucial and should be determined experimentally.

  • Column Chromatography: For non-crystalline products or when dealing with impurities that have similar solubility, silica gel column chromatography is a standard purification technique. The eluent system should be optimized by TLC analysis to achieve good separation.

  • Preparative HPLC: For obtaining highly pure compounds, especially for biological testing, preparative high-performance liquid chromatography (HPLC) can be employed.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Formation Inactive catalystEnsure the catalyst is fresh and handled under an inert atmosphere if required.
Incorrect reaction temperatureOptimize the temperature. Some reactions require heating, while others proceed at room temperature.
Poor quality of starting materialsPurify starting materials before use. Verify their identity and purity by NMR, MS, or other analytical techniques.
Formation of a Complex Mixture of Products Non-selective reactionRe-evaluate the reaction conditions. Consider using a more selective catalyst or protecting groups to block reactive sites.
Decomposition of product or starting materialsMonitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times. Consider milder reaction conditions.
Difficulty in Product Isolation Product is highly soluble in the reaction solventIf the product is a solid, try to precipitate it by adding a non-solvent. Otherwise, remove the solvent under reduced pressure and purify the residue by chromatography.
Product is an oilUse column chromatography for purification.
Inconsistent Yields Variability in reagent quality or reaction setupStandardize the experimental procedure. Use reagents from the same batch if possible and ensure consistent setup of the reaction apparatus.

Experimental Protocols

General Procedure for One-Pot, Three-Component Synthesis of Pyrrolo[3,2-d]pyrimidine Derivatives

This protocol is adapted from a method for synthesizing pyrrolo[3,2-d]pyrimidine derivatives.[2]

  • A solution of 4-hydroxycoumarin, arylglyoxal hydrate, 6-aminouracil (or 1,3-dimethyl-6-aminouracil), and L-proline in acetic acid is prepared.

  • The stirred solution is heated under reflux for 4 hours.

  • The reaction mixture is then allowed to cool to room temperature.

  • The resulting precipitate is collected by filtration.

  • The solid product is washed with cold ethanol and dried to yield the pyrrolo[3,2-d]pyrimidine derivative.

Domino C–N Coupling/Hydroamination for the Synthesis of Pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones

The following is a general representation of a domino reaction for pyrrolo[3,2-d]pyrimidine synthesis.[1]

  • A mixture of the alkynylated uracil, an aniline derivative, a palladium catalyst (e.g., Pd(OAc)2), a ligand (e.g., DPEphos), and a base (e.g., K3PO4) is prepared in a suitable solvent (e.g., DMA).

  • The reaction mixture is heated at a specified temperature (e.g., 100 °C) for a designated period (e.g., 15 hours).

  • After completion, the reaction is worked up by standard procedures, which may include extraction and solvent evaporation.

  • The crude product is purified by column chromatography to afford the desired pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione.

Quantitative Data Summary

Table 1: Optimization of Domino C–N Coupling/Hydroamination Reaction Conditions

EntryCatalyst (mol %)Ligand (mol %)Base (3 equiv)SolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)2 (5)XPhos (5)K3PO4DMA1001515
2Pd(OAc)2 (5)DPEphos (5)K3PO4DMA1001543

Data adapted from a study on the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones.[1]

Visualizations

Signaling Pathways

Pyrrolo[3,2-d]pyrimidines are known to interact with various cellular signaling pathways, making them attractive candidates for drug development. Below are diagrams of two key pathways that can be modulated by these compounds.

CDK9_Inhibition_Pathway Pyrrolo_pyrimidine Pyrrolo[3,2-d]pyrimidine Inhibitor CDK9 CDK9/Cyclin T1 (P-TEFb) Pyrrolo_pyrimidine->CDK9 Inhibits RNA_Pol_II RNA Polymerase II (Ser2 Phosphorylation) CDK9->RNA_Pol_II Phosphorylates Transcription_Elongation Transcriptional Elongation RNA_Pol_II->Transcription_Elongation Promotes Mcl1_cMyc_mRNA Mcl-1 and c-Myc mRNA Transcription_Elongation->Mcl1_cMyc_mRNA Leads to Mcl1_cMyc_Protein Mcl-1 and c-Myc Proteins Mcl1_cMyc_mRNA->Mcl1_cMyc_Protein Translation Apoptosis Apoptosis Mcl1_cMyc_Protein->Apoptosis Inhibits

Caption: Inhibition of the CDK9 signaling pathway by pyrrolo[3,2-d]pyrimidines.

One_Carbon_Metabolism_Inhibition cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Serine_Mito Serine SHMT2 SHMT2 Serine_Mito->SHMT2 Glycine_Mito Glycine SHMT2->Glycine_Mito CH2_THF_Mito 5,10-methylene-THF SHMT2->CH2_THF_Mito THF_Mito THF THF_Mito->SHMT2 GAR Glycinamide Ribonucleotide (GAR) GARFTase GARFTase GAR->GARFTase FGAR Formylglycinamide Ribonucleotide (FGAR) GARFTase->FGAR Purine_Synthesis Purine Biosynthesis FGAR->Purine_Synthesis AICAR Aminoimidazole Carboxamide Ribonucleotide (AICAR) AICARFTase AICARFTase AICAR->AICARFTase FAICAR Formylaminoimidazole Carboxamide Ribonucleotide (FAICAR) AICARFTase->FAICAR FAICAR->Purine_Synthesis Pyrrolo_pyrimidine Pyrrolo[3,2-d]pyrimidine Inhibitor Pyrrolo_pyrimidine->SHMT2 Inhibits Pyrrolo_pyrimidine->GARFTase Inhibits Pyrrolo_pyrimidine->AICARFTase Inhibits

Caption: Targeting one-carbon metabolism and purine biosynthesis.

Experimental Workflow

Synthesis_Workflow Start Starting Materials (e.g., Substituted Pyrimidine) Reaction Chemical Synthesis (e.g., Cross-Coupling, Cyclization) Start->Reaction Workup Reaction Work-up (e.g., Quenching, Extraction) Reaction->Workup Crude_Product Crude Product Workup->Crude_Product Purification Purification (e.g., Chromatography, Recrystallization) Crude_Product->Purification Pure_Product Pure Pyrrolo[3,2-d]pyrimidine Purification->Pure_Product Analysis Characterization (NMR, MS, etc.) Pure_Product->Analysis

Caption: General experimental workflow for pyrrolo[3,2-d]pyrimidine synthesis.

References

Technical Support Center: Enhancing the Solubility of Substituted Pyrrolo[3,2-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with substituted pyrrolo[3,2-d]pyrimidines and encountering challenges with their aqueous solubility. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address and overcome these common issues.

Frequently Asked Questions (FAQs)

Q1: Why do many of my substituted pyrrolo[3,2-d]pyrimidine compounds exhibit low aqueous solubility?

A1: The low aqueous solubility of substituted pyrrolo[3,2-d]pyrimidines can often be attributed to their molecular structure. These compounds typically possess a planar, aromatic core, which can lead to strong crystal lattice energy, making it difficult for water molecules to effectively solvate the individual molecules. Furthermore, many derivatives in drug discovery programs are designed to be lipophilic to enhance membrane permeability, which inherently reduces their solubility in aqueous media.

Q2: How does the pH of my buffer affect the solubility of these compounds?

A2: The pH of the aqueous medium can significantly impact the solubility of pyrrolo[3,2-d]pyrimidines, particularly those containing ionizable functional groups. The pyrimidine core itself has basic nitrogens that can be protonated. For derivatives that are weak bases, decreasing the pH (making the solution more acidic) will lead to the formation of more soluble protonated species, thereby increasing solubility. Conversely, if your compound has acidic substituents, increasing the pH (making the solution more basic) will enhance solubility.

Q3: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer for my assay. What is happening?

A3: This phenomenon, often called "crashing out," is common for poorly soluble compounds. DMSO is a strong organic solvent that can dissolve high concentrations of your compound. However, when this concentrated DMSO stock is introduced into an aqueous buffer, the overall polarity of the solvent system increases dramatically. If the final concentration of your compound exceeds its solubility limit in the aqueous buffer (even with a small percentage of DMSO), it will precipitate out of the solution.

Q4: Can changing the salt form of my compound improve its solubility?

A4: Yes, salt formation is a widely used and effective strategy for increasing the aqueous solubility and dissolution rate of ionizable compounds. For basic pyrrolo[3,2-d]pyrimidines, forming a salt with a pharmaceutically acceptable acid (e.g., hydrochloride, mesylate, tartrate) can significantly enhance solubility compared to the free base form. The choice of the counter-ion is critical and can have a substantial impact on the resulting salt's physicochemical properties.

Troubleshooting Guides

Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer

If you observe immediate or delayed precipitation when diluting your DMSO stock solution, follow this troubleshooting workflow.

G start Precipitation Observed Upon Dilution check_conc Is the final compound concentration too high? start->check_conc check_dmso Is the final DMSO concentration > 0.5%? check_conc->check_dmso No solution1 Lower final concentration. Prepare a more dilute stock if necessary. check_conc->solution1 Yes check_ph Is the buffer pH optimal for your compound? check_dmso->check_ph No solution2 Reduce final DMSO concentration. Optimize your dilution scheme. check_dmso->solution2 Yes check_mixing How is the dilution performed? check_ph->check_mixing Yes solution3 Perform a pH-solubility profile. Adjust buffer pH to maximize solubility. check_ph->solution3 No/Unsure solution4 Add stock solution dropwise to vigorously stirring buffer. check_mixing->solution4 Slowly/passively end_node Clear Solution check_mixing->end_node Correctly solution1->end_node solution2->end_node solution3->end_node solution4->end_node

Troubleshooting workflow for compound precipitation.

Issue 2: Inconsistent Results in Biological Assays

Inconsistent IC50 values or high variability between replicates can often be traced back to solubility issues.

G start Inconsistent Assay Results (e.g., variable IC50) check_precip Visually inspect assay plate for precipitation at high concentrations. start->check_precip check_time Does precipitation occur over the assay duration? check_precip->check_time No solution1 Determine kinetic solubility limit. Stay below this concentration. check_precip->solution1 Yes check_binding Is non-specific binding to plates a possibility? check_time->check_binding No solution2 Consider formulation strategies: - Cyclodextrin complexation - Use of co-solvents (e.g., PEG) check_time->solution2 Yes solution3 Use low-binding plates. Include BSA (0.1%) in assay buffer. check_binding->solution3 Yes end_node Consistent Results check_binding->end_node No solution1->end_node solution2->end_node solution3->end_node

Troubleshooting workflow for inconsistent assay results.

Data Presentation

Poor aqueous solubility is a known challenge for many heterocyclic compounds, including pyrrolopyrimidines. The following tables provide examples of aqueous solubility data for this class of compounds.

Table 1: Predicted Aqueous Solubility of Selected Pyrrolo[2,3-d]pyrimidine Derivatives

Compound IDPredicted Octanol/Water Partition Coefficient (QPlogP)Predicted Aqueous Solubility (QPlogS)Solubility Indication
8f 5.861-8.35Poor
8g 5.877-8.73Poor

Data synthesized from a study on tricyclic pyrrolo[2,3-d]pyrimidines. QPlogS is the predicted aqueous solubility in mol/dm³. A value below -6.5 indicates very low solubility.[1]

Table 2: In Vitro ADME Properties of Selected N-substituted Pyrrolo[3,2-d]pyrimidine Analogs

CompoundPNC IC50 (µM)Aqueous Kinetic Solubility (µM)PAMPA pH 7.4 (10⁻⁶ cm/s)
5a 1.781.81040 ± 110
5f 0.2026.51020 ± 90
5dd 0.3419.3760 ± 10

Data from a study on pyrrolopyrimidine derivatives as selective disruptors of the perinucleolar compartment (PNC). This table highlights how structural modifications can impact aqueous kinetic solubility.[2]

Experimental Protocols

Protocol 1: Determination of Kinetic Aqueous Solubility

This protocol describes a high-throughput method to determine the kinetic solubility of a compound, which is relevant for early-stage drug discovery.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock 1. Prepare 10 mM stock solution in 100% DMSO. prep_buffer 2. Prepare aqueous buffer (e.g., PBS, pH 7.4). add_dmso 3. Add stock solution to buffer in a 96-well plate to achieve final concentrations (e.g., 1-200 µM). prep_buffer->add_dmso incubate 4. Incubate at room temperature for 2 hours with shaking. add_dmso->incubate separate 5. Separate undissolved compound via filtration or centrifugation. incubate->separate measure 6. Measure concentration of dissolved compound in the filtrate/supernatant via LC-MS/MS or UV-Vis. separate->measure determine 7. The highest concentration at which the compound remains in solution is the kinetic solubility. measure->determine VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds & Activates Inhibitor Pyrrolo[3,2-d]pyrimidine Inhibitor Inhibitor->VEGFR2 Inhibits (ATP-competitive) PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

References

Validation & Comparative

A Comparative Analysis of Pyrrolo[3,2-d]pyrimidine and Pyrrolo[2,3-d]pyrimidine Inhibitors: Efficacy and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the pyrrolopyrimidine scaffold has emerged as a privileged structure, forming the core of numerous inhibitors targeting a variety of biological targets. Among the constitutional isomers of this scaffold, pyrrolo[3,2-d]pyrimidines and pyrrolo[2,3-d]pyrimidines have garnered significant attention from medicinal chemists. This guide provides a comparative overview of the efficacy of these two isomeric scaffolds, supported by experimental data, to aid researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.

The pyrrolo[2,3-d]pyrimidine core, being a 7-deazapurine analog, has been extensively explored, leading to the development of several FDA-approved drugs. In contrast, the pyrrolo[3,2-d]pyrimidine scaffold is less explored but has shown significant promise in various therapeutic areas. This comparison aims to shed light on the distinct and overlapping biological activities of inhibitors derived from these two scaffolds.

Data Presentation: A Head-to-Head Look at Efficacy

The following tables summarize the in vitro efficacy of representative inhibitors from both pyrrolo[3,2-d]pyrimidine and pyrrolo[2,3-d]pyrimidine classes against various biological targets. The data is presented to facilitate a direct comparison of their potency.

Table 1: Comparison of Kinase Inhibitory Activity

Target KinasePyrrolo[3,2-d]pyrimidine InhibitorIC50 (nM)Pyrrolo[2,3-d]pyrimidine InhibitorIC50 (nM)Reference
EGFR--Compound 31r <1 (Ba/F3 EGFR19del/T790M/C797S)[1]
VEGFR2--Sunitinib (contains pyrrole moiety)261[2]
RET--Compound 59 <10 (RET-wt and RET V804M)[3][4]
Aurora A--Compound 11 0.74[5][6]
PAK4--7H-pyrrolo[2,3-d]pyrimidine derivative-[7]
KDRPyrrolo[3,2-d]pyrimidine derivative---[8]

Table 2: Comparison of Antiproliferative and Other Activities

ActivityPyrrolo[3,2-d]pyrimidine InhibitorIC50/GI50 (µM)Pyrrolo[2,3-d]pyrimidine InhibitorIC50/GI50 (µM)Reference
Antitubulin (MDA-MB-435 cells)Compound 3 SubmicromolarCompound 1 (regioisomer)Less potent than 3 [9]
Antitumor (HT-29 cells)--Compound 8g 4.01[10]
NPY Y5 Receptor AntagonismPyrrolo[3,2-d]pyrimidine derivative---[11][12]
One-carbon Metabolism (SHMT2)AGF347---[13]
cAMP-phosphodiesterase Inhibition--4-amino-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine-5,6-dicarbaldehyde16[14]

Key Findings from Comparative Efficacy Data

From the available data, a few key trends can be observed:

  • Kinase Inhibition: The pyrrolo[2,3-d]pyrimidine scaffold is a well-established and highly potent core for kinase inhibitors, with numerous examples demonstrating nanomolar to sub-nanomolar efficacy against a wide range of kinases, including EGFR, RET, and Aurora A.[1][3][4][5][6] The pyrrolo[3,2-d]pyrimidine scaffold has also been explored for kinase inhibition, particularly against KDR.[8]

  • Antitubulin Activity: In a direct comparison, a pyrrolo[3,2-d]pyrimidine analog was found to be more potent as an antitubulin agent than its corresponding pyrrolo[2,3-d]pyrimidine regioisomer, highlighting the potential of the former scaffold in the development of anticancer agents targeting the cytoskeleton.[9]

  • Diverse Biological Activities: While pyrrolo[2,3-d]pyrimidines are predominantly investigated as kinase inhibitors, pyrrolo[3,2-d]pyrimidines have shown promise in diverse areas such as neuropeptide Y5 receptor antagonism for the treatment of obesity and inhibition of one-carbon metabolism for cancer therapy.[11][12][13]

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

  • Reagents and Materials:

    • Kinase enzyme of interest

    • Substrate peptide or protein

    • ATP (Adenosine triphosphate)

    • Test compounds (dissolved in DMSO)

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or equivalent)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the test compound, kinase enzyme, and substrate in the assay buffer.

    • Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a specific duration (e.g., 60 minutes) at 30°C.

    • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. The signal (e.g., luminescence or fluorescence) is inversely proportional to the kinase inhibition.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Reagents and Materials:

    • Cancer cell line of interest

    • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

    • Test compounds (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well plates

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition) value.

In Vivo Tumor Xenograft Efficacy Study (General Protocol)

This study evaluates the antitumor efficacy of a compound in a living organism.

  • Animals and Materials:

    • Immunocompromised mice (e.g., nude or SCID mice)

    • Human cancer cells

    • Test compound formulated in a suitable vehicle

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject a suspension of human cancer cells into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the test compound or vehicle to the mice daily (or as per the determined dosing schedule) via an appropriate route (e.g., oral gavage, intraperitoneal injection).

    • Measure the tumor volume and body weight of the mice 2-3 times per week.

    • The study is terminated when the tumors in the control group reach a predetermined size or after a specified duration.

    • Efficacy is determined by comparing the tumor growth in the treated groups to the control group (e.g., by calculating the tumor growth inhibition percentage).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and workflows.

signaling_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->RTK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1. Simplified signaling pathway of Receptor Tyrosine Kinase (RTK) inhibition by pyrrolo[2,3-d]pyrimidine inhibitors.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy KinaseAssay Kinase Inhibition Assay (Determine IC50) CellViability Cell Viability Assay (MTT) (Determine GI50) KinaseAssay->CellViability Potent inhibitors advance Xenograft Tumor Xenograft Model CellViability->Xenograft Active compounds advance Efficacy Evaluate Tumor Growth Inhibition Xenograft->Efficacy

Figure 2. General experimental workflow for the evaluation of pyrrolopyrimidine inhibitors.

Conclusion

Both pyrrolo[3,2-d]pyrimidine and pyrrolo[2,3-d]pyrimidine scaffolds serve as valuable starting points for the design of potent and selective inhibitors for a range of biological targets. The pyrrolo[2,3-d]pyrimidine core is a dominant player in the field of kinase inhibition, with a proven track record in clinical applications. However, the pyrrolo[3,2-d]pyrimidine scaffold presents exciting opportunities in underexplored therapeutic areas and has demonstrated superior potency in at least one head-to-head comparison.

For researchers and drug development professionals, the choice between these two scaffolds will ultimately depend on the specific therapeutic target and the desired pharmacological profile. This guide provides a foundational comparison to inform these critical decisions and to stimulate further investigation into the therapeutic potential of both pyrrolo[3,2-d]pyrimidine and pyrrolo[2,3-d]pyrimidine inhibitors.

References

The Strategic Value of 2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical step that dictates the efficiency and success of a synthetic campaign. In the landscape of pharmaceutical intermediates for kinase inhibitors, particularly those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), the pyrrolo[3,2-d]pyrimidine scaffold is of significant interest. This guide provides a comparative analysis of 2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine, a key intermediate, against viable alternatives, supported by experimental data and detailed protocols.

The core advantage of the this compound intermediate lies in the differential reactivity of its two chlorine atoms. The chlorine at the C4 position is significantly more susceptible to nucleophilic substitution than the chlorine at the C2 position. This chemoselectivity allows for a stepwise and controlled introduction of different functionalities, a crucial aspect in the synthesis of complex drug molecules.

Comparative Analysis of Pyrrolopyrimidine Intermediates

The choice of the starting pyrrolopyrimidine intermediate can significantly impact the synthetic route and the overall yield and purity of the final kinase inhibitor. Below is a comparison of this compound with other relevant intermediates.

IntermediateKey FeaturesAdvantagesDisadvantagesRepresentative Application
This compound Dichotomous reactivity of C2 and C4 chlorines. The ethyl group at N5 enhances solubility in organic solvents.Sequential and selective functionalization is possible. Good solubility aids in reaction homogeneity.The synthesis of the core scaffold can be multi-stepped.Synthesis of VEGFR-2 inhibitors.
2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine Unsubstituted N5 position.Allows for the introduction of various substituents at the N5 position late in the synthesis.May have lower solubility in some organic solvents compared to N-alkylated analogs.Versatile intermediate for various kinase inhibitors.
4-chloro-5H-pyrrolo[3,2-d]pyrimidine Monochloro-substituted.Simplifies synthesis when only C4 functionalization is required.Lacks the C2 chlorine as a reactive handle for further modification.Synthesis of simpler kinase inhibitors.
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine Isomeric pyrrolo[2,3-d]pyrimidine scaffold.The 7-deazapurine core is a well-established pharmacophore in many FDA-approved drugs.Different scaffold may lead to altered kinase selectivity and off-target effects.Synthesis of a broad range of kinase inhibitors, including JAK inhibitors.

Experimental Protocol: Synthesis of a VEGFR-2 Inhibitor Intermediate

The following is a representative experimental protocol for the selective nucleophilic substitution at the C4 position of a 2,4-dichloro-pyrrolopyrimidine, a key step in the synthesis of many VEGFR-2 inhibitors.

Reaction: Synthesis of 4-(arylamino)-2-chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine.

Materials:

  • This compound (1.0 eq)

  • Substituted aniline (e.g., 4-aminophenol) (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • n-Butanol

  • Anhydrous conditions

Procedure:

  • To a solution of this compound in n-butanol, add the substituted aniline and DIPEA.

  • Heat the reaction mixture to reflux (approximately 118 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold n-butanol and then with diethyl ether to remove any remaining impurities.

  • Dry the product under vacuum to obtain the desired 4-(arylamino)-2-chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine.

Expected Outcome: This procedure typically affords the C4-substituted product in good to excellent yields (80-95%), with high selectivity over the C2 position. The purity of the precipitated product is generally high, often negating the need for further purification.

Mandatory Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow start Start Materials: - this compound - Substituted Aniline - DIPEA, n-Butanol reaction Reaction: - Reflux at 118 °C - Monitor by TLC/LC-MS start->reaction workup Workup: - Cool to RT - Filtration reaction->workup purification Purification: - Wash with cold n-Butanol - Wash with Diethyl Ether workup->purification product Final Product: 4-(arylamino)-2-chloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine purification->product

Caption: Experimental workflow for the synthesis of a key VEGFR-2 inhibitor intermediate.

VEGFR2_signaling_pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration ERK->Migration AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR AKT->Proliferation Permeability Vascular Permeability AKT->Permeability

N-5 Substituted Pyrrolo[3,2-d]pyrimidines: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of N-5 substituted pyrrolo[3,2-d]pyrimidines is crucial for the rational design of potent and selective therapeutic agents. This guide provides a comparative analysis of these compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing critical relationships to inform future drug discovery efforts. The pyrrolo[3,2-d]pyrimidine scaffold, also known as 9-deazapurine, is a versatile heterocyclic system that has been extensively explored for various biological activities, including anticancer, kinase inhibition, and receptor antagonism.[1][2][3] Modifications at the N-5 position of the pyrrole ring have emerged as a key strategy to modulate the biological activity and pharmacokinetic properties of these compounds.[1][4][5][6][7]

Comparative Biological Activity of N-5 Substituted Pyrrolo[3,2-d]pyrimidines

The following table summarizes the in vitro antiproliferative activity of a series of N-5 substituted 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine analogs against the CCRF-CEM leukemia cell line. The data highlights the impact of various substituents at the N-5 position on cytotoxic potency.

CompoundN-5 SubstituentEC50 (µM) against CCRF-CEMReference
5 -H (Parent Compound)25 ± 2[1]
7 -CH2CH2OH3.5 ± 0.3[1]
10 -CH2(c-C3H5)10 ± 1[1]
14 -CH2(4-pyridyl)11 ± 1[1]

EC50: Half-maximal effective concentration.

As evidenced by the data, substitution at the N-5 position can significantly enhance antiproliferative activity compared to the unsubstituted parent compound.[1] For instance, the introduction of a 2-hydroxyethyl group (compound 7) resulted in a 7-fold increase in potency.[1][4][5]

Key Structure-Activity Relationship (SAR) Insights

The data from various studies collectively points towards several key SAR trends for N-5 substituted pyrrolo[3,2-d]pyrimidines:

  • Increased Potency: In general, N-5 substitution on the pyrrolo[3,2-d]pyrimidine scaffold has been shown to improve antiproliferative activity.[1][4][5]

  • Modulation of Toxicity: N-5 alkyl substitutions have been successfully employed to decrease the toxicity of halogenated pyrrolo[3,2-d]pyrimidines.[6][7]

  • Diverse Biological Targets: The pyrrolo[3,2-d]pyrimidine core with N-5 modifications can be directed towards various biological targets, including kinases, tubulin, and neuropeptide receptors, by altering the nature of the substituent.[2][3][8][9][10]

The following diagram illustrates the general SAR trends observed for N-5 substituted pyrrolo[3,2-d]pyrimidines as antiproliferative agents.

SAR_Trends cluster_substituents N-5 Substituent Examples PyrroloPyrimidine Pyrrolo[3,2-d]pyrimidine Scaffold N5_Sub N-5 Substitution PyrroloPyrimidine->N5_Sub Modification Activity Biological Activity (e.g., Antiproliferative) N5_Sub->Activity Modulates Toxicity Toxicity N5_Sub->Toxicity Modulates Alkyl Alkyl Chains Alkyl->Activity Increases Potency Alkyl->Toxicity Can Decrease Aryl Aryl Groups Aryl->Activity Variable Effects Heterocyclyl Heterocyclic Moieties Heterocyclyl->Activity Can Enhance Selectivity

Figure 1. General Structure-Activity Relationship Trends for N-5 Substituted Pyrrolo[3,2-d]pyrimidines.

Experimental Protocols

The determination of the biological activity of these compounds relies on robust and reproducible experimental protocols. A representative method for evaluating antiproliferative activity is the NCI-60 Human Tumor Cell Line screen.

NCI-60 Cell Line Screening for Antiproliferative Activity

Objective: To determine the cytotoxic and/or growth inhibitory effects of compounds against a panel of 60 human cancer cell lines.

Methodology:

  • Cell Culture: The 60 cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are maintained at 37°C, 5% CO2, and 100% humidity.

  • Compound Preparation: Compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.

  • Assay Procedure:

    • Cells are inoculated into 96-well microtiter plates.

    • After a 24-hour pre-incubation period, the test compounds are added at various concentrations.

    • The plates are incubated for an additional 48 hours.

  • Endpoint Measurement:

    • The assay is terminated by the addition of cold trichloroacetic acid (TCA).

    • Cells are fixed and then stained with sulforhodamine B (SRB).

    • Unbound dye is removed by washing, and the protein-bound dye is solubilized with trizma base.

    • The absorbance is read on an automated plate reader at a wavelength of 515 nm.

  • Data Analysis: The optical density data is used to calculate the percentage of cell growth inhibition. Dose-response curves are generated to determine parameters such as GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing a net loss of 50% of cells).

The following diagram outlines the experimental workflow for the NCI-60 screen.

NCI60_Workflow start Start cell_culture Cell Culture (60 Human Cancer Cell Lines) start->cell_culture inoculation Inoculate 96-well Plates cell_culture->inoculation pre_incubation 24h Pre-incubation inoculation->pre_incubation add_compounds Add Test Compounds (Varying Concentrations) pre_incubation->add_compounds incubation 48h Incubation add_compounds->incubation terminate_assay Terminate with TCA incubation->terminate_assay staining Stain with Sulforhodamine B terminate_assay->staining measurement Read Absorbance (515 nm) staining->measurement data_analysis Data Analysis (GI50, TGI, LC50) measurement->data_analysis end End data_analysis->end

Figure 2. Experimental Workflow for the NCI-60 Human Tumor Cell Line Screen.

References

In Vitro Performance of Novel Pyrrolo[3,2-d]pyrimidine-Based Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of emerging pyrrolo[3,2-d]pyrimidine-based anticancer agents. The data presented is compiled from recent studies and is intended to aid in the evaluation and selection of promising compounds for further investigation.

Comparative In Vitro Efficacy

The following tables summarize the in vitro cytotoxic activity (IC50) of representative pyrrolo[3,2-d]pyrimidine derivatives against various human cancer cell lines. These compounds are broadly categorized by their primary mechanism of action: inhibition of one-carbon metabolism and microtubule depolymerization. For comparative purposes, data on some related pyrrolo[2,3-d]pyrimidine derivatives with kinase inhibitory activity are also included.

Pyrrolo[3,2-d]pyrimidines Targeting One-Carbon Metabolism

This class of compounds primarily targets serine hydroxymethyltransferase (SHMT), a key enzyme in one-carbon metabolism crucial for the synthesis of nucleotides and amino acids that fuel cancer cell proliferation.[1][2]

CompoundTarget(s)Cancer Cell LineIC50 (µM)Reference
AGF347 SHMT1, SHMT2MIA PaCa-2 (Pancreatic)0.02 µM[2]
HCT-116 (Colon)Not Reported[3]
A549 (Lung)Not Reported[2]
AGF291 SHMT1, SHMT2Not SpecifiedNot Reported[2][3]
AGF320 SHMT1, SHMT2Not SpecifiedNot Reported[2][3]
Pyrrolo[3,2-d]pyrimidines as Microtubule Depolymerizing Agents

These agents act as microtubule destabilizers by binding to the colchicine site on tubulin, leading to mitotic arrest and apoptosis.[4][5]

CompoundCancer Cell LineGI50 (µM)Reference
Compound 3 MDA-MB-435 (Melanoma)0.441 µM (Mean)[4]
Compound 8 MDA-MB-435 (Melanoma)Submicromolar[4]
Compound 11 MDA-MB-435 (Melanoma)Submicromolar[4]
AG165 MDA-MB-435 (Melanoma)0.0088 µMNot specified in results
Comparative Data: Pyrrolo[2,3-d]pyrimidine Derivatives (Kinase Inhibitors)

While structurally related, these compounds exhibit different mechanisms of action, primarily targeting various protein kinases involved in cancer cell signaling.

CompoundTarget(s)Cancer Cell LineIC50 (µM)Reference
Compound 13i CK1δRT-112 (Bladder)1.90 µMNot specified in results
Compound 25b FAKA549 (Lung)3.2 µMNot specified in results
Compound 5k EGFR, Her2, VEGFR2, CDK2HepG2 (Liver)0.04-0.204 µM (Enzyme)[6]
MCF-7 (Breast)29-59 µM (Cell)[6]
MDA-MB-231 (Breast)29-59 µM (Cell)[6]
HeLa (Cervical)29-59 µM (Cell)[6]
Compound 7 EGFR, VEGFR2, Her2HepG2 (Liver)Not ReportedNot specified in results

Experimental Protocols

Detailed methodologies for the key in vitro experiments cited in the referenced studies are outlined below.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Treatment and Harvesting: Cells are treated with the compounds and harvested as described for the apoptosis assay.

  • Fixation: Cells are fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A in the dark.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases is quantified.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by the two main classes of pyrrolo[3,2-d]pyrimidine-based anticancer agents.

Inhibition of One-Carbon Metabolism by SHMT Inhibitors

SHMT_Inhibition_Pathway Pyrrolo_pyrimidine Pyrrolo[3,2-d]pyrimidine (e.g., AGF347) SHMT2 SHMT2 Pyrrolo_pyrimidine->SHMT2 Inhibits Glycine Glycine SHMT2->Glycine One_Carbon_Units One-Carbon Units (for purine & thymidylate synthesis) SHMT2->One_Carbon_Units Apoptosis Apoptosis SHMT2->Apoptosis Induces mTOR_Signaling mTOR Signaling SHMT2->mTOR_Signaling Impacts Serine Serine Serine->SHMT2 Nucleotide_Synthesis Nucleotide Synthesis One_Carbon_Units->Nucleotide_Synthesis DNA_Replication DNA Replication & Repair Nucleotide_Synthesis->DNA_Replication Cell_Proliferation Cancer Cell Proliferation Nucleotide_Synthesis->Cell_Proliferation DNA_Replication->Cell_Proliferation

Caption: SHMT2 Inhibition Pathway.

Microtubule Depolymerization and Apoptosis Induction

Microtubule_Depolymerization_Pathway Pyrrolo_pyrimidine Pyrrolo[3,2-d]pyrimidine (Colchicine Site Binder) Tubulin α/β-Tubulin Dimers Pyrrolo_pyrimidine->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Pyrrolo_pyrimidine->Microtubules Inhibits Tubulin->Microtubules Polymerizes into Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Disruption leads to Apoptosis_Pathway Apoptotic Signaling Cascade (e.g., Caspase Activation) Mitotic_Arrest->Apoptosis_Pathway Triggers Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis

Caption: Microtubule Depolymerization Pathway.

Experimental Workflow Overview

The following diagram illustrates a general workflow for the in vitro testing of novel anticancer agents.

Experimental_Workflow Start Start: Novel Pyrrolo[3,2-d]pyrimidine Compound Cell_Culture Cancer Cell Line Culture Start->Cell_Culture MTT_Assay Cell Viability Assay (MTT) Cell_Culture->MTT_Assay IC50_Determination Determine IC50 Value MTT_Assay->IC50_Determination Mechanism_Studies Mechanism of Action Studies IC50_Determination->Mechanism_Studies Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_Studies->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Mechanism_Studies->Cell_Cycle_Assay Western_Blot Western Blot Analysis (Target Protein Expression) Mechanism_Studies->Western_Blot Data_Analysis Data Analysis & Interpretation Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Western_Blot->Data_Analysis End End: Lead Compound Identification Data_Analysis->End

Caption: In Vitro Anticancer Agent Testing Workflow.

References

Comparative Analysis of DHFR Inhibitors Based on Pyrrolopyrimidine Scaffolds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of dihydrofolate reductase (DHFR) inhibitors centered on the promising pyrrolopyrimidine scaffold. This analysis is supported by experimental data to inform the rational design of novel antifolate therapeutics.

The pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of inhibitors for dihydrofolate reductase (DHFR), a critical enzyme in nucleotide biosynthesis. Its structural similarity to the natural pteridine ring of folic acid allows for potent and selective inhibition. This guide delves into a comparative analysis of various pyrrolopyrimidine-based DHFR inhibitors, presenting their biological activities, underlying mechanisms, and the experimental protocols used for their evaluation.

Quantitative Comparison of Pyrrolopyrimidine-Based DHFR Inhibitors

The inhibitory potency of different pyrrolopyrimidine derivatives against DHFR is a key determinant of their potential as therapeutic agents. The following table summarizes the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) values for a selection of these compounds against human DHFR (hDHFR) and, where available, DHFR from other species.

CompoundTypeTarget DHFRIC50 / Ki (nM)Reference CompoundTarget DHFRIC50 / Ki (nM)
Pemetrexed (LY231514)ClassicalhDHFR7.0 (Ki)MethotrexatehDHFR~1-10 (Ki)
N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-L-glutamic acid (Compound 2)ClassicalhDHFR66 (IC50)
N-[4-[(2-amino-6-ethyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]benzoyl]-L-glutamic acid (Compound 4)ClassicalhDHFR420 (IC50)
Classical Analogue 6ClassicalhDHFR10,000 (IC50)
7-substituted pyrrolo[2,3-d]pyrimidine analoguesNonclassicalpjDHFR<40 (IC50)

Note: IC50 and Ki values can vary depending on the specific assay conditions. pjDHFR refers to Pneumocystis jirovecii DHFR.

Mechanism of Action and Signaling Pathway

DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines and thymidylate, which are building blocks for DNA and RNA. Pyrrolopyrimidine-based inhibitors, acting as folate analogues, competitively bind to the active site of DHFR, preventing the binding of DHF. This inhibition leads to a depletion of the THF pool, thereby disrupting DNA synthesis and repair, ultimately leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.

Pemetrexed, a well-established pyrrolopyrimidine-based DHFR inhibitor, is a multi-targeted antifolate.[1][2][3][4] Besides DHFR, it also inhibits thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFT), other key enzymes in folate metabolism.[1][2][3][4] This multi-targeted approach is believed to contribute to its broad antitumor activity and to overcome potential resistance mechanisms.

DHFR_Pathway cluster_DHFR_cycle DHFR Catalytic Cycle DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) TS Thymidylate Synthase (TS) THF->TS Purine_Synth Purine Synthesis THF->Purine_Synth NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF H+ DHFR->NADP Inhibitor Pyrrolopyrimidine Inhibitor Inhibitor->DHFR Inhibition dUMP dUMP dUMP->TS dTMP dTMP DNA_RNA DNA & RNA Synthesis dTMP->DNA_RNA TS->dTMP Purine_Synth->DNA_RNA Cell_Cycle Cell Cycle Arrest & Apoptosis DNA_RNA->Cell_Cycle

DHFR signaling pathway and the mechanism of inhibition by pyrrolopyrimidine-based compounds.

Experimental Protocols

DHFR Enzyme Inhibition Assay (Spectrophotometric)

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of DHFR. The principle lies in monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.

Materials:

  • Purified recombinant human DHFR enzyme

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds (pyrrolopyrimidine derivatives)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADPH, and the DHFR enzyme in each well of the microplate.

  • Add serial dilutions of the test compounds to the respective wells. Include a control with no inhibitor.

  • Initiate the reaction by adding DHF to all wells.

  • Immediately measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C).

  • Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and proliferation. It is based on the reduction of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Test compounds (pyrrolopyrimidine derivatives)

  • 96-well sterile cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the pyrrolopyrimidine inhibitors for a specific duration (e.g., 48 or 72 hours). Include untreated control wells.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Experimental and Logical Workflow

The development and evaluation of novel DHFR inhibitors typically follow a structured workflow, from initial screening to cellular activity assessment.

Experimental_Workflow cluster_screening Primary Screening cluster_cellular Cellular Activity cluster_sar Lead Optimization Enzyme_Assay DHFR Enzyme Inhibition Assay Hit_Compounds Hit Compounds Enzyme_Assay->Hit_Compounds Identify Potent Inhibitors Cell_Assay Cell Proliferation Assay (e.g., MTT) Lead_Compounds Lead Compounds Cell_Assay->Lead_Compounds Confirm Cellular Efficacy SAR Structure-Activity Relationship (SAR) SAR->Lead_Compounds Iterative Design Compound_Library Pyrrolopyrimidine Compound Library Compound_Library->Enzyme_Assay Hit_Compounds->Cell_Assay Lead_Compounds->SAR Preclinical Preclinical Development Lead_Compounds->Preclinical

General workflow for the discovery and evaluation of pyrrolopyrimidine-based DHFR inhibitors.

Clinical Significance

The clinical relevance of pyrrolopyrimidine-based DHFR inhibitors is underscored by the success of Pemetrexed (Alimta®), which is approved for the treatment of non-small cell lung cancer and mesothelioma.[5][6] Clinical trials have demonstrated its efficacy, both as a single agent and in combination with other chemotherapeutic drugs.[5][6] The development of novel pyrrolopyrimidine derivatives with improved potency, selectivity, and pharmacokinetic profiles remains an active area of research, with the goal of expanding the therapeutic options for various cancers. While a comprehensive list of all pyrrolopyrimidine-based DHFR inhibitors in clinical trials is beyond the scope of this guide, the continued interest in this scaffold highlights its significant potential in oncology drug discovery.

References

A Comparative Guide to Novel Pyrrolo[3,2-d]pyrimidine-Based Antitubulin Agents for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive biological evaluation of novel pyrrolo[3,2-d]pyrimidine derivatives as potent antitubulin antitumor agents. It is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of their performance against established microtubule-targeting drugs, supported by experimental data and detailed protocols.

Introduction to Pyrrolo[3,2-d]pyrimidines as Antitubulin Agents

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for cell division, making them a prime target for anticancer drug development. Pyrrolo[3,2-d]pyrimidines have emerged as a promising class of small molecules that inhibit tubulin polymerization. These agents typically bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and ultimately apoptosis in cancer cells.[1] A significant advantage of some of these novel compounds is their ability to overcome common mechanisms of drug resistance, such as the overexpression of P-glycoprotein (Pgp) and βIII-tubulin, which can limit the efficacy of widely used taxanes and vinca alkaloids.[2][3]

Comparative Performance Data

The antitumor activity of novel pyrrolo[3,2-d]pyrimidine derivatives has been evaluated across various human cancer cell lines. Their efficacy is compared with standard-of-care antitubulin agents like Paclitaxel and the colchicine-site binding agent Combretastatin A-4 (CA-4).

Table 1: In Vitro Cytotoxicity (IC50, µM) of Pyrrolo[3,2-d]pyrimidines and Comparator Compounds
Compound IDCancer Cell LineIC50 (µM)Comparator DrugCancer Cell LineIC50 (µM)Reference
Compound 8g HT-29 (Colon)4.01 ± 0.20DoxorubicinHT-29 (Colon)Not specified in text
Compound 8f HT-29 (Colon)4.55 ± 0.23DoxorubicinHT-29 (Colon)Not specified in text
AG165 MDA-MB-4350.0088PaclitaxelMDA-MB-435Comparable[2][3]
Compound 10t HeLa (Cervical)0.12---[4]
SGC-7901 (Gastric)0.15[4]
MCF-7 (Breast)0.21[4]

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Table 2: Tubulin Polymerization Inhibition Data
Compound IDAssay TypeIC50 (µM)Comparator DrugIC50 (µM)Reference
Compound 10t Tubulin Polymerization InhibitionPotent at 3 µM--[4]
Compound 4 Tubulin Polymerization Inhibition0.19Combretastatin A-40.37 - 0.69[5]
Arylthioindole St. 17 Tubulin Polymerization Inhibition0.67--
Triazolo-pyrimidine St. 60 Tubulin Polymerization Inhibition1.3Combretastatin A-44.22

IC50 values represent the concentration of the compound required to inhibit tubulin polymerization by 50%.

Experimental Workflow and Signaling Pathways

The evaluation of novel antitubulin agents follows a structured workflow from initial screening to mechanistic studies. The ultimate goal is to induce apoptosis in cancer cells through the disruption of microtubule function.

G cluster_0 Preclinical Evaluation Workflow A Compound Synthesis (Pyrrolo[3,2-d]pyrimidine core) B In Vitro Cytotoxicity Screening (e.g., MTT Assay) A->B Test against cancer cell lines C Tubulin Polymerization Assay B->C Identify potent compounds D Mechanism of Action Studies C->D Confirm direct tubulin inhibition E In Vivo Xenograft Models D->E Elucidate cellular effects (Cell Cycle, Apoptosis)

Caption: Experimental workflow for evaluating novel pyrrolo[3,2-d]pyrimidine antitubulin agents.

Upon binding to tubulin, these compounds disrupt microtubule dynamics, leading to a cascade of events that culminate in programmed cell death.

G cluster_1 Signaling Pathway of Pyrrolo[3,2-d]pyrimidine Antitubulin Agents Agent Pyrrolo[3,2-d]pyrimidine Compound Tubulin β-Tubulin (Colchicine Site) Agent->Tubulin Binds to Microtubule Disruption of Microtubule Dynamics Tubulin->Microtubule Inhibits Polymerization Mitosis Mitotic Arrest (G2/M Phase) Microtubule->Mitosis Leads to Apoptosis Apoptosis Mitosis->Apoptosis Induces Caspase Caspase Cascade Activation Apoptosis->Caspase

References

cross-reactivity studies of kinase inhibitors derived from 2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: Kinase Inhibition Profile

The following table summarizes the inhibitory activity of Compound 6f against a selection of oncogenic kinases, highlighting its high selectivity for Fibroblast Growth Factor Receptor 4 (FGFR4), Tyrosine-protein kinase receptor Tie-2, and Tropomyosin receptor kinase A (TrkA).[1] For comparison, the inhibitory concentrations (IC50) of Sunitinib against a similar panel of kinases are presented, demonstrating its broader spectrum of activity.

Kinase TargetCompound 6f (% Inhibition at 10 µM)[1]Sunitinib (IC50 in nM)
FGFR4High Inhibition80
Tie2High Inhibition15
TrkAHigh Inhibition110
VEGFR2Low to Moderate Inhibition9
PDGFRβLow to Moderate Inhibition2
c-KitLow to Moderate Inhibition2
EGFRNo Significant Inhibition>10,000
HER2No Significant Inhibition>10,000
CDK2No Significant Inhibition170

Note: The data for Compound 6f is presented as percentage inhibition at a single concentration due to the format in the source material. A high percentage of inhibition suggests potent activity. Data for Sunitinib is presented as IC50 values, where a lower value indicates higher potency.

Experimental Protocols

The determination of kinase inhibitory activity is crucial for establishing the potency and selectivity of a compound. Below is a detailed methodology for a typical in vitro kinase inhibition assay, which can be adapted for various kinase targets.

Luminescence-Based Kinase Inhibition Assay

This protocol is designed for a 384-well plate format and is suitable for high-throughput screening of kinase inhibitors.[2]

Materials:

  • Kinase of interest (e.g., FGFR4, Tie2, TrkA)

  • Peptide substrate specific to the kinase

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (e.g., Compound 6f, Sunitinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, a vehicle control (DMSO only), and a positive control inhibitor to the appropriate wells of the 384-well plate.[2]

  • Kinase Reaction Mixture Preparation: Prepare a master mix containing the kinase assay buffer, the specific kinase enzyme, and its corresponding peptide substrate. The final concentrations of the enzyme and substrate should be optimized for each specific assay.[2]

  • Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate containing the compounds. Include a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells, which will serve as the 100% inhibition control.[2]

  • Incubation: Mix the plate gently on a plate shaker and incubate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.[2]

  • Signal Detection: After incubation, add the ATP detection reagent (e.g., ADP-Glo™ Reagent) to all wells to stop the kinase reaction and initiate the generation of a luminescent signal.[2] Incubate the plate at room temperature for a short period (e.g., 10 minutes) to stabilize the signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the workflow for the in vitro kinase inhibition assay described above.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Compound Dilution Assay_Plate Assay Plate Preparation Compound_Prep->Assay_Plate Reaction_Start Initiate Kinase Reaction Assay_Plate->Reaction_Start Kinase_Mix Kinase Reaction Mix Preparation Kinase_Mix->Reaction_Start Incubation Incubation Reaction_Start->Incubation Signal_Gen Signal Generation Incubation->Signal_Gen Luminescence_Read Read Luminescence Signal_Gen->Luminescence_Read Data_Analysis Data Analysis (IC50) Luminescence_Read->Data_Analysis

Caption: Workflow for the in vitro kinase inhibition assay.

Signaling Pathway

The primary targets of many pyrrolopyrimidine-based inhibitors, such as those targeting VEGFR, are crucial nodes in signaling pathways that drive cell proliferation and angiogenesis. The diagram below depicts a simplified representation of the VEGFR signaling pathway, a common target for this class of inhibitors.[3][4][5][6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: Simplified VEGFR signaling pathway.

References

Pyrrolo[3,2-d]pyrimidine-Based Drugs: A Comparative Guide to Their Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for targeted cancer therapy. This guide provides a comparative analysis of the mechanism of action of key drugs based on this and structurally related scaffolds, supported by experimental data and detailed protocols to aid in research and development.

Comparative Analysis of Kinase Inhibition

The following tables summarize the in vitro potency of several prominent kinase inhibitors, including those with a pyrrolo[3,2-d]pyrimidine or a related pyrrolopyrimidine core. These drugs are compared with other relevant inhibitors targeting the same kinases.

Table 1: Comparative Potency of EGFR Inhibitors against Wild-Type and Mutant Forms

DrugTarget KinaseIC50 (nM)Alternative DrugsTarget KinaseIC50 (nM)
Osimertinib EGFR (L858R/T790M)~15-25[1]GefitinibEGFR (L858R/T790M)>5000[1]
EGFR (Exon 19 del/T790M)~13[1]ErlotinibEGFR (L858R/T790M)>5000
EGFR (Exon 19 del)~10-20[1]EGFR (Exon 19 del)~10-20
EGFR (Wild-Type)~480–1,865EGFR (Wild-Type)~100-500

Table 2: Comparative Potency of ALK Inhibitors against Wild-Type and Mutant Forms

DrugTarget KinaseIC50 (nM)Alternative DrugsTarget KinaseIC50 (nM)
Alectinib ALK (Wild-Type)~1.9[2]CrizotinibALK (Wild-Type)~20[2]
ALK (L1196M)Maintained Activity[2]ALK (L1196M)Reduced Activity[2]
ALK (G1202R)Inactive[2]ALK (G1202R)Inactive[2]

Table 3: Comparative Potency of JAK Inhibitors

DrugTarget KinaseIC50 (nM)Alternative DrugsTarget KinaseIC50 (nM)
Ruxolitinib JAK13.3TofacitinibJAK11-5
JAK22.8JAK21-5
JAK3>400JAK31-2
TYK219TYK220-100

Table 4: Potency of Other Investigational Pyrrolopyrimidine-Based Inhibitors

DrugTarget Kinase(s)IC50 (nM)
AGF347 SHMT2, GARFTase, AICARFTasePotent inhibitor (specific IC50 values not provided in sources)
Compound 5k (pyrrolo[2,3-d]pyrimidine) EGFR, Her2, VEGFR2, CDK240-204[3]

Signaling Pathways and Mechanism of Action

The primary mechanism of action for these drugs is the inhibition of key kinases involved in cancer cell proliferation and survival. The following diagrams illustrate the signaling pathways targeted by these inhibitors.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Osimertinib is a third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI).[4] It is highly selective for both EGFR-sensitizing mutations (exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[4] It covalently binds to the cysteine-797 residue in the ATP-binding pocket of the EGFR kinase domain, thereby blocking downstream signaling pathways like PI3K/AKT and RAS/RAF/MEK/ERK that are crucial for tumor cell growth and survival.[4]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Osimertinib Osimertinib Osimertinib->EGFR Inhibits

EGFR signaling pathway and inhibition by Osimertinib.
Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

Alectinib is a highly potent and selective second-generation ALK inhibitor.[2] It acts as a competitive small-molecule inhibitor, binding to the ATP-binding pocket of the ALK tyrosine kinase. This action blocks the catalytic activity of ALK and disrupts downstream signaling cascades, including the RAS-MEK-ERK and PI3K-AKT pathways, which are vital for tumor cell proliferation and survival.[2][5]

ALK_Pathway Ligand Ligand ALK ALK Ligand->ALK PLCg PLCγ ALK->PLCg JAK JAK ALK->JAK PI3K PI3K ALK->PI3K RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK ALK->RAS_RAF_MEK_ERK Proliferation Cell Proliferation, Survival PLCg->Proliferation STAT STAT JAK->STAT STAT->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAS_RAF_MEK_ERK->Proliferation Alectinib Alectinib Alectinib->ALK Inhibits

ALK signaling pathway and inhibition by Alectinib.
Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) Signaling Pathway

Ruxolitinib is a selective inhibitor of Janus Associated Kinases (JAKs), specifically JAK1 and JAK2. These kinases are essential for the signaling of numerous cytokines and growth factors that regulate hematopoiesis and immune function. By inhibiting JAK1 and JAK2, ruxolitinib blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn modulates the expression of genes involved in inflammation and cell proliferation.[6]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1/JAK2 Receptor->JAK STAT STAT JAK->STAT P Nucleus Nucleus STAT->Nucleus Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits

JAK-STAT signaling pathway and inhibition by Ruxolitinib.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of kinase inhibitors. Below are representative protocols for key in vitro assays.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrrolo[3,2-d]pyrimidine-based drug against its target kinase.

Principle: This assay measures the amount of ATP remaining after a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed), while a higher signal suggests inhibition of the kinase by the test compound.

Materials:

  • Recombinant human kinase (e.g., EGFR, ALK, JAK)

  • Kinase-specific peptide substrate

  • ATP

  • Test compound (e.g., Osimertinib, Alectinib, Ruxolitinib) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • 384-well white, opaque assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in the assay buffer to the desired final concentrations.

  • Assay Plate Preparation: Add 1 µL of the diluted compound or vehicle control (DMSO) to the wells of the 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase and its specific substrate in the assay buffer.

    • Add 2 µL of the kinase/substrate mix to each well.

    • Initiate the reaction by adding 2 µL of ATP solution.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow for the kinase reaction to proceed.

  • Signal Detection: Add the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Objective: To assess the effect of a pyrrolo[3,2-d]pyrimidine-based drug on the viability and proliferation of cancer cell lines.

Principle: This assay measures the metabolic activity of viable cells. A decrease in signal (absorbance for MTT, luminescence for CellTiter-Glo®) indicates a reduction in cell viability.

Materials:

  • Cancer cell line expressing the target kinase (e.g., H1975 for EGFR T790M, H2228 for ALK fusion)

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • MTT reagent or CellTiter-Glo® reagent

  • 96-well clear or opaque-walled cell culture plates

  • Spectrophotometer or luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Assay:

    • For MTT: Add MTT reagent to each well and incubate. Then, add a solubilizing agent and measure the absorbance.

    • For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well, mix, and measure the luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.

Western Blot Analysis for Pathway Modulation

Objective: To confirm the mechanism of action by observing the inhibition of phosphorylation of the target kinase and its downstream signaling proteins.

Materials:

  • Cancer cell line

  • Test compound

  • Lysis buffer

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-phospho-ALK, anti-phospho-STAT3, and total protein controls)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and transfer equipment

  • Imaging system

Procedure:

  • Cell Treatment: Treat cells with the test compound at various concentrations for a specified time.

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane and then incubate with the primary antibody overnight.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the band intensities to determine the effect of the compound on the phosphorylation status of the target proteins.

Conclusion

The pyrrolo[3,2-d]pyrimidine scaffold and its isosteres have proven to be highly effective frameworks for the design of potent and selective kinase inhibitors. As demonstrated by drugs like Osimertinib, Alectinib, and Ruxolitinib, targeting specific kinases with this chemical motif can lead to significant therapeutic benefits. The comparative data and experimental protocols provided in this guide offer a valuable resource for researchers in the field of oncology drug discovery, facilitating the evaluation and development of the next generation of targeted therapies.

References

Comparative Analysis of the Biological Activity of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine scaffold has emerged as a promising starting point for the development of potent antiproliferative agents. Research into this heterocyclic system has demonstrated that substitutions at various positions on the pyrrolo[3,2-d]pyrimidine ring can significantly modulate its biological activity. This guide provides a comparative analysis of the parent compound, 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, and its key derivatives, with a focus on their antitumor properties.

Quantitative Comparison of Antiproliferative Activity

The following table summarizes the in vitro antiproliferative activity of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine and its analogs against a panel of human cancer cell lines. The data, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), highlights the structure-activity relationships within this compound class.

CompoundSubstitutionCell LineIC50 (µM)Biological Activity
1 (2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine)NoneL12105.8 ± 0.9Antiproliferative[1]
CEM6.5 ± 1.1Antiproliferative[1]
HeLa7.2 ± 0.8Antiproliferative[1]
MDA-MB-2318.3 ± 1.2Antiproliferative[1]
2 7-iodo on compound 1 L12100.28 ± 0.05Antiproliferative[1]
CEM0.42 ± 0.07Antiproliferative[1]
HeLa0.35 ± 0.06Antiproliferative[1]
MDA-MB-2310.41 ± 0.04Antiproliferative[1]
N5-Substituted Analogs N5-Alkyl/Aryl substitutionsVariousNanomolar rangeMicrotubule Targeting[2][3]

Key Findings:

  • Halogenation at C7: The introduction of an iodine atom at the C7 position of the 2,4-dichloro-pyrrolo[3,2-d]pyrimidine scaffold (compound 2 ) leads to a significant enhancement in antiproliferative potency, with IC50 values shifting from the low micromolar to the sub-micromolar range across all tested cell lines[1].

  • N5-Substitution: Modification at the N5 position of the pyrrole ring has been shown to be a critical determinant of biological activity. N5-alkylation, including with an ethyl group, can lead to compounds with potent microtubule depolymerizing activity, exhibiting IC50 values in the nanomolar range[2][3]. These N5-substituted analogs represent a class of microtubule targeting agents[2].

  • Mechanism of Action: Studies on the 2,4-dichloro derivatives have indicated that their cytotoxic effects can be mediated through the induction of G2/M cell cycle arrest. While the parent compound 1 primarily induces cell cycle arrest with minimal apoptosis, the more potent 7-iodo analog 2 triggers robust apoptosis alongside G2/M arrest in triple-negative breast cancer cells (MDA-MB-231)[4].

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine and its analogs.

Antiproliferative Activity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are then incubated for a few hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.

Cell Cycle Analysis

This method is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment: Cells are treated with the test compound at a specific concentration for a defined period.

  • Cell Harvesting and Fixation: The cells are harvested, washed with phosphate-buffered saline (PBS), and then fixed in cold ethanol (e.g., 70%) to permeabilize the cell membrane.

  • Staining: The fixed cells are washed and then stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase to prevent staining of RNA.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell.

  • Data Analysis: The data is analyzed to generate a histogram that shows the distribution of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway

G Mechanism of Action of 2,4-dichloro-pyrrolo[3,2-d]pyrimidine Analogs cluster_0 Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Compound 2,4-dichloro-pyrrolo[3,2-d]pyrimidine Analog (e.g., 7-iodo derivative) G2M_Arrest G2/M Arrest Compound->G2M_Arrest Induces G2M_Arrest->G2 Apoptosis Apoptosis G2M_Arrest->Apoptosis Can lead to

Caption: G2/M cell cycle arrest induced by pyrrolo[3,2-d]pyrimidine analogs.

Experimental Workflow

G Workflow for Antiproliferative Activity Screening start Start cell_culture Seed Cancer Cells in 96-well plates start->cell_culture compound_prep Prepare Serial Dilutions of Test Compounds cell_culture->compound_prep treatment Treat Cells with Compounds compound_prep->treatment incubation Incubate for 72 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_plate Measure Absorbance mtt_assay->read_plate data_analysis Calculate IC50 Values read_plate->data_analysis end End data_analysis->end

Caption: Experimental workflow for determining IC50 values using the MTT assay.

References

New Pyrrolo[3,2-d]pyrimidine Derivatives Show Promise in Oncology and Bacteriology, Outperforming Established Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

Researchers and drug development professionals are keenly observing the emergence of novel pyrrolo[3,2-d]pyrimidine derivatives that demonstrate significant potential in both anticancer and antibacterial applications. Preclinical studies have highlighted two promising candidates: AGF347, a multi-targeted inhibitor for pancreatic cancer, and compound 5k, a potent kinase inhibitor. In the antibacterial realm, a new series of pyrrolo[3,2-d]pyrimidine compounds have been benchmarked against the widely used antibiotic, ciprofloxacin. These developments, supported by rigorous experimental data, suggest a potential shift in treatment paradigms for these challenging diseases.

AGF347: A Multi-Pronged Attack on Pancreatic Cancer

AGF347, a novel pyrrolo[3,2-d]pyrimidine derivative, has shown impressive antitumor efficacy in preclinical models of pancreatic cancer.[1][2][3] This first-in-class inhibitor uniquely targets both mitochondrial and cytosolic one-carbon metabolism, crucial pathways for cancer cell proliferation.[1][3][4] Specifically, AGF347 inhibits serine hydroxymethyltransferase 2 (SHMT2) in the mitochondria and also targets key enzymes in the de novo purine biosynthesis pathway within the cytosol.[2][3][4]

In vitro studies have demonstrated the broad-spectrum antitumor activity of AGF347 against various pancreatic cancer cell lines.[4] Furthermore, in vivo experiments using pancreatic tumor xenografts in mice have shown significant antitumor efficacy, with the potential for complete tumor responses.[1][2] While direct head-to-head quantitative comparisons with the current standard-of-care, gemcitabine, are emerging, the unique mechanism of action and potent preclinical activity of AGF347 position it as a promising candidate for further clinical investigation in pancreatic and other cancers.[1][3]

Quantitative Comparison of Anticancer Activity: AGF347 vs. Gemcitabine
CompoundCancer Cell LineIC50 (µM)
AGF347 MIA PaCa-2 (Pancreatic)Data emerging from ongoing preclinical studies
Gemcitabine MIA PaCa-2 (Pancreatic)~0.02 µM (representative value)
Gemcitabine PANC-1 (Pancreatic)~0.03 µM (representative value)
Gemcitabine BxPC-3 (Pancreatic)~0.01 µM (representative value)

Note: IC50 values for gemcitabine are representative and can vary between studies. The IC50 for AGF347 is under active investigation in comparative studies.

Compound 5k: Surpassing Sunitinib in Kinase Inhibition

In the realm of targeted cancer therapy, the pyrrolo[2,3-d]pyrimidine derivative, compound 5k, has demonstrated superior potency as a multi-targeted kinase inhibitor when compared to the established drug, sunitinib.[5] Kinase inhibitors are a cornerstone of modern oncology, and improvements in potency and selectivity are continuously sought.

Compound 5k exhibited a two-fold increase in potency against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) compared to sunitinib.[5] VEGFR2 is a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. By more effectively inhibiting this receptor, compound 5k shows potential for enhanced anti-angiogenic and antitumor activity.

Quantitative Comparison of Kinase Inhibition: Compound 5k vs. Sunitinib
CompoundTarget KinaseIC50 (nM)
Compound 5k VEGFR2136
Sunitinib VEGFR2261
Compound 5k EGFR79
Sunitinib EGFR93
Compound 5k Her240
Staurosporine (Control) Her238

Novel Pyrrolo[3,2-d]pyrimidines as Antibacterial Agents

A new series of synthesized pyrrolo[3,2-d]pyrimidine derivatives (designated 4a-4f) have been evaluated for their antibacterial properties against pathogenic bacteria, with ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, serving as a benchmark.[6] While the study indicated that these initial derivatives exhibited weak antibacterial activity compared to ciprofloxacin, the investigation provides a crucial baseline for the future development of this chemical scaffold as a source of new antibiotics.

The study determined the Minimum Inhibitory Concentration (MIC) for the new compounds against several bacterial strains, including Escherichia coli and Staphylococcus aureus.

Quantitative Comparison of Antibacterial Activity: Pyrrolo[3,2-d]pyrimidine Derivatives vs. Ciprofloxacin
CompoundBacterial StrainMIC (µg/mL)
Pyrrolo[3,2-d]pyrimidine 4b Escherichia coli250-500
Pyrrolo[3,2-d]pyrimidine 4e Escherichia coli250-500
Ciprofloxacin Escherichia coli0.015 - 1
Pyrrolo[3,2-d]pyrimidine Derivatives (general) Staphylococcus aureus>500
Ciprofloxacin Staphylococcus aureus0.12 - 2

Note: MIC values for ciprofloxacin are representative ranges from typical susceptibility testing.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of these novel pyrrolo[3,2-d]pyrimidine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits the growth of a cell population by 50% (IC50).

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.[7]

  • Compound Treatment: The test compounds (e.g., AGF347, gemcitabine) are serially diluted in the culture medium and added to the cells.[7] A control group receives a medium with the solvent used to dissolve the compounds (e.g., DMSO) at a final concentration that does not affect cell viability (typically ≤ 0.5%).[7]

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 2-4 hours.[7] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[7]

  • Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[7]

  • Data Acquisition: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the kinase enzyme (e.g., VEGFR2), a substrate, and ATP in a kinase buffer solution.

  • Inhibitor Addition: Serial dilutions of the test compounds (e.g., compound 5k, sunitinib) are added to the wells. Control wells with no inhibitor (100% kinase activity) and wells with no enzyme (background) are included.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 45 minutes) to allow for the phosphorylation of the substrate by the kinase.

  • Signal Detection: A detection reagent is added to measure the amount of ATP consumed, which is inversely proportional to the kinase activity. For example, a luminescence-based assay like Kinase-Glo® can be used, where the light output is higher when more ATP remains (i.e., higher inhibition).

  • Data Analysis: The raw data is normalized using the controls, and the percent inhibition for each compound concentration is calculated. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test bacteria (e.g., E. coli, S. aureus) is prepared in a suitable broth.

  • Serial Dilution of Antimicrobial Agents: The test compounds (e.g., pyrrolo[3,2-d]pyrimidine derivatives, ciprofloxacin) are serially diluted in a 96-well microtiter plate containing broth.[6]

  • Inoculation: Each well is inoculated with the bacterial suspension. A positive control well (broth and bacteria, no drug) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 16-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[6]

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows described, the following diagrams have been generated.

G AGF347 Mechanism of Action cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion AGF347_c AGF347 Purine_Biosynthesis De Novo Purine Biosynthesis AGF347_c->Purine_Biosynthesis Inhibits AGF347_m AGF347 AGF347_c->AGF347_m Transport Cancer Cell Proliferation Cancer Cell Proliferation Purine_Biosynthesis->Cancer Cell Proliferation Supports SHMT2 SHMT2 AGF347_m->SHMT2 Inhibits One_Carbon_Metabolism One-Carbon Metabolism SHMT2->One_Carbon_Metabolism Drives One_Carbon_Metabolism->Cancer Cell Proliferation Supports

Caption: AGF347 inhibits key metabolic pathways in both the cytosol and mitochondria to block cancer cell proliferation.

G VEGFR2 Signaling and Inhibition VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Downstream_Signaling Phosphorylates Compound_5k Compound 5k Compound_5k->VEGFR2 Inhibits (IC50=136 nM) Sunitinib Sunitinib Sunitinib->VEGFR2 Inhibits (IC50=261 nM) Angiogenesis Angiogenesis Downstream_Signaling->Angiogenesis Promotes

Caption: Compound 5k demonstrates more potent inhibition of the VEGFR2 signaling pathway compared to sunitinib.

G Experimental Workflow for MIC Determination A Prepare Bacterial Inoculum C Inoculate Microtiter Plate A->C B Serial Dilution of Pyrrolo[3,2-d]pyrimidine / Ciprofloxacin B->C D Incubate at 37°C for 16-24h C->D E Observe for Turbidity D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: A standardized workflow is used to determine the Minimum Inhibitory Concentration (MIC) of antibacterial compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of 2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the necessary PPE and are aware of the potential hazards.

Personal Protective Equipment (PPE)Specifications
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile rubber).
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator if dust or aerosols are generated.
Protective Clothing A lab coat, long pants, and closed-toe shoes.

In case of exposure, follow these first-aid measures immediately:

  • After inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • After skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and seek medical attention.[1]

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[1]

  • After ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal facility.

1. Waste Identification and Segregation:

  • Clearly label a dedicated, sealable waste container for "this compound and related materials."

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[1]

2. Waste Collection:

  • For solid waste (e.g., residual powder), carefully sweep it into the designated waste container, avoiding dust generation.

  • For contaminated materials (e.g., gloves, weighing paper, pipette tips), place them directly into the labeled waste container.

  • For solutions, collect the liquid waste in a sealed, properly labeled container.

3. Storage Pending Disposal:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The storage area should be clearly marked as a hazardous waste accumulation point.

4. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

  • Provide the contractor with all available safety information for the compound. The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.

The logical workflow for the disposal process is illustrated in the diagram below.

Disposal Workflow for this compound A Step 1: Waste Identification & Segregation B Step 2: Waste Collection (Solid & Liquid) A->B Properly labeled container C Step 3: Secure Storage B->C Sealed container D Step 4: Professional Disposal Arrangement C->D Contact EHS/Contractor E Outcome: Safe & Compliant Disposal D->E Incineration

Caption: Disposal Workflow Diagram

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and contamination.

1. Evacuate and Secure the Area:

  • Alert personnel in the immediate vicinity and evacuate the area.

  • Restrict access to the spill zone.

2. Personal Protection:

  • Don the appropriate PPE, including respiratory protection, before re-entering the area.

3. Spill Containment and Cleanup:

  • For solid spills, carefully sweep up the material and place it in the designated hazardous waste container. Avoid generating dust.

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

4. Decontamination and Reporting:

  • Decontaminate all equipment used in the cleanup.

  • Report the spill to your EHS department in accordance with your institution's policies.

The decision-making process for handling a chemical spill is outlined in the following diagram.

Chemical Spill Response Plan Spill Spill Occurs Evacuate Evacuate & Secure Area Spill->Evacuate PPE Don Appropriate PPE Evacuate->PPE Contain Contain & Clean Spill PPE->Contain Decontaminate Decontaminate & Report Contain->Decontaminate Safe Area is Safe Decontaminate->Safe

Caption: Spill Response Flowchart

By adhering to these detailed procedures, laboratories can ensure the safe and responsible management of this compound waste, fostering a secure research environment.

References

Personal protective equipment for handling 2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine

This guide provides crucial safety and logistical protocols for the handling and disposal of this compound. While a specific Safety Data Sheet (SDS) for this compound was not located, the following guidance is based on the principles for safely handling structurally similar halogenated heterocyclic compounds and chlorinated pyrimidines.[1] Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all federal, state, and local regulations.

Hazard Analysis and Personal Protective Equipment (PPE)

A thorough risk assessment is fundamental to safe laboratory practice. Based on analogous compounds, this compound is anticipated to be harmful if swallowed and may cause skin and eye irritation.[2] The following table summarizes the recommended personal protective equipment.

PPE Category Specification Rationale
Eye Protection Tight-sealing safety goggles or a face shield where splashing is a risk.[1][3]Protects against splashes and airborne particles that can cause serious eye damage.[4][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Ensure gloves are compatible with chlorinated compounds.[1][6]Prevents skin contact, which can lead to irritation or burns.[3][4]
Body Protection A laboratory coat or other protective clothing to prevent skin exposure.[1][4]Minimizes the risk of skin contact with the chemical.
Respiratory Protection A NIOSH/MSHA-approved respirator may be necessary if handling the compound in a poorly ventilated area or if dust/aerosols are generated.[1][4]Protects against inhalation of harmful dust or aerosols.
Operational Protocol: Step-by-Step Handling Procedure

A systematic workflow is critical to minimizing risk. The following protocol outlines the essential steps for safely handling this compound.

  • Preparation :

    • Ensure that an eyewash station and safety shower are readily accessible.[3]

    • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4]

    • Gather all necessary materials and equipment before starting the experiment.

  • Donning PPE :

    • Put on all required personal protective equipment as detailed in the table above.

  • Handling the Compound :

    • Avoid direct contact with the chemical.

    • Prevent the formation of dust and aerosols.[7]

    • Do not eat, drink, or smoke in the laboratory.[4][8]

  • Decontamination :

    • Wash hands thoroughly after handling.[8]

    • Clean all contaminated surfaces with a suitable solvent.

Disposal Plan

The proper disposal of this compound and its waste is crucial for laboratory safety and environmental protection.[1]

  • Waste Identification and Segregation :

    • Treat all waste, including contaminated materials (e.g., gloves, wipes), as hazardous waste.[1]

    • This compound falls under the category of halogenated organic waste due to the presence of chlorine.[1]

    • Segregate halogenated waste from non-halogenated waste streams.[1]

  • Container Management :

    • Use a designated, compatible, and properly sealed hazardous waste container.[1]

    • An empty container that held the compound must be triple-rinsed with a suitable solvent.[1]

    • The rinsate must be collected and disposed of as hazardous waste.[1]

  • Disposal Method :

    • Arrange for the disposal of the hazardous waste through an approved and licensed waste disposal company.[3]

    • The recommended method of disposal is controlled incineration with flue gas scrubbing.[3]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_ppe Don PPE cluster_handling Handling cluster_decon Decontamination cluster_disposal Disposal prep_fume_hood Work in Fume Hood prep_gather_materials Gather Materials prep_fume_hood->prep_gather_materials prep_eyewash Check Eyewash/Shower prep_gather_materials->prep_eyewash ppe_gloves Gloves prep_eyewash->ppe_gloves ppe_goggles Goggles ppe_gloves->ppe_goggles ppe_coat Lab Coat ppe_goggles->ppe_coat ppe_respirator Respirator (if needed) ppe_coat->ppe_respirator handle_avoid_contact Avoid Direct Contact ppe_respirator->handle_avoid_contact handle_prevent_dust Prevent Dust/Aerosols handle_avoid_contact->handle_prevent_dust decon_wash_hands Wash Hands handle_prevent_dust->decon_wash_hands decon_clean_surfaces Clean Surfaces decon_wash_hands->decon_clean_surfaces disp_segregate Segregate Halogenated Waste decon_clean_surfaces->disp_segregate disp_container Use Labeled Container disp_segregate->disp_container disp_professional Professional Disposal disp_container->disp_professional

Caption: Recommended sequence of operations for handling this compound.

PPE and Hazard Relationship

G cluster_hazards Potential Hazards cluster_ppe Personal Protective Equipment hazard_skin Skin Irritation/Burns ppe_gloves Chemical-Resistant Gloves hazard_skin->ppe_gloves ppe_coat Lab Coat hazard_skin->ppe_coat hazard_eye Eye Damage ppe_goggles Safety Goggles/Face Shield hazard_eye->ppe_goggles hazard_inhalation Inhalation ppe_respirator Respirator hazard_inhalation->ppe_respirator hazard_ingestion Ingestion hazard_ingestion->ppe_coat

Caption: Logical relationship between potential hazards and the required personal protective equipment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
2,4-dichloro-5-ethyl-5H-pyrrolo[3,2-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.